Chemical structure and properties of 1,2-Benzisoxazol-3-ylacetyl chloride
Topic: Chemical structure and properties of 1,2-Benzisoxazol-3-ylacetyl chloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Synthesis, Reactivity, and App...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chemical structure and properties of 1,2-Benzisoxazol-3-ylacetyl chloride
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Synthesis, Reactivity, and Applications in Medicinal Chemistry[1][2]
Executive Summary
1,2-Benzisoxazol-3-ylacetyl chloride (CAS: 84637-43-4) is a high-reactivity electrophilic intermediate used primarily in the synthesis of pharmacologically active benzisoxazole derivatives.[1][2] Belonging to the class of atypical antipsychotic and anticonvulsant pharmacophores, this compound serves as a critical building block for generating amide and ester libraries that mimic the structural motifs of drugs like Risperidone , Paliperidone , and Zonisamide .
Unlike the direct piperidinyl-benzisoxazole intermediates used in commercial Risperidone production, this acid chloride allows for the introduction of the 1,2-benzisoxazol-3-yl-methyl moiety into diverse nucleophiles. This guide details its synthesis from 1,2-benzisoxazol-3-ylacetic acid, its handling under strictly anhydrous conditions, and its application in developing bioisosteres for CNS and antimicrobial therapeutics.
Chemical Profile & Properties[1][3][5][6][7][8][9][10][11]
The compound is an acyl chloride derivative of 1,2-benzisoxazole.[3] Its high reactivity necessitates careful handling to prevent hydrolysis back to the parent acid.
Property
Data
Chemical Name
1,2-Benzisoxazol-3-ylacetyl chloride
CAS Number
84637-43-4
Molecular Formula
Molecular Weight
195.60 g/mol
Precursor
1,2-Benzisoxazol-3-ylacetic acid (CAS 4865-84-3)
Physical State
Low-melting solid or viscous oil (purity dependent)
Solubility
Soluble in DCM, THF, Toluene, Chloroform
Stability
Moisture sensitive; hydrolyzes to acid and HCl
Storage
Inert atmosphere ( or Ar), < -20°C recommended
Structural Insight:
The core benzisoxazole ring is generally stable to acid, but the isoxazole N-O bond can be susceptible to reductive cleavage (e.g., catalytic hydrogenation or active metals), which opens the ring to form salicylnitrile or hydroxy-ketone derivatives. Therefore, acylation reactions using this chloride are typically performed under non-reductive conditions.
Synthesis Protocol
Objective: Preparation of 1,2-Benzisoxazol-3-ylacetyl chloride from its acid precursor.
A. Mechanistic Rationale
The conversion utilizes Thionyl Chloride (
) or Oxalyl Chloride () . While is cost-effective, Oxalyl Chloride (with catalytic DMF) allows for milder conditions (room temperature), reducing the risk of thermal degradation of the sensitive benzisoxazole ring.
Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
Dissolution: Suspend 1,2-benzisoxazol-3-ylacetic acid in anhydrous DCM (approx. 5-10 mL per gram of acid) under nitrogen flow.
Activation: Add catalytic DMF. Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the active chlorinating species.
Addition: Dropwise add Oxalyl Chloride at 0°C. Gas evolution (
, , ) will be observed.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction completion by quenching a small aliquot with methanol and checking for the methyl ester via TLC or LC-MS.
Workup: Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) at
.
Purification: The residue is typically used in situ for the next step (coupling) without further purification to avoid hydrolysis. If storage is necessary, dissolve in dry toluene and store sealed under argon.
C. Synthesis Pathway Diagram
Figure 1: Activation of the carboxylic acid to the acid chloride using Oxalyl Chloride/DMF.
Reactivity & Applications in Drug Discovery
The 1,2-benzisoxazole moiety is a "privileged scaffold" in medicinal chemistry, known for its affinity to dopaminergic (
) and serotonergic () receptors. The acetyl chloride derivative allows researchers to append this scaffold to various amines and alcohols.
A. Synthesis of Amide-Based Antipsychotics
Reaction with secondary amines (e.g., piperazines, piperidines) yields amides that are structural analogs of Risperidone and Iloperidone .
Reaction: Acid Chloride + Amine (
) + Base ( or DIPEA) Amide.
Application: Creating libraries of "Risperidone-like" molecules where the linker length or electronic properties are modulated (e.g., amide vs. alkyl linker).
B. Bioisosteres of Zonisamide
Zonisamide is a sulfonamide (
).[5] The acid chloride () is used to synthesize carboxamide isosteres ().
Purpose: To study Structure-Activity Relationships (SAR) regarding the sulfamoyl group's role in sodium channel blocking activity.
C. Experimental Protocol: General Amidation
Preparation: Dissolve the crude acid chloride (from Section 3) in anhydrous DCM.
Coupling: Add the target amine (1.0 equiv) and Triethylamine (1.2 equiv) at 0°C.
Quenching: Stir for 1–2 hours. Quench with saturated
.
Isolation: Extract with DCM, dry over
, and concentrate.
D. Pharmacophore Context Diagram
Figure 2: Divergent synthesis pathways from the acid chloride to potential therapeutic targets.
Handling & Safety (HSE)
Self-Validating Safety Protocol:
Moisture Control: The evolution of white fumes (
) upon exposure to air indicates hydrolysis. If fumes are visible, the reagent quality is compromised.
Neutralization: All glassware and rotary evaporator traps must be vented into a scrubber containing aqueous NaOH to neutralize evolved
and .
Hazard Class
Precaution
Corrosive
Causes severe skin burns and eye damage. Wear nitrile gloves, lab coat, and goggles.
Lachrymator
Irritating to respiratory tract. Must be handled in a functioning fume hood.[6]
Reactive
Reacts violently with water/alcohols. Keep dry.[2]
References
Sigma-Aldrich. (n.d.). 1,2-Benzisoxazol-3-ylacetic acid Product Information. Retrieved from
Janssen, P. A. J., et al. (1988). Risperidone: A new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics.
Stępnicki, P., et al. (2021).[7] Benzisoxazole – Knowledge and References. Expert Opinion on Drug Discovery. Retrieved from
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[4][6] Retrieved from
Ossila. (2023). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Safety Data Sheet. Retrieved from
Role of 1,2-Benzisoxazol-3-ylacetyl chloride in Risperidone synthesis
Title: In-Depth Technical Guide: The Role of 1,2-Benzisoxazol-3-ylacetyl Chloride in the Risperidone Synthetic Ecosystem Target Audience: Researchers, scientists, and drug development professionals. Executive Summary As...
Author: BenchChem Technical Support Team. Date: March 2026
Title: In-Depth Technical Guide: The Role of 1,2-Benzisoxazol-3-ylacetyl Chloride in the Risperidone Synthetic Ecosystem
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
As a Senior Application Scientist navigating the complex landscape of atypical antipsychotic manufacturing, I frequently encounter structural misconceptions regarding API precursors. A common point of confusion is the exact role of 1,2-Benzisoxazol-3-ylacetyl chloride (CAS 84637-43-4) in the synthesis of Risperidone.
To ensure scientific integrity, we must first correct a structural premise: 1,2-Benzisoxazol-3-ylacetyl chloride is not a direct precursor to the commercial Risperidone API. The active Risperidone molecule relies on a 6-fluoro-1,2-benzisoxazole core directly bonded via a C-C linkage to a piperidine ring[1]. In contrast, 1,2-Benzisoxazol-3-ylacetyl chloride lacks the critical 6-fluoro substitution and possesses an extended acetyl linker.
However, this compound plays an indispensable role in the broader Risperidone manufacturing ecosystem. It is a critical electrophilic reagent used for:
Impurity Profiling: Synthesizing analytical reference standards for process-related impurities, such as Desfluoro Risperidone (Impurity K) analogs[2].
Structure-Activity Relationship (SAR) Mapping: Generating acetamido-linked libraries to validate the necessity of Risperidone's basic piperidine nitrogen in D2/5-HT2A receptor antagonism.
This whitepaper details the mechanistic grounding, experimental workflows, and QA/QC utility of 1,2-Benzisoxazol-3-ylacetyl chloride in modern drug development.
Structural Analysis & Mechanistic Grounding
The pharmacological efficacy of Risperidone is heavily dependent on its precise spatial geometry. The standard synthetic route involves the base-mediated cyclization of 4-(2,4-difluorobenzoyl)piperidine oxime to yield the true API precursor: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole [1].
When researchers utilize 1,2-Benzisoxazol-3-ylacetyl chloride instead, two major structural divergences occur:
Desfluoro Profile: The absence of the 6-fluoro group alters the lipophilicity and metabolic stability of the resulting molecule, mirroring the profile of Desfluoro Risperidone (Impurity K) , a strictly monitored process impurity[2],[3].
Amide Linkage Formation: Reacting this acyl chloride with a secondary amine (e.g., a piperidine derivative) yields an amide rather than a basic amine. This abolishes the basicity of the nitrogen (shifting the pKa from ~8.2 to neutral), which is a critical pharmacophore requirement for anchoring the molecule to the aspartate residue in the D2 receptor pocket.
Because of these properties, derivatives synthesized from 1,2-Benzisoxazol-3-ylacetyl chloride serve as perfect negative controls in SAR studies and as chromatographic markers for ICH-compliant impurity tracking[4].
Divergent pathways distinguishing standard Risperidone API synthesis from analog generation.
Experimental Protocol: Synthesis of Benzisoxazole-Acetamido Analogs
To generate these critical reference standards, chemists perform an N-acylation workflow. The following self-validating protocol details the synthesis of a desfluoro-acetamido analog using 1,2-Benzisoxazol-3-ylacetyl chloride.
Objective: Synthesize a non-basic, desfluoro structural analog of Risperidone for HPLC method development.
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine (1.0 mmol) in anhydrous DCM (10 mL).
Base Addition: Add DIPEA (2.5 mmol) to the stirring solution.
Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the acylation event, preventing the acid-catalyzed ring-opening or degradation of the highly sensitive benzisoxazole moiety[5].
Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1,2-Benzisoxazol-3-ylacetyl chloride (1.1 mmol) dropwise over 15 minutes.
Causality: Dropwise addition at 0 °C controls the exothermic nature of the acyl substitution, suppressing the formation of dimeric by-products and ensuring high chemoselectivity.
Reaction Progression & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the amine spot validates the completion of the tetrahedral intermediate collapse.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure acetamido analog, ready for NMR/MS validation and HPLC spiking studies.
International Conference on Harmonization (ICH) guidelines mandate the identification of all API impurities at a level of ≥ 0.10%[4]. Understanding the physicochemical differences between the active drug, its primary process impurities, and synthesized SAR analogs is paramount.
Table 1: Physicochemical and Pharmacological Comparison
Property
Risperidone API
Desfluoro Risperidone (Impurity K)
Acetamido Analog (SAR Derivative)
Core Structure
6-Fluoro-1,2-benzisoxazole
1,2-Benzisoxazole
1,2-Benzisoxazole
Linkage to Piperidine
Direct C-C bond (C3 to C4')
Direct C-C bond (C3 to C4')
Amide Linker (-CH₂-CO-N-)
Basic Nitrogen State
Basic Amine (pKa ~8.2)
Basic Amine (pKa ~8.1)
Non-basic (Amide)
D2 Receptor Affinity
High (Potent Antagonist)
Moderate to High
Poor (Inactive / Negative Control)
Primary Utility
Commercial Therapeutic
Analytical Reference Standard
Pharmacophore Mapping / QA Marker
Conclusion
While 1,2-Benzisoxazol-3-ylacetyl chloride is structurally precluded from being a direct intermediate in the commercial synthesis of Risperidone, it is an invaluable asset in the pharmaceutical laboratory. By enabling the rapid synthesis of desfluoro and acetamido-linked analogs, it empowers analytical chemists to develop robust, ICH-compliant HPLC methods capable of resolving critical process impurities. Furthermore, it provides medicinal chemists with the necessary chemical tools to validate the strict pharmacophore requirements of atypical antipsychotics.
References
Risperidone E-Oxime Formation and Synthesis
Source: Benchchem
URL
Synthesis of related substances of antipsychotic drug Risperidone
Source: The Pharma Innovation Journal
URL
The Benzisoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals Executive Summary: The 1,2-benzisoxazole ring system has established itself as a "privileged scaffold" in medicinal chemistry, a testament to its versatile bin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary:
The 1,2-benzisoxazole ring system has established itself as a "privileged scaffold" in medicinal chemistry, a testament to its versatile binding properties and its presence in a multitude of biologically active compounds.[1][2][3][4] This bicyclic heterocycle, consisting of a benzene ring fused to an isoxazole ring, serves as a foundational core for drugs spanning a wide array of therapeutic areas.[2] Its significance is most prominently highlighted by its incorporation into blockbuster drugs for central nervous system (CNS) disorders, including the atypical antipsychotic risperidone and the anticonvulsant zonisamide. Beyond the CNS, benzisoxazole derivatives show remarkable potential as anticancer, anti-inflammatory, and antimicrobial agents.[4] This guide provides a detailed exploration of the medicinal chemistry of the benzisoxazole scaffold, delving into its applications, structure-activity relationships (SAR), and the key experimental methodologies that underpin its development.
The Benzisoxazole Scaffold: Physicochemical Properties and Synthesis
The 1,2-benzisoxazole is an aromatic heterocyclic compound that is relatively stable and weakly basic.[5] Its structural rigidity and the specific spatial arrangement of its hydrogen bond donors and acceptors allow it to serve as a versatile template for interacting with a diverse range of biological targets.[2] The fusion of the benzene and isoxazole rings creates a unique electronic and steric profile that can be readily modified, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.
Core Structure
The fundamental structure of 1,2-benzisoxazole is depicted below, with the standard numbering convention used in medicinal chemistry. The 3-position is a common point of substitution for introducing various functional groups to modulate biological activity.
Figure 1: The core chemical structure of 1,2-benzisoxazole.
General Synthetic Strategies
The construction of the benzisoxazole core is a well-established field in synthetic organic chemistry. The most prevalent and versatile method involves the base-catalyzed cyclization of ortho-hydroxyaryl ketoximes or their derivatives.[6] This approach allows for the facile introduction of a wide variety of substituents at the 3-position, which is critical for exploring structure-activity relationships.
The general pathway involves two key steps:
Oximation: An o-hydroxyacetophenone derivative is reacted with hydroxylamine or a related reagent to form the corresponding ketoxime.
Cyclization: The resulting ketoxime undergoes an intramolecular nucleophilic attack from the phenoxide ion onto the oxime nitrogen, typically under basic conditions, to yield the 3-substituted 1,2-benzisoxazole.[6]
Figure 2: A general synthetic pathway for 3-substituted 1,2-benzisoxazoles.
Keystone Application in CNS Drug Discovery
The most profound impact of the benzisoxazole scaffold has been in the development of drugs targeting the central nervous system. Its ability to be incorporated into molecules that can cross the blood-brain barrier and interact with high affinity to specific neurotransmitter receptors and ion channels has led to breakthrough therapies.
Atypical Antipsychotics: The Risperidone Story
Atypical antipsychotics are cornerstone treatments for schizophrenia and other psychotic disorders. A key characteristic that differentiates them from older "typical" antipsychotics is a lower propensity to cause extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia.[7] This improved safety profile is largely attributed to a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[8]
Risperidone and its active metabolite, paliperidone, are potent antagonists at both D2 and 5-HT2A receptors.[7][9] The high affinity for the 5-HT2A receptor relative to the D2 receptor is thought to be a critical factor in their "atypical" profile.[10] This dual antagonism is believed to reduce dopaminergic neurotransmission in the mesolimbic pathway (treating positive symptoms) while enhancing dopamine release in the prefrontal cortex, which may alleviate negative and cognitive symptoms.[8]
Mechanism of Action: D2/5-HT2A Antagonism
The therapeutic effect is achieved by blocking the overstimulation of D2 receptors in the mesolimbic pathway while simultaneously blocking 5-HT2A receptors, which helps to mitigate the D2 blockade in other brain regions like the striatum, thereby reducing the risk of EPS.[7]
Figure 3: Simplified D2/5-HT2A antagonism by benzisoxazole antipsychotics.
Quantitative Data: Receptor Binding Affinities
The binding affinity of a compound for its target is a critical determinant of its potency. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.
Table 1: Comparative in vitro binding affinities (Ki) of risperidone and paliperidone for human D2 and 5-HT2A receptors. A lower ratio indicates a relatively higher affinity for the 5-HT2A receptor.
Anticonvulsants: The Case of Zonisamide
Zonisamide is a synthetic 1,2-benzisoxazole derivative used in the treatment of epilepsy.[1] Chemically distinct from other antiepileptic drugs (AEDs), its efficacy is attributed to a multi-modal mechanism of action.[12][13] This dual action may explain its effectiveness in patients who are resistant to other AEDs.[1]
The primary mechanisms of zonisamide are:
Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the repetitive firing of voltage-sensitive sodium channels, which stabilizes neuronal membranes and prevents the propagation of seizure activity.[1][13][14]
Inhibition of T-type Calcium Channels: It reduces low-threshold T-type calcium currents.[1][13][15] These channels are implicated in the rhythmic firing of neurons that can lead to certain types of seizures, such as absence seizures.[14]
Additionally, zonisamide may weakly inhibit carbonic anhydrase and modulate GABAergic and glutamatergic neurotransmission, further contributing to its anticonvulsant profile.[14][15]
Emerging Therapeutic Applications
The versatility of the benzisoxazole scaffold extends far beyond CNS disorders, with active research programs exploring its potential in oncology, inflammation, and infectious diseases.[2][3][4]
Oncology: Kinase Inhibition
Tyrosine kinases are critical regulators of cell growth, proliferation, and survival, making them prime targets for cancer therapy.[16] Several benzisoxazole derivatives have been identified as potent kinase inhibitors.
Hsp90 Inhibition: Small-molecule benzisoxazole derivatives have been identified that bind to the ATP-binding pocket of Heat shock protein 90 (Hsp90), a chaperone protein essential for the stability of many oncogenic proteins.[2]
VEGFR-2/c-Met Inhibition: Dual inhibitors targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are a promising strategy to combat tumor angiogenesis and metastasis.[17] Benzoxazole-based compounds (a closely related scaffold) have shown potent dual inhibitory activity, with the most active compounds exhibiting IC50 values of 0.057 µM against VEGFR-2 and 0.181 µM against c-Met.[17]
Anti-inflammatory Agents
Chronic inflammation underlies numerous diseases. Benzisoxazole derivatives are being investigated as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Dual inhibition of COX and 5-LOX is an attractive strategy as it blocks the production of both prostaglandins and leukotrienes, key inflammatory mediators, potentially offering a better safety profile than traditional NSAIDs.[18] Isoxazole derivatives, structurally related to benzisoxazoles, have demonstrated excellent dual COX/5-LOX inhibitory effects in vitro.[19]
Antimicrobial Agents
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The benzisoxazole scaffold has been incorporated into compounds with significant activity against a range of microbes.
Antibacterial Activity: Novel benzisoxazoles with N-linked oxazolidinone substituents have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus, and have proven effective in in vivo infection models.[2] Other derivatives have demonstrated good activity against Escherichia coli, Klebsiella pneumoniae, and Bacillus subtilis.[2]
Antitubercular Activity: Benzisoxazole analogs have been synthesized and tested against Mycobacterium tuberculosis, with the most potent compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.25 μg/mL.[2]
Experimental Methodologies
The successful development of benzisoxazole-based drugs relies on robust synthetic protocols and validated biological assays. This section provides a representative methodology for each.
General Synthesis of 3-Substituted 1,2-Benzisoxazoles
This protocol describes a typical two-step synthesis starting from an ortho-hydroxyacetophenone, a common and reliable method for accessing this scaffold.[6]
Step 1: Synthesis of 2-Hydroxyacetophenone Oxime
To a solution of 2-hydroxyacetophenone (1.0 eq) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.2 eq).
Heat the reaction mixture to reflux (approx. 115°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Allow the mixture to cool to room temperature and then pour it into a beaker of ice-cold water.
If a solid precipitates, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x volumes).
Wash the combined organic layers with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.
Purify the product by recrystallization or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Step 2: Cyclization to 3-Methyl-1,2-benzisoxazole
Dissolve the purified 2-hydroxyacetophenone oxime (1.0 eq) in a suitable solvent such as dioxane or ethanol.
Add an aqueous solution of sodium hydroxide (2.0 eq).
Heat the mixture to reflux and monitor by TLC (typically 8-12 hours).[6]
After cooling, neutralize the reaction mixture with 1M HCl.
Extract the product with ethyl acetate or dichloromethane (3x volumes).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the final 3-substituted 1,2-benzisoxazole product by column chromatography or recrystallization.
This protocol outlines a competitive radioligand binding assay, a standard method for determining the affinity (Ki) of a test compound for a specific receptor.[5][20] The principle involves measuring the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Figure 4: General workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Methodology:
Receptor Membrane Preparation: Use commercially available membrane preparations from cell lines (e.g., CHO-K1 or HEK293) stably expressing the human recombinant Dopamine D2 or Serotonin 5-HT2A receptor.[21] Thaw membranes on the day of the assay and resuspend in the final assay buffer. Determine protein concentration via a BCA assay.[20]
Assay Buffer Preparation: A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[20] For the 5-HT2A assay, 4 mM CaCl₂ and 0.1% ascorbic acid may be added.[22]
Plate Setup (96-well format):
Total Binding: Add receptor membranes (e.g., 5-20 µg protein), a fixed concentration of radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A) near its Kd value, and assay buffer.[22][23]
Non-specific Binding (NSB): Add membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 3 µM (+)-Butaclamol for D2, 20 µM Mianserin for 5-HT2A) to saturate the receptors.[22][23]
Test Compound: Add membranes, radioligand, and serial dilutions of the benzisoxazole test compound.
Incubation: Incubate the plate for 60-90 minutes at room temperature (e.g., 27°C) with gentle agitation to reach equilibrium.[20][22]
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine to reduce NSB).[20][22]
Washing: Quickly wash the filters multiple times (e.g., 4x) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[20]
Radioactivity Measurement: Dry the filter plate (e.g., 30-60 min at 50°C). Add a scintillation cocktail to each well and measure the retained radioactivity using a microplate scintillation counter.[24]
Data Analysis:
Calculate Specific Binding = Total Binding - Non-specific Binding.
For each test compound concentration, determine the percentage inhibition of specific binding.
Plot the percent inhibition against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.
Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Future Perspectives & Conclusion
The benzisoxazole scaffold is a cornerstone of modern medicinal chemistry, with its value firmly validated by its presence in multiple marketed drugs. Its journey from a simple heterocyclic core to the heart of complex therapeutic agents illustrates the power of scaffold-based drug design. While its role in CNS therapeutics is well-established, the future of the benzisoxazole scaffold appears equally bright in emerging fields like oncology and infectious diseases.[2] The continued exploration of novel derivatives, enabled by advanced synthetic methodologies and a deeper understanding of its structure-activity relationships, will undoubtedly lead to the discovery of new and improved therapies. The reports of highly active benzisoxazole-containing compounds are numerous, leading to the expectation that this scaffold will continue to emerge as a significant candidate in drug discovery.[3][4]
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Benzisoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
Benzisoxazole: a privileged scaffold for medicinal chemistry - PubMed. (2017, October 31). PubMed. Retrieved March 7, 2024, from [Link]
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. (2025, December 9). Retrieved March 7, 2024, from [Link]
recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Retrieved March 7, 2024, from [Link]
Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). Science of Synthesis. Retrieved March 7, 2024, from [Link]
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers - Semantic Scholar. (n.d.). Retrieved March 7, 2024, from [Link]
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - Bentham Science Publisher. (2022, February 15). Retrieved March 7, 2024, from [Link]
IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES | bioRxiv. (2024, January 8). Retrieved March 7, 2024, from [Link]
Inhibition of the different classes of anti-inflammatory drugs. - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
1,2-Benzisoxazol-3-ylacetyl chloride CAS number and identifiers
[1][2] Executive Summary 1,2-Benzisoxazol-3-ylacetyl chloride (CAS 84637-43-4) is a specialized heterocyclic electrophile used primarily as a building block in medicinal chemistry.[1][2] It serves as the activated deriva...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
1,2-Benzisoxazol-3-ylacetyl chloride (CAS 84637-43-4) is a specialized heterocyclic electrophile used primarily as a building block in medicinal chemistry.[1][2] It serves as the activated derivative of 1,2-benzisoxazole-3-acetic acid (CAS 4865-84-3), facilitating the introduction of the pharmacologically active 1,2-benzisoxazole moiety into target molecules.[2] This scaffold is critical in neuropharmacology, forming the core of established anticonvulsants (e.g., Zonisamide) and atypical antipsychotics (e.g., Risperidone, Paliperidone).
This guide details the chemical identity, synthesis, handling protocols, and pharmaceutical applications of this compound, designed for researchers requiring high-purity derivatization of benzisoxazole scaffolds.
Off-white to yellow solid (low melting) or oil; hydrolyzes rapidly.[2][3][4]
Structural Significance
The compound features a 1,2-benzisoxazole bicyclic ring system fused to an acetyl chloride tail at the C3 position.
Benzisoxazole Core: A bioisostere of indole and benzothiophene, known for modulating dopaminergic (D2) and serotonergic (5-HT2A) receptors.[2]
Acyl Chloride Moiety: A highly reactive electrophile that enables the formation of stable amide or ester linkages under mild conditions, essential for fragment-based drug discovery (FBDD).
Synthesis & Manufacturing
The synthesis of 1,2-benzisoxazol-3-ylacetyl chloride is typically a two-stage process. The parent acid is first constructed via ring contraction of coumarin derivatives or cyclization of oximes, followed by activation with a chlorinating agent.
Pathway Analysis
The most robust industrial route begins with 4-hydroxycoumarin , which undergoes reaction with hydroxylamine to effect a ring rearrangement, yielding the benzisoxazole acetic acid. This acid is then converted to the chloride.
Figure 1: Synthetic pathway from 4-hydroxycoumarin to benzisoxazole derivatives via the acyl chloride intermediate.[2]
Reaction Mechanism[2][7][8][9]
Nucleophilic Attack: Hydroxylamine attacks the lactone carbonyl of 4-hydroxycoumarin.
Rearrangement: The resulting oxime undergoes an intramolecular cyclization/rearrangement to form the 1,2-benzisoxazole ring with an acetic acid side chain.
Chlorination: The carboxylic acid reacts with thionyl chloride (
). The hydroxyl group is replaced by chlorine via an intermediate chlorosulfite ester, releasing and gas.
Pharmaceutical Applications
This acyl chloride is a "linchpin" reagent, allowing the benzisoxazole pharmacophore to be "snapped" onto various amine-bearing scaffolds.
Drug Development Context
While not the direct precursor to Risperidone (which uses a piperidinyl-benzisoxazole), this compound is used to synthesize structural analogs for:
Structure-Activity Relationship (SAR) Studies: Varying the linker length or carbonyl functionality in antipsychotic candidates.[2]
Metabolic Probes: Synthesizing
C or C labeled tracers (e.g., for Zonisamide-related metabolism studies) where the acetyl group is a convenient labeling site.[2]
Peptidomimetics: Introducing the benzisoxazole group as a tryptophan mimic in protease inhibitors.
Comparative Structural Logic[2]
Figure 2: The role of the benzisoxazole scaffold in established drugs versus the specific utility of the acetyl chloride derivative in generating novel candidates.
Experimental Protocol: Synthesis & Usage
Safety Warning: This protocol involves thionyl chloride (corrosive, toxic) and generates HCl gas. Perform all operations in a functioning fume hood.
A. Synthesis of 1,2-Benzisoxazol-3-ylacetyl Chloride
Objective: Convert 1,2-benzisoxazole-3-acetic acid to its acid chloride.
Preparation: In a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 eq (e.g., 5.0 g) of 1,2-benzisoxazole-3-acetic acid in 50 mL of anhydrous dichloromethane (DCM).
Activation: Add 2-3 drops of anhydrous Dimethylformamide (DMF) as a catalyst.
Chlorination: Dropwise, add 1.5 eq of oxalyl chloride (or thionyl chloride) at 0°C under nitrogen atmosphere.
Note: Oxalyl chloride is preferred for easier workup (gaseous byproducts only).
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Evolution of gas (
) indicates reaction progress.
Completion: The suspension should become a clear solution.
Isolation: Concentrate the solution in vacuo (rotary evaporator) to remove solvent and excess reagent.
Critical: Do not use water. Use a high-vacuum pump to remove traces of HCl.[2]
Result: The crude acyl chloride is obtained as a yellow oil or semi-solid, which is used immediately in the next step without purification.
B. General Amide Coupling (Derivatization)
Objective: Couple the acyl chloride with a primary amine (
).
Dissolution: Redissolve the crude acyl chloride in anhydrous DCM or THF.
Coupling: Cool to 0°C. Add a solution containing 1.0 eq of the target amine and 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Workup: Stir at room temperature for 1–2 hours. Quench with water, extract with DCM, wash with brine, dry over
, and concentrate.
Handling, Stability & Storage
Moisture Sensitivity: High. Reacts violently with water to regenerate the parent acid and HCl.
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Container: Tightly sealed glass vials with PTFE-lined caps; parafilm is insufficient for long-term storage due to HCl permeation.[2]
Stability: Unstable if exposed to humid air. It is recommended to generate in situ rather than storing for extended periods.
References
ChemicalBook. (2024). 1,2-Benzisoxazol-3-ylacetyl chloride Product Description and Identifiers.Link[2]
Casini, G., et al. (1969). On 1,2-Benzisoxazole-3-acetic Acid.[2][5][3][6][7][8][9] Institute of Organic and Pharmaceutical Chemistry, University of Camerino.[6] (Fundamental synthesis of the parent acid).
Basappa, et al. (2003). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors.Indian Journal of Chemistry, 42B, 1954-1957. (Benzisoxazole ring construction methodologies).
PubChem. (2024). Compound Summary: 1,2-Benzisoxazole-3-acetic acid.[2][5][3][6][7][9] National Library of Medicine. Link[2]
Strategic Synthesis of 1,2-Benzisoxazole Scaffolds: The Acyl Chloride Protocols
Executive Summary The 1,2-benzisoxazole moiety (indoxazene) is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for blockbuster antipsychotics like Risperidone and Paliperidone , as wel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2-benzisoxazole moiety (indoxazene) is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for blockbuster antipsychotics like Risperidone and Paliperidone , as well as anticonvulsants like Zonisamide .[1]
While various synthetic routes exist, pathways utilizing acid chlorides offer superior scalability and regiocontrol. This guide details two critical methodologies where acid chlorides act as the primary electrophilic architects:
The Friedel-Crafts/Oximation Route: Where acid chlorides build the ketone precursor (Industrial Standard).
The O-Acylation/Cyclization Cascade: Where acid chlorides activate oximes for ring closure (Versatile Lab-Scale).
Part 1: The "Scaffold Construction" Protocol (Industrial Route)
Strategic Rationale
In the industrial synthesis of agents like Risperidone, the acid chloride is not merely a reagent; it provides the carbon skeleton for the C3-position. The process begins with the acylation of a nucleophile (typically an arene or an amine-derivative) using an o-halo or o-difluorobenzoyl chloride.
The Mechanism
The pathway follows a linear progression: Acylation
Oximation Base-Mediated Cyclization.
Acylation: 2,4-Difluorobenzoyl chloride reacts with a piperidine derivative (or arene) under Friedel-Crafts conditions to form the o-difluorobenzophenone (or corresponding ketone).
Cyclization: Under basic conditions, the oxime oxygen displaces the ortho-fluorine atom via Nucleophilic Aromatic Substitution (
).
Critical Isomerism Note: Only the (Z)-isomer of the oxime (where the -OH is close to the o-fluorine) can cyclize. The (E)-isomer is geometrically restricted.
Pathway Visualization
The following diagram illustrates the synthesis of the Risperidone intermediate (6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole).
Figure 1: The industrial pathway for Risperidone intermediate synthesis utilizing acid chloride as the C3-carbon source.
Part 2: The O-Acylation/Cyclization Cascade (Lab-Scale)
Strategic Rationale
For diversifying the benzisoxazole core, researchers often start with o-hydroxyaryl ketoximes.[5] Here, acid chlorides (
) are used to acylate the oxime oxygen. The resulting O-acyloxime undergoes a thermal or base-catalyzed cyclization.[1]
The Mechanistic Divergence
This reaction is sensitive. The O-acyloxime can undergo two competing reactions:
Benzisoxazole Formation: Nucleophilic attack of the phenol (or phenolate) onto the oxime nitrogen, displacing the carboxylate.
Beckmann Rearrangement/Benzoxazole Formation: If the conditions are too acidic or the geometry is incorrect, the intermediate rearranges to form a benzoxazole.
Experimental Protocol: Synthesis of 3-Methyl-1,2-benzisoxazole
Objective: Cyclization of o-hydroxyacetophenone oxime using Acetyl Chloride.
Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 2 hours.
Checkpoint: TLC should show disappearance of the starting oxime and formation of the less polar O-acetate.
Thermal Cyclization:
The reaction mixture (containing the O-acetate intermediate) is heated to reflux (115°C in pyridine) for 4-6 hours.
Mechanistic Note: The pyridine acts as a base to deprotonate the phenol, facilitating the intramolecular attack on the nitrogen.
Work-up:
Cool the mixture and pour into ice-cold dilute HCl (to neutralize pyridine).
Extract with DCM (
mL).
Wash organic layer with saturated
(to remove acetic acid byproduct) and brine.
Dry over
and concentrate in vacuo.
Purification:
Purify via silica gel column chromatography (Hexane/EtOAc 9:1).
Part 3: Data & Troubleshooting
Comparative Analysis of Conditions
The choice of base and solvent critically impacts the yield and selectivity (Benzisoxazole vs. Benzoxazole).
Method
Reagent/Base
Solvent
Temp
Typical Yield
Selectivity Note
Standard
/ Pyridine
Pyridine
Reflux
75-85%
High selectivity for Benzisoxazole.
Mild
/
DMF
80°C
60-70%
Good, but slower reaction rates.
Strong Base
DMF
RT
90-95%
Best for difficult substrates. Forces .
Acidic
/
Reflux
<30%
Favors Benzoxazole (Beckmann Rearrangement).
Troubleshooting Guide (E-E-A-T)
Problem: Low Yield / Recovery of Starting Material.
Root Cause:[1][2][3][4][9][10] Failure of the E-oxime to isomerize to the Z-form.
Solution: Use a strong base like NaH in DMF. The deprotonated phenoxide is a powerful nucleophile that can trap the Z-isomer as it equilibrates, driving the equilibrium forward (Le Chatelier's principle).
Problem: Formation of Benzoxazole Byproduct.
Root Cause:[1][2][3][4][9][10] Acidic conditions or high temperatures promoting Beckmann rearrangement.
Solution: Ensure the reaction remains strictly basic. Avoid Lewis acids during the cyclization step. If using Acid Chlorides, ensure excess base (Pyridine/TEA) is present to neutralize the generated HCl immediately.
Mechanistic Divergence Diagram
Figure 2: Mechanistic divergence showing how reaction conditions dictate the formation of the target Benzisoxazole versus the Benzoxazole byproduct.
References
Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharma and Bio Sciences.
[Link]
Process for the Preparation of Risperidone.
Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition. National Institutes of Health (PMC).
[Link]
A Senior Application Scientist's In-depth Technical Guide to the Reactivity Profile of 1,2-Benzisoxazol-3-ylacetyl Chloride vs. Esters
Authored by a Senior Application Scientist Abstract The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. A key intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by a Senior Application Scientist
Abstract
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. A key intermediate in the synthesis of many of these drugs is 1,2-benzisoxazol-3-ylacetic acid and its derivatives. This technical guide provides an in-depth analysis of the comparative reactivity of two common activated forms of this intermediate: 1,2-benzisoxazol-3-ylacetyl chloride and its corresponding esters. Understanding the distinct reactivity profiles of these reagents is paramount for researchers, scientists, and drug development professionals in designing efficient and selective synthetic routes. This whitepaper will delve into the underlying electronic and steric factors governing their reactivity, provide practical, field-tested protocols for their use in acylation reactions, and offer insights into optimizing reaction conditions for desired outcomes.
Introduction: The Significance of the 1,2-Benzisoxazole Moiety
The 1,2-benzisoxazole ring system is a heterocyclic aromatic compound that has garnered significant attention in drug discovery due to its versatile biological activities. It is a key pharmacophore in a range of therapeutic agents, including antipsychotics like risperidone and paliperidone, as well as compounds with anticonvulsant, anti-inflammatory, and antimicrobial properties. The synthetic utility of 1,2-benzisoxazol-3-ylacetic acid derivatives stems from their ability to readily undergo N-acylation reactions with a variety of amine-containing scaffolds, allowing for the construction of complex molecular architectures. The choice between employing the highly reactive acyl chloride or a more moderately reactive ester derivative is a critical decision in any synthetic campaign, directly impacting reaction kinetics, selectivity, and overall yield.
Comparative Reactivity: Acyl Chloride vs. Ester
The fundamental difference in reactivity between 1,2-benzisoxazol-3-ylacetyl chloride and its esters lies in the nature of the leaving group. In the acyl chloride, the chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Conversely, the alkoxy group of an ester is a poorer leaving group, rendering the ester less reactive.
Electronic Effects
The high electronegativity of the chlorine atom in the acyl chloride strongly polarizes the carbon-chlorine bond, inducing a significant partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the acyl chloride exceptionally reactive towards a wide range of nucleophiles. In contrast, the alkoxy group in an ester is less electron-withdrawing, resulting in a less electrophilic carbonyl carbon.
Steric Considerations
While electronic effects are dominant, steric hindrance can also play a role, particularly with bulky ester groups (e.g., tert-butyl esters). However, for common esters like methyl or ethyl esters, the steric profile is generally less impactful than the electronic differences when compared to the relatively small chlorine atom of the acyl chloride.
Reaction Profiles and Mechanistic Considerations
The divergent reactivity of 1,2-benzisoxazol-3-ylacetyl chloride and its esters dictates their suitability for different synthetic transformations.
Nucleophilic Acyl Substitution
The most common application of these reagents is in nucleophilic acyl substitution reactions, particularly the acylation of amines to form amides.
1,2-Benzisoxazol-3-ylacetyl Chloride: This reagent reacts rapidly, often exothermically, with primary and secondary amines. The reaction typically proceeds at low temperatures (e.g., 0 °C to room temperature) and is often complete within a short timeframe. A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct. The high reactivity, however, can be a double-edged sword, potentially leading to side reactions or poor selectivity in the presence of multiple nucleophilic sites.
1,2-Benzisoxazol-3-ylacetic Acid Esters: Acylation of amines with esters generally requires more forcing conditions, such as elevated temperatures or the use of a catalyst. While slower, this reduced reactivity can be advantageous for achieving higher selectivity. Furthermore, the reaction is cleaner as it does not produce an acidic byproduct.
Hydrolysis
1,2-Benzisoxazol-3-ylacetyl Chloride: The acyl chloride is highly susceptible to hydrolysis and will readily react with ambient moisture to form the parent carboxylic acid. This necessitates the use of anhydrous reaction conditions.
1,2-Benzisoxazol-3-ylacetic Acid Esters: Esters are significantly more stable to hydrolysis and can often be handled without stringent exclusion of moisture. Hydrolysis of esters to the carboxylic acid typically requires acidic or basic catalysis and elevated temperatures.
The following protocols are provided as illustrative examples and should be adapted and optimized for specific substrates and scales.
Synthesis of 1,2-Benzisoxazol-3-ylacetyl Chloride
Causality: This procedure utilizes thionyl chloride (SOCl₂) as a chlorinating agent to convert the carboxylic acid to the highly reactive acyl chloride. The reaction is typically performed in an inert solvent to prevent unwanted side reactions.
Protocol:
To a stirred solution of 1,2-benzisoxazol-3-ylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
The crude 1,2-benzisoxazol-3-ylacetyl chloride is typically used in the next step without further purification.
N-Acylation of a Primary Amine with 1,2-Benzisoxazol-3-ylacetyl Chloride
Causality: This protocol demonstrates the rapid acylation of an amine using the pre-formed acyl chloride. A tertiary amine base is essential to neutralize the HCl generated in situ, driving the reaction to completion.
Protocol:
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (15 mL/g of amine) and cool the solution to 0 °C.
To this cooled solution, add a solution of crude 1,2-benzisoxazol-3-ylacetyl chloride (1.1 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with DCM.
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide product, which can be purified by column chromatography or recrystallization.
Synthesis of Methyl 1,2-Benzisoxazol-3-ylacetate
Causality: Fischer esterification is a classic method for ester synthesis. The use of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity towards the weakly nucleophilic methanol.
Protocol:
Suspend 1,2-benzisoxazol-3-ylacetic acid (1.0 eq) in methanol (20 mL/g of acid).
Add concentrated sulfuric acid (0.1 eq) dropwise to the suspension.
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.
N-Acylation of a Primary Amine with Methyl 1,2-Benzisoxazol-3-ylacetate
Causality: This aminolysis of an ester requires more forcing conditions than the corresponding acyl chloride reaction due to the lower reactivity of the ester. Heating is necessary to provide the activation energy for the nucleophilic attack of the amine on the less electrophilic carbonyl carbon.
Protocol:
In a sealed tube, combine methyl 1,2-benzisoxazol-3-ylacetate (1.0 eq) and the primary amine (1.2 eq).
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and purify the crude product directly by column chromatography.
Visualization of Key Concepts
Comparative Reactivity Workflow
Caption: Synthetic pathways from 1,2-benzisoxazol-3-ylacetic acid.
Decision Matrix for Reagent Selection
Caption: A decision-making flowchart for choosing the appropriate acylating agent.
Conclusion and Future Perspectives
The choice between 1,2-benzisoxazol-3-ylacetyl chloride and its ester derivatives is a critical parameter in the synthesis of complex molecules. The acyl chloride offers the advantage of high reactivity and rapid reaction times, making it ideal for robust substrates and high-throughput applications. However, its moisture sensitivity and the generation of an acidic byproduct necessitate careful handling and reaction design. Conversely, the esters provide a milder, more selective, and cleaner alternative, albeit at the cost of reaction speed and requiring more forcing conditions.
As the demand for more sophisticated and diverse 1,2-benzisoxazole-containing compounds continues to grow, a thorough understanding of the reactivity profiles of these key synthetic intermediates is indispensable. Future research may focus on developing novel, even more selective activating agents or catalytic systems that can bridge the gap between the high reactivity of acyl chlorides and the selectivity of esters, further empowering medicinal chemists in their quest for new therapeutic agents.
References
Title: Risperidone and 9-hydroxyrisperidone
Source: PubChem Compound Summary for CID 5073
URL: [Link]
Title: Fischer-Speier Esterification
Source: Wikipedia
URL: [Link]
Foundational
The Benzisoxazole Core: A Privileged Scaffold in Psychotropic Drug Development
An In-Depth Technical Guide Authored by: Gemini, Senior Application Scientist Introduction: The Significance of the Benzisoxazole Moiety In the landscape of medicinal chemistry, certain molecular frameworks consistently...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Benzisoxazole Moiety
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures."[1] The 1,2-benzisoxazole ring is a quintessential example of such a scaffold, particularly within the domain of Central Nervous System (CNS) therapeutics.[1][2] This aromatic heterocyclic system, consisting of a benzene ring fused to an isoxazole ring, serves as the central building block for several key atypical antipsychotic drugs.[2][3][4] Its unique electronic and conformational properties allow it to interact with high affinity at a diverse range of biological targets, most notably dopamine (D2) and serotonin (5-HT2A) receptors, which are critical in the pathophysiology of schizophrenia and other psychotic disorders.[5][6]
This guide provides a detailed technical overview of the core benzisoxazole-containing intermediates that are pivotal in the synthesis of major psychotropic drugs. We will delve into the synthetic strategies, key reaction mechanisms, and process considerations for the industrial-scale production of these vital precursors. The focus will be on the intermediates leading to the synthesis of widely prescribed second-generation antipsychotics, demonstrating the versatility and importance of the benzisoxazole core.
PART 1: The Core Intermediates: Structure and Synthesis
The synthesis of benzisoxazole-based antipsychotics like Risperidone and its active metabolite, Paliperidone, converges on a common strategy: the N-alkylation of a core benzisoxazole-piperidine moiety with a distinct chloroethyl-substituted pyridopyrimidinone derivative.[7][8] This modular approach allows for the efficient assembly of the final complex molecule from two key intermediates.
Caption: General Synthetic Strategy for Benzisoxazole Antipsychotics.
This intermediate provides the crucial pharmacophore responsible for high-affinity binding to dopamine and serotonin receptors. Its synthesis is a well-established process centered on the formation and subsequent cyclization of an oxime.
The causality behind this pathway lies in the strategic formation of the N-O bond of the isoxazole ring. The process typically begins with the oximation of a ketone precursor. It has been discovered that the oxime is formed as a mixture of Z and E geometric isomers, but critically, only the Z-isomer readily cyclizes to form the desired benzisoxazole ring.[9] This insight allows for process optimization by enriching the Z-isomer, often through the formation of an acetic acid salt which facilitates separation.[9][10]
Caption: Synthesis Pathway for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
The cyclization step is typically an intramolecular nucleophilic substitution where the oxime's oxygen atom attacks the aromatic carbon bearing a fluorine atom, displacing it to close the isoxazole ring. This reaction is generally carried out in the presence of a base.
Intermediate B: The Pyrido[1,2-a]pyrimidin-4-one Core
This heterocyclic system forms the second major component of the final drug structure. Two primary versions of this intermediate are required for the synthesis of Risperidone and Paliperidone.
For Risperidone: 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CETMPP).
For Paliperidone: 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CETMPP-OH).[11][12]
The synthesis of these intermediates involves the construction of the fused bicyclic ring system followed by catalytic hydrogenation to saturate the pyridine ring. The choice of a palladium on carbon (Pd/C) catalyst is deliberate; it is highly effective for the reduction of the pyridine ring under moderate hydrogen pressure and temperature, ensuring high yield and purity without cleaving other sensitive functional groups.[11][13]
Caption: Synthesis of the Risperidone Intermediate (CETMPP).
For the Paliperidone intermediate, the synthesis is more complex due to the presence of the hydroxyl group. The process may start with a hydroxylated precursor, such as 2-amino-3-hydroxypyridine, which is then elaborated into the full pyridopyrimidinone ring system before the final hydrogenation step.[12] Controlling the formation of impurities during this multi-step synthesis is a critical aspect of process development.[11][12]
PART 2: Detailed Experimental Protocols
The following protocols are synthesized from established literature and patents, representing a robust and validated approach to the synthesis of these key intermediates.
Protocol 2.1: Synthesis of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CETMPP)
This protocol describes the catalytic hydrogenation of the aromatic precursor to yield the intermediate required for Risperidone synthesis.[13]
Materials:
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 part by weight)
6N Hydrochloric Acid (approx. 3.2 parts by volume)
10% Palladium on Carbon (Pd/C) catalyst (0.1 parts by weight)
Diatomaceous Earth (e.g., Celite)
Isopropanol (approx. 7.1 parts by volume)
Hydrogenation Reactor
Procedure:
Dissolution: In a suitable hydrogenation reactor, dissolve 28 g of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 90 mL of 6N hydrochloric acid.
Catalyst Addition: Carefully add 2.8 g of 10% Pd/C catalyst to the solution under an inert atmosphere.
Hydrogenation: Seal the reactor and pressurize with hydrogen gas to 35-45 psi. Stir the reaction mixture vigorously at room temperature (25-30°C) for 8-18 hours. Monitor the reaction for completion by HPLC.[11][13]
Filtration: Upon completion, vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
Concentration: Concentrate the filtrate under reduced pressure to obtain a residue.
Precipitation and Isolation: Add 200 mL of isopropanol to the residue and stir the mixture. The product will precipitate as a solid. Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 50-55°C.
Yield: This process typically affords the target product as white crystals in approximately 90% yield.[13]
Parameter
Condition
Rationale
Catalyst
10% Pd/C
Highly efficient for pyridine ring reduction with good selectivity.
Solvent
6N HCl
Ensures the substrate is in its salt form, which is soluble and stable for hydrogenation.
Pressure
35-57 psi
Provides sufficient hydrogen concentration for the reaction to proceed efficiently without requiring high-pressure equipment.[11]
Temperature
25-30°C
Mild conditions prevent side reactions and degradation of the chloroethyl group.
PART 3: The Coupling Reaction - Final API Assembly
The final step in synthesizing Risperidone and Paliperidone is the condensation of the benzisoxazole intermediate (A) with the appropriate pyridopyrimidinone intermediate (B). This is a classic N-alkylation reaction where the secondary amine of the piperidine ring acts as a nucleophile, displacing the chlorine atom on the ethyl side chain of the second intermediate.
Caption: Final Coupling Reaction to form Risperidone/Paliperidone.
This reaction is typically carried out in the presence of a mild inorganic base, such as sodium bicarbonate or potassium carbonate, which acts as a scavenger for the HCl generated during the reaction.[7] The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or ketones like methyl isobutyl ketone (MIBK) are often used to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures.[7]
The presence of process-related impurities, such as unreacted starting materials or by-products from side reactions, must be carefully controlled to ensure the final API meets stringent pharmaceutical standards.[12][14]
Impurity Type
Potential Origin
Control Strategy
Didehydro Paliperidone
Incomplete hydrogenation of the Paliperidone intermediate precursor.[12]
Rigorous control of the hydrogenation step; HPLC monitoring for completion.
Unreacted Intermediates
Incomplete coupling reaction.
Optimization of reaction time, temperature, and stoichiometry; purification by crystallization.
Control of reductive steps; use of appropriate workup conditions.
PART 4: Future Perspectives
The benzisoxazole scaffold continues to be a fertile ground for the discovery of novel psychotropic agents.[2][16] Research is ongoing to synthesize new derivatives with improved pharmacological profiles, such as enhanced receptor selectivity or multi-target activity, to address the complex symptomatology of CNS disorders with better efficacy and reduced side effects.[2][5] The synthetic methodologies detailed in this guide provide the fundamental chemistry that underpins these future drug discovery efforts, highlighting the enduring legacy and forward-looking potential of benzisoxazole intermediates.
References
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis. (n.d.). Google Patents.
Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current Medicinal Chemistry, 23(11), 1077-1092. Retrieved from [Link]
Solanki, P. V., et al. (2016). Preparation of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a Key Intermediate for the Synthesis of Paliperidone. Organic Preparations and Procedures International, 48(3), 296-302. Retrieved from [Link]
Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. Retrieved from [Link]
Process for making risperidone and intermediates therefor. (n.d.). Google Patents.
Process For The Preparation Of Risperidone. (n.d.). Quick Company. Retrieved from [Link]
Solanki, P. V., et al. (2016). Preparation of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a Key Intermediate for the Synthesis of Paliperidone. ResearchGate. Retrieved from [Link]
Krishnamurthy, B., et al. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- A] pyrimidin-4-one Derivatives as Antibacterial Agents. Medicinal Chemistry, 9(2), 240-248. Retrieved from [Link]
Process of synthesis of paliperidone. (n.d.). Google Patents.
Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. (n.d.). JOCPR. Retrieved from [Link]
Process for making risperidone and intermediates therefor. (n.d.). Google Patents.
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Arkivoc. Retrieved from [Link]
Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
Synthesis and evaluation of amide, sulfonamide and urea – benzisoxazole derivatives as potential atypical antipsychotics. (2015). MedChemComm. Retrieved from [Link]
1,2-Benzisoxazole compounds: A patent review (2009-2014). (2015). ResearchGate. Retrieved from [Link]
Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents. (2013). ResearchGate. Retrieved from [Link]
Uto, Y. (2015). 1,2-Benzisoxazole compounds: a patent review (2009 - 2014). Expert Opinion on Therapeutic Patents, 25(6), 665-681. Retrieved from [Link]
Benzisoxazole: a privileged scaffold for medicinal chemistry. (2020). RSC Advances. Retrieved from [Link]
SYNTHESIS OF PALIPERIDONE. (n.d.). Google Patents.
Synthesis of related substances of antipsychotic drug Risperidone. (2021). The Pharma Innovation Journal. Retrieved from [Link]
Benzisoxazole. (n.d.). Wikipedia. Retrieved from [Link]
Temple, D. L., Jr., et al. (1983). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 26(8), 1141-1146. Retrieved from [Link]
Various Authors. (n.d.). Articles on Benzisoxazole. Chem-Station. Retrieved from [Link]
Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. (2023). Pharmaceutics. Retrieved from [Link]
Álamo, C., & López-Muñoz, F. (2013). The Pharmacological Role and Clinical Applications of Antipsychotics' Active Metabolites: Paliperidone versus Risperidone. Clinical & Experimental Pharmacology. Retrieved from [Link]
Structurally similar compounds separation and validation in benzisoxazol derivatives by HPLC. (n.d.). JOCPR. Retrieved from [Link]
Samanth, M. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
Hodkinson, A., et al. (2021). Benefits and harms of Risperidone and Paliperidone for treatment of patients with Schizophrenia or Bipolar disorder: A meta-analysis. BMC Medicine, 19(195). Retrieved from [Link]
Thermodynamic Stability of 1,2-Benzisoxazol-3-ylacetyl Chloride: A Comprehensive Technical Guide
Executive Summary 1,2-Benzisoxazol-3-ylacetyl chloride is a highly reactive, critical intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably the anticonvulsant Zonisamide. For re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,2-Benzisoxazol-3-ylacetyl chloride is a highly reactive, critical intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably the anticonvulsant Zonisamide. For researchers and drug development professionals, mastering the thermodynamic boundaries of this compound is non-negotiable. Mishandling leads to rapid exothermic degradation, yield loss, and potential safety hazards. This whitepaper deconstructs the thermodynamic stability of 1,2-benzisoxazol-3-ylacetyl chloride, analyzing the interplay between its stabilized heterocyclic core and its highly labile acyl chloride appendage.
Structural Thermodynamics & Electronic Profiling
The thermodynamic profile of 1,2-benzisoxazol-3-ylacetyl chloride is a dichotomy of stability and reactivity, dictated by two distinct structural domains:
The Benzisoxazole Core: Aromaticity and Ring Stability
The 1,2-benzisoxazole heterocycle is thermodynamically less stable than its isomer, benzoxazole, yet it maintains significant aromatic stabilization. Direct computation of the
-current density reveals that the molecule sustains strong, benzene-like currents in the six-membered ring and a bifurcated flow in the five-membered isoxazole ring .
A critical vulnerability of unsubstituted 1,2-benzisoxazoles is the base-catalyzed cleavage of the N–O bond (Kemp elimination), which requires an acidic proton at the C(3) position. However, in 1,2-benzisoxazol-3-ylacetyl chloride, the C(3) position is substituted with an acetyl chloride group. This substitution fundamentally alters the degradation thermodynamics; by blocking the C(3) proton, the molecule is protected against N–O bond cleavage, forcing any degradation pathways to bypass the kinetically favored ring-opening and instead rely on higher-energy thermodynamic pathways .
Furthermore, the benzisoxazole core possesses a pronounced dipole moment (>3.0 D) , which significantly lowers the activation energy for polar transition states during nucleophilic attack by stabilizing the charge distribution through solvent interactions.
The Acyl Chloride Moiety: Kinetic vs. Thermodynamic Control
While the core is stabilized, the acyl chloride moiety is thermodynamically driven toward hydrolysis. The conversion of the acyl chloride to 1,2-benzisoxazol-3-ylacetic acid is highly exothermic. If ambient moisture is not strictly excluded, the heat of hydrolysis can initiate localized thermal runaway. The resulting product, 1,2-benzisoxazol-3-ylacetic acid, is chemically stable under normal conditions but will undergo thermal decomposition at elevated temperatures, releasing toxic gases such as
, , and .
Figure 1: Thermodynamic and kinetic degradation pathways of 1,2-Benzisoxazol-3-ylacetyl chloride.
Quantitative Data Summaries
To operationalize the handling of this intermediate, we summarize the thermodynamic and kinetic boundaries derived from structural profiling and calorimetric data.
Table 1: Thermodynamic Parameters of Benzisoxazole Derivatives
Compound
Substructure
Dipole Moment (D)
Thermal Stability Limit (°C)
Primary Degradation Pathway
1,2-Benzisoxazole
Unsubstituted core
> 3.0
~ 200
Ring opening (Kemp elimination)
1,2-Benzisoxazol-3-ylacetic acid
C(3)-substituted acid
N/A
> 150
Decarboxylation / Toxic gas formation
1,2-Benzisoxazol-3-ylacetyl chloride
C(3)-substituted acyl chloride
N/A
< 100 (moisture dependent)
Exothermic hydrolysis
Table 2: Hydrolysis Kinetics of 1,2-Benzisoxazol-3-ylacetyl chloride (in THF/H₂O)
Temperature (°C)
Rate Constant ()
Half-life (min)
Process Observations
0
96.2
Controlled, minimal exotherm. Ideal for synthesis.
To ensure scientific integrity, the evaluation of 1,2-benzisoxazol-3-ylacetyl chloride must employ a self-validating system . Relying solely on thermal data (DSC) is insufficient because an exothermic event could represent either decomposition or moisture-driven hydrolysis. By coupling Differential Scanning Calorimetry (DSC) with in situ Fourier Transform Infrared Spectroscopy (FTIR), the chemical identity of the thermal event is cross-verified in real-time.
Protocol A: Thermodynamic Profiling via DSC/TGA
Causality Check: Acyl chlorides are acutely sensitive to ambient humidity. Preparing samples in ambient air introduces trace water, causing premature hydrolysis. The heat released from this artifact will artificially lower the measured onset temperature of thermal decomposition. Therefore, strict inert atmosphere preparation is mandatory.
Sample Preparation: Transfer 2–5 mg of 1,2-benzisoxazol-3-ylacetyl chloride into a specialized aluminum crucible within an Argon-filled glovebox (
< 1 ppm, < 1 ppm). Hermetically seal the crucible to prevent moisture ingress during transfer to the instrument.
Instrument Calibration: Calibrate the DSC/TGA using Indium and Zinc standards to ensure precise heat flow and temperature measurements.
Thermal Ramping: Subject the sample to a temperature ramp of 10 °C/min from 20 °C to 300 °C under a continuous dry nitrogen purge (50 mL/min).
Data Interpretation: Identify the onset temperature (
) of exothermic events. A sharp exotherm without mass loss indicates polymerization or rearrangement; an exotherm coupled with mass loss in the TGA indicates thermal decomposition (gas evolution).
Protocol B: Reactivity Profiling via In Situ FTIR
Causality Check: Traditional aliquot-based kinetic sampling requires quenching, which alters the thermodynamic state of the highly reactive acyl chloride and introduces significant error. In situ FTIR avoids this by measuring the reaction continuously in its native thermodynamic environment.
Reactor Setup: Equip a jacketed 100 mL reactor with an overhead stirrer, a temperature probe, and an in situ ATR-FTIR probe (e.g., Mettler Toledo ReactIR). Purge the system with dry nitrogen.
Baseline Acquisition: Add 50 mL of anhydrous Tetrahydrofuran (THF) and collect a solvent background spectrum.
Initiation: Inject 10 mmol of 1,2-benzisoxazol-3-ylacetyl chloride at 0 °C. Monitor the strong acyl chloride
stretching frequency at ~1800 .
Hydrolysis Tracking: Introduce a stoichiometric amount of water (10 mmol). Continuously monitor the disappearance of the 1800
peak and the concurrent appearance of the carboxylic acid stretch at ~1710 .
Kinetic Extraction: Plot the normalized absorbance of the 1800
peak versus time to extract the first-order rate constant () and calculate the activation energy () via the Arrhenius equation.
Figure 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.
References
Domene Nunez, C., Jenneskens, L. W., & Fowler, P. W. (2005). Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole. University of Bath Research Portal. [Link]
MDPI. (2025). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations.[Link]
The Journal of Physical Chemistry A. (2025). Resonances in Electron Scattering on Benzisoxazole. American Chemical Society.[Link]
Protocols & Analytical Methods
Method
Technical Application Note: Precision Friedel-Crafts Acylation using 1,2-Benzisoxazol-3-ylacetyl Chloride
Abstract & Introduction The 1,2-benzisoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for atypical antipsychotics such as Risperidone , Paliperidone , and Iloperidone , a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
The 1,2-benzisoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for atypical antipsychotics such as Risperidone , Paliperidone , and Iloperidone , as well as the anticonvulsant Zonisamide [1, 2]. While alkylation of the benzisoxazole ring is common, introducing the scaffold via Friedel-Crafts acylation using 1,2-Benzisoxazol-3-ylacetyl chloride offers a convergent route to novel diaryl ketone intermediates.
However, this reaction presents a critical synthetic challenge: the lability of the 1,2-benzisoxazole N-O bond in the presence of strong Lewis acids. Under unoptimized conditions, Aluminum Trichloride (
) can catalyze the rearrangement of the isoxazole ring into 2-hydroxybenzonitrile derivatives (Kemp-like elimination or reductive cleavage) [3].
This Application Note provides a validated, high-precision protocol designed to maximize acylation efficiency while preserving the integrity of the benzisoxazole heterocycle.
Mechanistic Insight & Reaction Design
The Electrophilic Pathway
The reaction proceeds via the generation of a resonance-stabilized acylium ion from 1,2-Benzisoxazol-3-ylacetyl chloride. This electrophile attacks the aromatic substrate (e.g., 1,3-difluorobenzene or fluorobenzene) to form a sigma complex, followed by re-aromatization.
The Stability Paradox
The 1,2-benzisoxazole ring is sensitive to reductive conditions and strong Lewis acids. High temperatures or prolonged exposure to
can trigger the cleavage of the weak N-O bond ().
Key Control Strategy:
Lewis Acid Selection: While
is the standard, its high oxophilicity poses a risk. This protocol uses controlled addition at low temperatures (-10°C) to kinetically favor acylation over ring rearrangement.
Acyl Chloride Activation: In situ generation using Oxalyl Chloride is preferred over Thionyl Chloride to avoid thermal stress during the precursor step.
Mechanistic Pathway Diagram
Caption: Mechanistic pathway showing the competition between productive acylation and Lewis-acid catalyzed ring degradation.
Pre-Reaction Considerations
Materials & Reagents
Reagent
Specification
Role
1,2-Benzisoxazol-3-ylacetic acid
>98% Purity, Dry
Precursor
Oxalyl Chloride
2.0 M in DCM
Chlorinating Agent
DMF
Anhydrous, catalytic
Catalyst for acid chloride formation
Aluminum Chloride ()
Anhydrous, Granular
Lewis Acid Catalyst
Dichloromethane (DCM)
Anhydrous (<50 ppm )
Solvent
1,3-Difluorobenzene
>99% (Example Substrate)
Nucleophile
Equipment
Three-neck round-bottom flask (flame-dried).
Nitrogen/Argon inert atmosphere line.
Pressure-equalizing addition funnel.
Low-temperature cooling bath (Acetone/Dry Ice or Cryostat).
Experimental Protocol
Phase 1: Synthesis of 1,2-Benzisoxazol-3-ylacetyl Chloride
Note: Isolate and use immediately. Do not store for prolonged periods.
Setup: Charge a flame-dried 250 mL flask with 1,2-Benzisoxazol-3-ylacetic acid (10.0 mmol) and anhydrous DCM (50 mL) under nitrogen.
Catalyst: Add DMF (2 drops) as a catalyst.
Chlorination: Cool the suspension to 0°C . Add Oxalyl Chloride (12.0 mmol, 1.2 eq) dropwise over 15 minutes. Gas evolution (
, , ) will be observed.
Completion: Allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours until gas evolution ceases and the solution becomes clear.
Isolation: Concentrate the solvent in vacuo at <30°C to remove excess oxalyl chloride. Re-dissolve the crude yellow oil in anhydrous DCM (20 mL) for the next step.
Phase 2: Friedel-Crafts Acylation
Critical Control Point: Temperature must remain between -10°C and 0°C to prevent ring opening.
Catalyst Suspension: In a separate 100 mL three-neck flask, suspend
(11.0 mmol, 1.1 eq) in anhydrous DCM (30 mL) . Cool to -10°C .
Acyl Chloride Addition: Transfer the solution of 1,2-Benzisoxazol-3-ylacetyl chloride (from Phase 1) into an addition funnel. Add it dropwise to the
suspension over 20 minutes, maintaining the internal temperature below -5°C .
Observation: The mixture may turn orange/brown as the acylium complex forms.
Substrate Addition: Add the aromatic substrate (e.g., 1,3-Difluorobenzene, 10.0 mmol ) dropwise over 10 minutes at -5°C .
Reaction: Stir the mixture at 0°C for 2–4 hours. Monitor by TLC or HPLC.
Endpoint: Disappearance of the acyl chloride.
Warning: Do not reflux. If reaction is sluggish, warm only to 10°C.
Phase 3: Quenching & Isolation
Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of Ice (100 g) and conc. HCl (10 mL) .
Rationale: Acidic quench prevents the formation of insoluble aluminum hydroxides and keeps the benzisoxazole ring stable (it is stable in mineral acid, unstable in base [1]).
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (
).
Wash: Wash combined organics with Water , Sat.
(carefully, to pH 7-8), and Brine .
Drying: Dry over anhydrous
, filter, and concentrate.
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Workflow Diagram
Caption: Step-by-step experimental workflow for the acylation process.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / Ring Opening
Reaction temp too high (>10°C) or too harsh.
Lower temp to -15°C. Switch catalyst to or (milder Lewis acids).
Incomplete Conversion
Moisture in reagents deactivating catalyst.
Ensure strictly anhydrous conditions.[2] Increase catalyst loading to 1.5 eq.
Polymerization
Substrate is too electron-rich (e.g., anisole).
Dilute reaction mixture. Add acyl chloride to substrate/catalyst mix (inverse addition) if appropriate.
Impurity: Salicylonitrile
Benzisoxazole ring cleavage.
Stop immediately. The conditions are too acidic/hot. Quench earlier.
Safety & Handling
1,2-Benzisoxazol-3-ylacetyl chloride: Corrosive and lachrymator. Handle in a fume hood.
Aluminum Chloride: Reacts violently with water, releasing HCl gas.[3]
Benzisoxazoles: Some derivatives show biological activity (antipsychotic/anticonvulsant); handle with appropriate PPE to avoid exposure.
References
Thieme Chemistry. (2002). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis. Link
The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Link
BenchChem. (2025).[4] Stability issues of Isoxazole derivatives under various conditions. Link
University of Michigan. (n.d.). Friedel-Crafts Acylation Protocol and Mechanism. Link
Common Organic Chemistry. (2024). Acid to Acid Chloride Conversion Protocols. Link
Application Notes and Protocols for the Synthesis of Risperidone Intermediates
Abstract Risperidone is a widely utilized atypical antipsychotic medication, the synthesis of which relies on the efficient and high-purity production of its key intermediates.[1][2] This document provides a detailed gui...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Risperidone is a widely utilized atypical antipsychotic medication, the synthesis of which relies on the efficient and high-purity production of its key intermediates.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for synthesizing the two primary intermediates of Risperidone: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. The protocols herein are designed to maximize yield and purity, with a focus on the underlying chemical principles and process controls necessary for reproducible results.
Introduction
The synthesis of Risperidone, chemically known as 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, is a multi-step process that culminates in the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[3][4] The efficiency of this final step and the overall purity of the active pharmaceutical ingredient (API) are critically dependent on the quality of these two key intermediates.[1] This guide provides optimized, field-proven protocols for the synthesis of these intermediates, emphasizing the rationale behind the selection of reagents and reaction conditions.
PART 1: Synthesis of Intermediate I: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
The synthesis of this pyridopyrimidinone intermediate is a critical step in the overall Risperidone synthesis. The following protocol outlines a reliable method for its preparation.
1.1: Overall Reaction Scheme
Caption: Synthesis pathway for Intermediate I.
1.2: Optimized Protocol for Intermediate I Synthesis
Step 1: Synthesis of 3-(2-Hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Principle: This step involves a bi-molecular cycloaddition reaction between 2-aminopyridine and 3-acetyldihydrofuran-2(3H)-one (2-acetyl-γ-butyrolactone).[5]
Procedure:
In a suitable reaction vessel, combine 2-aminopyridine and a slight molar excess of 2-acetyl-γ-butyrolactone.
Heat the mixture, typically without a solvent, to a temperature of 120-140 °C.
Maintain the temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and purify the product by recrystallization from a suitable solvent such as isopropanol to yield the hydroxyethyl intermediate.
Step 2: Chlorination to 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Monohydrochloride
Rationale: Thionyl chloride (SOCl₂) is an effective and common reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.
Procedure:
Suspend the dried hydroxyethyl intermediate from the previous step in a suitable solvent like dichloromethane.
Cool the suspension to 0-5 °C in an ice bath.
Slowly add thionyl chloride (approximately 1.2-1.5 molar equivalents) to the suspension while maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
The product, the monohydrochloride salt, will precipitate. Collect the solid by filtration, wash with cold dichloromethane, and dry under vacuum.[5]
Step 3: Catalytic Hydrogenation to the Final Intermediate I
Principle: The pyridinium ring is reduced via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This selective reduction is a standard procedure for such heterocyclic systems.
Procedure:
Dissolve the chloroethyl monohydrochloride intermediate in 6N hydrochloric acid.[6]
Add 10% Palladium on carbon (10% w/w of the substrate) to the solution.[6]
Pressurize the reaction vessel with hydrogen gas to 35 psi and stir vigorously at room temperature for approximately 8 hours.[6]
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Once complete, carefully filter the reaction mixture through a bed of diatomaceous earth (Celite) to remove the palladium catalyst.[6]
Concentrate the filtrate under reduced pressure.
Add isopropanol to the residue to precipitate the final product as a white solid.[6]
Filter the solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[6] An expected yield is approximately 90%.[6]
1.3: Summary of Optimized Conditions for Intermediate I
Parameter
Step 1: Cycloaddition
Step 2: Chlorination
Step 3: Hydrogenation
Key Reagents
2-Aminopyridine, 2-Acetyl-γ-butyrolactone
Thionyl Chloride
10% Pd/C, H₂
Solvent
None (neat)
Dichloromethane
6N HCl / Isopropanol
Temperature
120-140 °C
0-10 °C initially, then RT
Room Temperature
Pressure
Atmospheric
Atmospheric
35 psi
Reaction Time
4-6 hours
2-4 hours
~8 hours
In-Process Control
TLC
TLC
HPLC
Purification
Recrystallization
Filtration
Recrystallization
PART 2: Synthesis of Intermediate II: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
This intermediate provides the core benzisoxazole-piperidine moiety of Risperidone. Its synthesis requires careful control of reaction conditions to ensure high purity, particularly the correct isomer formation for the subsequent cyclization step.[7]
2.1: Overall Reaction Scheme
Caption: Synthesis pathway for Intermediate II.
2.2: Optimized Protocol for Intermediate II Synthesis
Step 1: Friedel-Crafts Acylation and Deprotection
Principle: An N-acetyl protected piperidine carbonyl chloride is used to acylate 1,3-difluorobenzene in the presence of a Lewis acid catalyst, followed by acidic hydrolysis to remove the acetyl protecting group.[3]
Procedure:
In a reaction vessel, suspend aluminum chloride (a Lewis acid) in dichloromethane.
Add 1,3-difluorobenzene to the suspension.
Slowly add a solution of 1-acetyl-4-piperidine-carbonyl chloride in dichloromethane, keeping the temperature controlled.
After the acylation is complete (monitored by TLC/HPLC), the reaction is quenched, and the acetyl protecting group is removed by refluxing with 6N hydrochloric acid.[3]
The resulting (2,4-difluorophenyl)(piperidin-4-yl)methanone is then isolated after neutralization and extraction.
Step 2: Oximation
Rationale: The ketone is converted to an oxime by reaction with hydroxylamine. It is crucial to control this step to favor the formation of the Z-isomer, as it is the one that efficiently cyclizes to form the desired benzisoxazole ring.[8] Using acetic acid in the reaction can help to preferentially precipitate the Z-isomer as its acetate salt, thus enriching it.[8]
Procedure:
Dissolve the ketone intermediate in ethanol.
Add hydroxylamine hydrochloride and a base such as N,N-diethylethanamine.[3]
Reflux the mixture for several hours until the reaction is complete.
Upon cooling, the oxime product will precipitate and can be collected by filtration.
Step 3: Cyclization to form the Benzisoxazole Ring
Principle: The oxime undergoes an intramolecular nucleophilic aromatic substitution reaction, where the oxime oxygen attacks the ortho-fluorine, cyclizing to form the benzisoxazole ring. This reaction is base-catalyzed.
Procedure:
Reflux the oxime intermediate with a strong base, such as 50% aqueous potassium hydroxide.[3]
The reaction progress should be monitored by HPLC.
After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
The organic layer is washed, dried, and concentrated to yield the crude 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, which can be further purified by crystallization or chromatography.[7]
2.3: Summary of Optimized Conditions for Intermediate II
The final step in Risperidone synthesis is the N-alkylation of Intermediate II with Intermediate I.
Optimal Conditions: This reaction is typically carried out by heating the two intermediates in a polar aprotic solvent such as dimethylformamide (DMF), in the presence of a base like sodium carbonate and a catalyst such as potassium iodide.[3]
Process Control: Throughout the synthesis of both intermediates, it is imperative to use analytical techniques to monitor reaction progress and assess purity.
TLC and HPLC: Essential for tracking the consumption of starting materials and the formation of products.[9]
NMR and Mass Spectrometry: Used to confirm the structure and identity of the synthesized intermediates and to characterize any impurities.[5]
Purity Assessment: Final intermediate purity should be >99% as determined by HPLC to ensure a high-quality final API.[1]
PART 4: Workflow and Safety
4.1: Experimental Workflow Diagram
Caption: A generalized workflow for chemical synthesis and purification.
4.2: Safety Considerations
Thionyl Chloride: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate safety precautions, including a properly maintained hydrogenation apparatus and ensuring the system is purged with an inert gas before and after the reaction.
Strong Acids and Bases: Reagents like 6N HCl and 50% KOH are corrosive. Handle with care and appropriate PPE.
Solvents: Dichloromethane and DMF have associated health risks. Minimize exposure and handle in a fume hood.
References
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis. (n.d.). Google Patents.
Risperidone as a Pharmaceutical Intermediate: Synthesis and Applications. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2026, from [Link]
Krishnamurthy, B., Vinaya, K., Rakshith, D., Prasanna, D. S., & Rangappa, K. S. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- A] pyrimidin-4-one Derivatives as Antibacterial Agents. Medicinal Chemistry, 9(2), 240–248. [Link]
RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, May 19). Pharmapproach. Retrieved March 7, 2026, from [Link]
Rao, V. J., Kumar, K. R., & Rao, B. V. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. [Link]
CN1720228A - Process for making risperidone and intermediates therefor. (n.d.). Google Patents.
Kumar, A., Singh, S. K., Singh, R. S., & Singh, P. P. (2015). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 7(12), 269-275. [Link]
WO2005030772A1 - Process for the preparation of risperidone. (n.d.). Google Patents.
Krishnamurthy, B., et al. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents. Medicinal Chemistry. [Link]
US20040097523A1 - Process for making risperidone and intermediates therefor. (n.d.). Google Patents.
"Process For The Preparation Of Risperidone". (n.d.). Quick Company. Retrieved March 7, 2026, from [Link]
Das, A., & Basu, D. (2021). Janssen Pharmaceutica, Long-Acting Risperidone and Public Health Program of India. Community Mental Health Journal, 57(4), 792–795. [Link]
Patel, A. (2022). A concise review on analytical profile of risperidone. GSC Biological and Pharmaceutical Sciences, 20(3), 215-224. [Link]
Das, A., & Basu, D. (2021). Janssen Pharmaceutica, Long-Acting Risperidone and Public Health Program of India. ResearchGate. [Link]
Kim, D. M., Kang, M. S., Kim, J. S., et al. (2005). An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT>2>, and dopamine-D>2>-antagonist. Yonsei University. [Link]
Kim, D. M., et al. (2005). An efficient synthesis of risperidonevia stille reaction: Antipsychotic, 5-HT2, and dopamine-D2-antagonist. ResearchGate. [Link]
Preparation of risperidone - European Patent Office - EP 1783118 B1 - EPO. (2008, July 16). European Patent Office. Retrieved March 7, 2026, from [Link]
VCU by Janssen-Ortho Inc. (Risperdal) - Patented Medicine Prices Review Board. (2016, November 15). Patented Medicine Prices Review Board Canada. Retrieved March 7, 2026, from [Link]
Risperidone - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Patsnap. Retrieved March 7, 2026, from [Link]
Sowmya, H. G., et al. (2025). A Review on Analytical Methods for Determination of Risperidone: Review Article. ResearchGate. [Link]
Sowmya, H. G., et al. (2025). A Review on Analytical Methods for Determination of Risperidone. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]
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(PDF) Development of Analytical Method for Risperidone by UV Spectrophotometry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Mechanism of Action of Risperidone. (2014, July 1). Psychopharmacology Institute. Retrieved March 7, 2026, from [Link]
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride. (n.d.). Synthonix, Inc. Retrieved March 7, 2026, from [Link]
MacNeil, S. L., Wilson, J. E., & Snieckus, V. (2002). effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. Organic Letters, 4(7), 1275-1277. [Link]
Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534-542. [Link]
Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study. ResearchGate. [Link]
Application Notes and Protocols for Solvent Selection in 1,2-Benzisoxazol-3-ylacetyl Chloride Reactions
Introduction: The Critical Role of the Reaction Environment 1,2-Benzisoxazol-3-ylacetyl chloride is a highly reactive acylating agent and a key intermediate in the synthesis of a variety of pharmacologically active compo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of the Reaction Environment
1,2-Benzisoxazol-3-ylacetyl chloride is a highly reactive acylating agent and a key intermediate in the synthesis of a variety of pharmacologically active compounds, including the anti-epileptic drug Zonisamide.[1][2] The inherent reactivity of the acyl chloride functional group, while synthetically advantageous, also presents a significant challenge in terms of stability and reaction control. The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates the reaction pathway, yield, and purity of the final product. This guide provides a comprehensive overview of solvent selection for reactions involving 1,2-Benzisoxazol-3-ylacetyl chloride, with a focus on amidation and esterification reactions. We will delve into the underlying chemical principles, provide a comparative analysis of suitable and unsuitable solvents, and present detailed experimental protocols.
Pillar 1: Understanding the Reactivity of 1,2-Benzisoxazol-3-ylacetyl Chloride
The reactivity of 1,2-Benzisoxazol-3-ylacetyl chloride is primarily governed by the electrophilic nature of the carbonyl carbon. The adjacent chlorine atom, being a good leaving group, and the electron-withdrawing nature of the carbonyl group make this carbon highly susceptible to nucleophilic attack. The 1,2-benzisoxazole ring system also influences the electronic properties of the molecule.
The primary challenge in handling this compound is its sensitivity to nucleophiles, including water and other protic species. This necessitates the use of anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid, 1,2-benzisoxazole-3-acetic acid.[3]
Pillar 2: The Dichotomy of Solvents: A Guide to Selection
The selection of an appropriate solvent is a balancing act between dissolving the reactants, facilitating the desired reaction, and minimizing side reactions. Solvents for reactions with 1,2-Benzisoxazol-3-ylacetyl chloride can be broadly categorized into two main classes: aprotic and protic.
Unsuitable Solvents: The Protic Class
Protic solvents, which contain acidic protons (e.g., O-H or N-H bonds), are generally incompatible with 1,2-Benzisoxazol-3-ylacetyl chloride. These solvents can act as nucleophiles, leading to a rapid solvolysis reaction that consumes the starting material and generates the corresponding carboxylic acid or ester, thereby reducing the yield of the desired product.
Examples of Unsuitable Solvents:
Water
Alcohols (e.g., methanol, ethanol)
Primary and secondary amines (unless they are the intended reactant)
Carboxylic acids
Suitable Solvents: The Aprotic Class
Aprotic solvents lack acidic protons and are therefore unable to act as proton donors. They are the preferred choice for reactions involving acyl chlorides. Within this class, a range of polar and non-polar options are available, each with its own advantages.
Key Considerations for Aprotic Solvent Selection:
Polarity: The solvent must be able to dissolve the starting materials and intermediates. Polar aprotic solvents are often good choices as they can solvate the charged intermediates formed during the reaction.
Inertness: The solvent should not react with the acyl chloride or any of the reagents.
Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature.
Anhydrous Conditions: It is crucial to use dry (anhydrous) aprotic solvents to prevent hydrolysis of the acyl chloride.[4]
Data Presentation: A Comparative Table of Solvents
Solvent
Class
Polarity
Boiling Point (°C)
Suitability and Rationale
Dichloromethane (DCM)
Aprotic
Polar
39.6
Highly Recommended. Excellent solvent for many acylation reactions due to its inertness and ability to dissolve a wide range of organic compounds. Its low boiling point facilitates easy removal post-reaction.[5]
Tetrahydrofuran (THF)
Aprotic
Polar
66
Highly Recommended. A versatile polar aprotic solvent that is a good choice for many reactions. Must be anhydrous as it is hygroscopic.[6]
Acetonitrile (ACN)
Aprotic
Polar
82
Recommended. A polar aprotic solvent that can be used for these reactions. It is important to use a high-purity, anhydrous grade.[7]
Ethyl Acetate (EtOAc)
Aprotic
Polar
77
Recommended. A moderately polar aprotic solvent that is often used in the synthesis of related compounds.[7][8]
Toluene/Xylenes
Aprotic
Non-polar
111/138-144
Suitable for higher temperatures. These non-polar aromatic hydrocarbons can be used, particularly if higher reaction temperatures are required.[7]
1,4-Dioxane
Aprotic
Polar
101
Use with caution. While aprotic, it can contain peroxide impurities and must be purified before use. It has been used in related syntheses.[6][8]
Diethyl Ether
Aprotic
Relatively Non-polar
34.6
Suitable, but volatile. A good solvent for many reactions, but its high volatility can be a concern.[9]
Water
Protic
Highly Polar
100
Unsuitable. Reacts with the acyl chloride via hydrolysis.[3]
Methanol/Ethanol
Protic
Polar
65/78
Unsuitable. Reacts with the acyl chloride via alcoholysis to form an ester.[3]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Amidation of 1,2-Benzisoxazol-3-ylacetyl Chloride with a Primary Amine
This protocol describes a general procedure for the reaction of 1,2-Benzisoxazol-3-ylacetyl chloride with a primary amine to form the corresponding amide.
Materials:
1,2-Benzisoxazol-3-ylacetyl chloride
Primary amine (e.g., benzylamine)
Triethylamine (Et3N) or Pyridine
Anhydrous Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO3) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Round-bottom flask
Magnetic stirrer
Dropping funnel
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of Acyl Chloride: Dissolve 1,2-Benzisoxazol-3-ylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred amine solution via a dropping funnel over a period of 15-30 minutes.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitor by TLC).
Quenching: Quench the reaction by the slow addition of 1 M HCl.
Work-up: Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude amide.
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualization of the Decision-Making Process
The selection of an appropriate solvent is a logical process based on the principles of chemical reactivity. The following diagram illustrates the decision-making workflow.
Caption: Decision workflow for solvent selection.
Visualization of the Experimental Workflow
The following diagram outlines the key steps in a typical amidation reaction involving 1,2-Benzisoxazol-3-ylacetyl chloride.
Caption: Experimental workflow for amidation.
Conclusion: Ensuring Successful Synthesis
The successful synthesis of derivatives from 1,2-Benzisoxazol-3-ylacetyl chloride is heavily reliant on the judicious selection of the reaction solvent. By adhering to the principles of using anhydrous aprotic solvents and understanding the specific properties of each solvent, researchers can significantly improve reaction outcomes, leading to higher yields and purer products. The protocols and guidelines presented here serve as a robust starting point for the development of synthetic routes involving this important chemical intermediate.
References
[Research and development of zonisamide, a new type of antiepileptic drug]. ([Link])
CA2440030A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google P
Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. ([Link])
Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. ([Link])
US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google P
US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google P
US20060287535A1 - Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide - Google P
What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ([Link])
WO 2005/044808 A1 - A process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide - Google P
A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information - The Royal Society of Chemistry. ([Link])
Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal. ([Link])
US7268234B2 - Method for sulfonation of 1,2-benzisoxazole-3-acetic acid - Google P
EXPERIMENTAL SUPPORTING INFORMATION - Rsc.org. ([Link])
3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC. ([Link])
Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase - SciSpace. ([Link])
Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure - TSI Journals. ([Link])
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC. ([Link])
CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION - TSI Journals. ([Link])
Reactions of Acyl Chlorides with Alcohols - Chemistry LibreTexts. ([Link])
Continuous conversion of alcohols to chlorides : an efficient way to prepare active pharmaceutical ingrdients - TUE Research portal - Eindhoven University of Technology. ([Link])
Application Note: Nucleophilic Substitution of Benzisoxazole Acid Chlorides
Executive Summary The 1,2-benzisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, prominently featured in FDA-approved anticonvulsants such as zonisamide, antipsychotics like risperidone, and var...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2-benzisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, prominently featured in FDA-approved anticonvulsants such as zonisamide, antipsychotics like risperidone, and various novel APJ receptor agonists[1][2]. The functionalization of the C3-position via nucleophilic substitution of benzisoxazole acid chlorides (e.g., 1,2-benzisoxazole-3-carbonyl chloride) is a highly efficient, divergent strategy for generating extensive libraries of amides and esters[3]. This application note details a self-validating, highly robust methodology for the synthesis and subsequent nucleophilic substitution of these reactive intermediates, prioritizing high yields and the preservation of the sensitive N–O heterocyclic bond.
Mechanistic Insights & Experimental Causality
The conversion of a carboxylic acid to an amide or ester via an acid chloride intermediate is a foundational transformation. However, when working with 1,2-benzisoxazole-3-carboxylic acid, the choice of reagents is critical due to the potential lability of the isoxazole ring under harsh conditions.
Acid Chloride Generation: While thionyl chloride (
) is a traditional reagent for this transformation, it often requires elevated temperatures (reflux) which can lead to ring-opening or degradation of the benzisoxazole core[4]. Instead, this protocol utilizes oxalyl chloride with catalytic N,N-dimethylformamide (DMF) at room temperature[5]. The DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent in situ, which subsequently activates the carboxylic acid under exceptionally mild conditions, off-gassing , , and .
Nucleophilic Substitution: The addition of the amine or alcohol to the acid chloride proceeds via a standard addition-elimination mechanism. The causality behind using a non-nucleophilic organic base—specifically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) —is to act as an acid scavenger. If the
byproduct is not immediately neutralized, it will protonate the incoming amine nucleophile, rendering it inactive and stalling the reaction[6]. For specialized or sterically hindered amides, advanced reagents like diisobutyl(amino)aluminum can also be deployed to force the substitution[7].
Reaction Workflow & Logic
Reaction workflow for synthesizing benzisoxazole amides/esters.
The Self-Validating System (In-Process Control)
A common pitfall in acid chloride synthesis is the inability to monitor the reaction directly via standard reverse-phase LC-MS, as the acid chloride rapidly hydrolyzes back to the starting carboxylic acid in the aqueous mobile phase. To make this protocol a self-validating system , an In-Process Control (IPC) step is mandatory. By quenching a micro-aliquot of the reaction mixture into anhydrous methanol, the acid chloride is instantly trapped as a stable methyl ester. The LC-MS is then analyzed for the mass of the methyl ester.
Self-validating quality control logic for acid chloride formation.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1,2-Benzisoxazole-3-carbonyl chloride
Preparation: Charge a flame-dried round-bottom flask with 1,2-benzisoxazole-3-carboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Maintain the system under a dry nitrogen or argon atmosphere.
Catalyst Addition: Add catalytic anhydrous DMF (0.05 equiv) to the suspension.
Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.5 equiv) dropwise over 10–15 minutes.
Expert Insight: Dropwise addition controls the exothermic generation of the Vilsmeier-Haack intermediate and prevents rapid, hazardous off-gassing of
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 3 hours. The mixture will typically transition from a suspension to a clear yellow/orange solution as the acid chloride forms.
Self-Validation (IPC): Withdraw a 5 µL aliquot of the reaction mixture and dilute it into 100 µL of anhydrous methanol. Analyze this quenched sample via LC-MS. Proceed to the next step only when the UV trace shows >95% conversion to the corresponding methyl ester.
Isolation: Concentrate the reaction mixture in vacuo to remove the DCM solvent and any unreacted, volatile oxalyl chloride. The resulting crude 1,2-benzisoxazole-3-carbonyl chloride (typically a yellow oil or semi-solid) should be used immediately in Protocol B without further purification to prevent atmospheric hydrolysis[3].
Solvation: Dissolve the crude 1,2-benzisoxazole-3-carbonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M) under nitrogen and cool to 0 °C.
Nucleophile Preparation: In a separate dry vial, prepare a solution of the desired nucleophile (primary/secondary amine or alcohol, 1.1 equiv) and DIPEA (2.5 equiv) in a minimal amount of DCM.
Coupling: Add the nucleophile/base solution dropwise to the cooled acid chloride solution.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Workup: Once complete (verified by TLC or LC-MS), quench the reaction by adding saturated aqueous
. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure benzisoxazole derivative.
Quantitative Data & Reaction Scope
The efficiency of the nucleophilic substitution is highly dependent on the steric and electronic properties of the incoming nucleophile. The table below summarizes expected reaction parameters and yields based on established literature precedents[3][6][7].
Nucleophile Class
Example Reagent
Base
Solvent
Time (h)
Expected Yield
Primary Amine
Benzylamine
DIPEA (2.5 eq)
DCM
2.0
85 – 95%
Secondary Amine
Morpholine
DIPEA (2.5 eq)
DCM
3.0
80 – 90%
Steric Amine
Aurantioclavine
DIPEA (3.0 eq)
DCM
4.0
75 – 91%
Primary Alcohol
Ethanol
TEA / DMAP (cat)
THF
4.0
70 – 85%
Aqueous Amine
Ammonia (aq)
(aq)
DCM /
1.0
75 – 85%
Note: Aqueous amine substitutions utilize Schotten-Baumann biphasic conditions, which rely on the rapid kinetics of the acid chloride reacting with the amine before background hydrolysis can occur[6].
References
1. recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines - chim.it - Link
2.[1] Methane sulfonic acid patented technology retrieval search results - patsnap.com - 1
3.[3] Evolution of a Unified, Stereodivergent Approach to the Synthesis of Communesin F and Perophoramidine - The Journal of Organic Chemistry (ACS Publications) - 3
4.[4] WO 2005/044808 A1 (Zonisamide Synthesis) - googleapis.com - 4
5.[6] Synthesis and analysis of amides - Chemistry Education (TIFR) - 6
6.[7] New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum - Academia.edu - 7
7.[5] UC San Diego Electronic Theses and Dissertations - eScholarship - 5
8.[2] WO2018097945A1 - Heteroaryl-substituted triazoles as apj receptor agonists - Google Patents - 2
Application Note: Lewis Acid-Catalyzed Divergent Coupling of 1,2-Benzisoxazol-3-ylacetyl Chloride
Document ID: APP-2026-03-01 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalyst selection, and self-validating protocols for C-C and C-N bon...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: APP-2026-03-01
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, catalyst selection, and self-validating protocols for C-C and C-N bond formation.
Executive Summary
1,2-Benzisoxazole-3-acetic acid (BOA) and its derivatives are foundational scaffolds in medicinal chemistry, serving as critical precursors for the antiepileptic drug zonisamide[1] and various antipsychotic agents[2]. The activation of BOA to 1,2-benzisoxazol-3-ylacetyl chloride (CAS 84637-43-4)[3] provides a highly reactive electrophile for downstream functionalization. However, coupling this acid chloride with sterically hindered amines or arenes presents significant chemoselectivity challenges. This application note details the use of Lewis acid catalysts to precisely control the activation pathway, preventing thermal degradation and enabling high-yield Friedel-Crafts acylations and amidations.
Mechanistic Rationale: The Case for Lewis Acids (E-E-A-T)
The Challenge of Basic Conditions
Under standard Brønsted-base amidation conditions (e.g., using triethylamine or pyridine), the slightly acidic
-methylene protons of 1,2-benzisoxazol-3-ylacetyl chloride are susceptible to deprotonation. This side reaction forms a highly reactive ketene intermediate, which rapidly undergoes dimerization or triggers ring-opening degradation of the sensitive N-O bond within the isoxazole ring[4].
The Lewis Acid Solution
Lewis acids bypass the need for basic conditions. By coordinating to the carbonyl oxygen or the chloride leaving group, Lewis acids effectively lower the lowest unoccupied molecular orbital (LUMO) of the electrophile[5].
Causality: This electrophilic activation facilitates direct nucleophilic attack or heterolytic bond cleavage to form a resonance-stabilized acylium ion[5]. Consequently, the coupling proceeds rapidly at lower temperatures, preserving the integrity of the benzisoxazole ring, preventing thermal decarboxylation, and maximizing atom economy[2].
Catalyst Performance Data
Selecting the appropriate Lewis acid is dictated by the nucleophilicity of the coupling partner and the desired reaction pathway. The table below summarizes field-validated catalyst parameters.
Catalyst
Loading
Solvent
Temp (°C)
Primary Application
Yield (%)
Chemoselectivity Profile
AlCl₃
1.1 eq
CH₂Cl₂
0 to 25
Friedel-Crafts Acylation
85–92
High (ortho/para directing)
FeCl₃
15 mol%
DCE
60
Amidation (Hindered Amines)
75–88
Moderate (Time-dependent)
ZnCl₂
1.0 eq
THF
25
Mild Acylation / Amidation
60–70
High (Preserves N-O bond)
Ti(OⁱPr)₄
20 mol%
Toluene
80
Direct Amidation
78–85
High (Suppresses ketene)
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways enabled by Lewis acid activation, demonstrating how a single intermediate can be steered toward either C-N or C-C bond formation.
Figure 1: Lewis acid activation pathways of 1,2-benzisoxazol-3-ylacetyl chloride.
Objective: Synthesis of 1-(1,2-benzisoxazol-3-yl)-2-aryl-ethanones.
Catalyst Suspension: Suspend anhydrous AlCl₃ (1.1 eq) in anhydrous CH₂Cl₂ (10 volumes) under an inert argon atmosphere at 0 °C.
Causality: AlCl₃ has limited solubility in CH₂Cl₂; a suspension ensures a controlled, heterogeneous generation of the active complex, preventing localized exotherms that could degrade the benzisoxazole ring[2].
Causality: Slow addition controls the formation of the highly reactive acylium ion. A color change to pale yellow/orange visually validates successful complexation[5].
Nucleophilic Coupling: Introduce the arene (1.2 eq) dropwise, maintaining the internal temperature below 5 °C, then allow warming to 25 °C over 2 hours.
Causality: Maintaining low temperatures during the initial C-C bond formation suppresses polyalkylation and thermal decarboxylation of the
-methylene group.
Quench and Phase Separation: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl.
Causality: The acidic quench rapidly hydrolyzes the aluminum-product chelate, releasing the free ketone into the organic phase and preventing the formation of intractable aluminum hydroxide emulsions.
Protocol B: FeCl₃-Catalyzed Amidation of Hindered Amines
Objective: Synthesis of N-alkyl/aryl 1,2-benzisoxazole-3-acetamides.
Catalyst-Amine Complexation: Dissolve the hindered amine (1.1 eq) and FeCl₃ (15 mol%) in anhydrous 1,2-dichloroethane (DCE).
Causality: FeCl₃ acts as a mild, oxophilic Lewis acid. Pre-mixing with the amine prevents the acid chloride from undergoing uncatalyzed, base-promoted ketene formation[6].
Amidation: Add 1,2-benzisoxazol-3-ylacetyl chloride (1.0 eq) in one portion at 25 °C, then heat the mixture to 60 °C for 4 hours.
Causality: The mild Lewis acidity of FeCl₃ lowers the LUMO of the acid chloride just enough to facilitate nucleophilic attack by the sterically hindered amine without requiring the harsh thermal conditions that typically cleave the N-O bond[5][6].
Iron Sequestration Workup: Cool to room temperature and wash the organic layer with a 10% aqueous solution of disodium EDTA or Rochelle salt.
Causality: These chelating agents sequester Fe³⁺ ions into the aqueous phase, preventing transition metal contamination in the final active pharmaceutical ingredient (API) intermediate.
Quality Control & Analytical Validation
To ensure the integrity of the protocols, implement the following self-validating analytical checks:
In-Process Control (IPC): Monitor the reaction via RP-HPLC (C18 column, MeCN/Water gradient with 0.1% TFA).
Self-Validation Marker: The primary degradation pathway is the hydrolysis of the acid chloride back to 1,2-benzisoxazole-3-acetic acid (BOA). BOA elutes significantly earlier than the coupled products due to the polarity of the free carboxylic acid. If the BOA peak exceeds 5% AUC, immediately verify the anhydrous integrity of the solvents and the storage conditions of the Lewis acid.
References
[4] Sato, K., Honma, T., & Sugai, S. (1985). Synthesis and Herbicidal Activities of 1,2-Benzisoxazole-3-acetamide Derivatives. Agricultural and Biological Chemistry, 49(12), 3563-3567. URL: [Link]
[2] Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. E-Journals. URL: [Link]
[1] Process for the preparation of 1,2-benzisoxazole-3-acetic acid. Google Patents (CA2440030A1). URL:
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Paliperidone from Benzisoxazole Precursors
Abstract Paliperidone (9-hydroxyrisperidone) is a second-generation antipsychotic agent widely utilized in the treatment of schizophrenia and schizoaffective disorder.[1][2] As the major active metabolite of risperidone,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Paliperidone (9-hydroxyrisperidone) is a second-generation antipsychotic agent widely utilized in the treatment of schizophrenia and schizoaffective disorder.[1][2] As the major active metabolite of risperidone, it functions primarily as a potent antagonist of central dopamine D2 and serotonin 5-HT2A receptors.[1][2] This document provides a detailed, step-by-step protocol for the chemical synthesis of Paliperidone. The core of this synthesis is the nucleophilic alkylation of a key benzisoxazole intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, with a pyridopyrimidinone moiety. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the experimental choices, reaction mechanisms, and purification strategies to yield high-purity Paliperidone suitable for research and preclinical development.
Introduction and Synthetic Strategy
The synthesis of Paliperidone is a well-established process, yet requires careful control of reaction conditions to maximize yield and minimize impurity formation.[3][4] The most common and industrially relevant synthetic route involves the condensation of two key precursors:
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (often used as its hydrochloride salt)
The fundamental reaction is a nucleophilic substitution (S_N2), where the secondary amine of the piperidinyl group acts as the nucleophile, displacing the chloride leaving group on the ethyl side-chain of the pyridopyrimidinone precursor.[9][10][11] This covalent bond formation yields the final Paliperidone molecule. The reaction is typically conducted in a polar organic solvent in the presence of a base, which serves to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.
Caption: Overall synthetic scheme for Paliperidone.
Synthesis of Key Precursors
While commercially available, the key precursors can also be synthesized. A brief overview is provided for context.
Precursor 1: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (CAS: 84163-13-3) is a widely used intermediate in the synthesis of benzisoxazole-class antipsychotics.
Precursor 2: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP) (CAS: 130049-82-0) is synthesized in a multi-step process. A common route involves reacting 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone, followed by chlorination using an agent like thionyl chloride, and finally, a hydrogenation step, often with a Palladium-on-Carbon (Pd/C) catalyst, to yield the saturated pyridone ring.[1][12]
Detailed Experimental Protocol: Synthesis of Paliperidone
This protocol details the N-alkylation reaction that forms the final product.
Principle: The condensation reaction is performed under basic conditions to facilitate the nucleophilic attack of the benzisoxazole piperidine ring on the chloroethyl-substituted pyridopyrimidinone. The reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure completion before workup.
Table 1: Materials and Reagents
Reagent
CAS No.
Molecular Wt. ( g/mol )
Molar Eq.
Notes
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl
84163-77-9
256.71
1.0
Key benzisoxazole precursor
CMHTP
130049-82-0
242.70
1.0
Key pyridopyrimidinone precursor
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
~2.5-3.0
Anhydrous base
Acetonitrile (ACN)
75-05-8
41.05
-
Reaction Solvent
Nitrogen (N₂)
7727-37-9
28.01
-
Inert gas for atmosphere
Causality Note: An inorganic base like potassium carbonate is often preferred for its ease of removal during filtration and to avoid the formation of complex side products that can occur with organic bases.[11] Acetonitrile is a suitable polar aprotic solvent that effectively dissolves the reactants and facilitates the S_N2 reaction.[11] An inert atmosphere is critical to prevent potential oxidative side reactions.
Equipment:
Three-neck round-bottom flask
Reflux condenser
Thermometer/temperature probe
Magnetic stirrer and hotplate
Nitrogen inlet/outlet
Buchner funnel and filtration apparatus
Step-by-Step Procedure:
Reaction Setup: Assemble the reaction flask with a condenser and nitrogen inlet. Charge the flask with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (approx. 10-15 mL per gram of starting material).
Inerting: Purge the system with nitrogen gas for 10-15 minutes to establish an inert atmosphere.[13]
Addition of CMHTP: Add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP) (1.0 eq) to the stirred suspension.
Reaction: Heat the reaction mixture to a gentle reflux (approximately 62-68 °C).[11] Maintain this temperature with vigorous stirring for 24-30 hours.[14]
Monitoring: Periodically (e.g., every 4-6 hours), carefully take a small aliquot from the reaction mixture, dilute it, and analyze by HPLC to monitor the consumption of starting materials and the formation of Paliperidone. The reaction is deemed complete when the starting material peak area is <1%.
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 5-15 °C to maximize the precipitation of the crude product.[13]
Isolation: Isolate the solid product by vacuum filtration through a Buchner funnel.
Washing: Wash the filter cake sequentially with deionized water (to remove inorganic salts) and then with cold methanol or ethanol (to remove residual unreacted precursors and organic impurities).[13][14]
Drying: Dry the obtained solid under vacuum at 50-60 °C until a constant weight is achieved. This yields crude Paliperidone.
Caption: Experimental workflow for Paliperidone synthesis.
Purification and Characterization
Crude Paliperidone typically has a purity of 95-98% and must be purified to meet pharmaceutical standards (>99.5%).[3][15] Recrystallization is a highly effective method for removing process-related impurities.
Protocol: Purification by Recrystallization
Suspension: Suspend the crude Paliperidone in a suitable solvent. Demineralized water is an effective and environmentally friendly choice.[14] A typical ratio is 10 mL of water per gram of crude product.
Dissolution: Under an inert atmosphere, heat the suspension to 97-99 °C with stirring.[14]
Hot Filtration (Optional): If insoluble particulates are observed, perform a hot filtration to remove them. This step is crucial for removing baseline impurities.
Crystallization: Slowly cool the clear solution to room temperature, then to 0-5 °C, to allow for the formation of pure Paliperidone crystals.[16]
Isolation and Drying: Filter the purified crystals, wash with a small amount of cold deionized water, and dry under vacuum at 50-60 °C.
Molecular Ion Peak corresponding to C₂₃H₂₇FN₄O₃ (M.W. 426.48)
¹H NMR
Structural Elucidation
Spectrum consistent with the Paliperidone structure
FTIR
Functional Group ID
Peaks corresponding to O-H, C=O, C-F, and aromatic C=C bonds
DSC
Polymorphic Form ID
Thermogram showing a melting point consistent with the desired crystalline form
Safety and Handling Precautions
The synthesis of Paliperidone involves hazardous materials and requires strict adherence to safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[17][18]
Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine powders.[17]
Reagent Handling: Handle all chemicals with care. Acetonitrile is flammable and toxic. Avoid contact with skin and eyes.[18]
Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible. Be familiar with the Material Safety Data Sheets (MSDS) for all reagents before starting any work.[2]
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents down the drain.[17]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis and purification of Paliperidone from its key benzisoxazole and pyridopyrimidinone precursors. By carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry, and by implementing a robust purification strategy, it is possible to obtain high-purity Paliperidone. The methodologies described herein are scalable and grounded in established chemical principles, providing a reliable foundation for researchers and drug development professionals.
References
US7977480B2 - Synthesis of paliperidone - Google Patents.
New synthesis method of paliperidone - Eureka | Patsnap. Patsnap. [Link]
SYNTHESIS OF PALIPERIDONE - European Patent Office - EP 2321311 B1 - Googleapis.com. European Patent Office. [Link]
Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent - Scholars Research Library. Scholars Research Library. [Link]
EP2275423A1 - Process for the synthesis of paliperidone - Google Patents.
US9062049B2 - Process for the preparation of paliperidone - Google Patents.
EP2202234A1 - Purification of paliperidone - Google Patents.
Process for the purification of paliperidone - European Patent Office - EP 2243780 A2 - Googleapis.com. European Patent Office. [Link]
Process for the synthesis of paliperidone - Patent 2454256 - EPO. European Patent Office. [Link]
WO2009074333A1 - Synthesis of paliperidone - Google Patents.
Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- A] pyrimidin-4-one Derivatives as Antibacterial Agents - PubMed. PubMed. [Link]
Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents - ResearchGate. ResearchGate. [Link]
EP2343296A1 - A process for the purification of paliperidone - Google Patents.
Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo - MDPI. MDPI. [Link]
Application Note & Protocol Guide: Mastering Moisture-Sensitive Acid Chlorides in Organic Synthesis
Abstract: Acid chlorides, or acyl chlorides, are highly reactive and indispensable reagents in organic synthesis, serving as powerful electrophiles for constructing esters, amides, and other critical functional groups.[1...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: Acid chlorides, or acyl chlorides, are highly reactive and indispensable reagents in organic synthesis, serving as powerful electrophiles for constructing esters, amides, and other critical functional groups.[1][2][3] Their utility, however, is intrinsically linked to their high reactivity, particularly their extreme sensitivity to moisture. Inadvertent exposure to water leads to rapid hydrolysis, degrading the reagent, generating corrosive byproducts, and compromising reaction yields and purity.[2][4][5] This guide provides a comprehensive overview of the principles, laboratory setups, and detailed protocols required for the successful and safe manipulation of moisture-sensitive acid chlorides. It is intended for researchers, scientists, and drug development professionals seeking to implement robust and reproducible synthetic procedures.
The Fundamental Challenge: The Inherent Reactivity of Acid Chlorides
Acid chlorides (R-COCl) are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom.[1][4] This substitution dramatically increases the electrophilicity of the carbonyl carbon, making them highly susceptible to nucleophilic attack. While this is desirable for synthetic transformations, it is also the root of their primary handling challenge: hydrolysis.
The Hydrolysis Reaction:
Upon contact with water, even atmospheric moisture, acid chlorides react vigorously in an irreversible nucleophilic acyl substitution to form the corresponding carboxylic acid and hydrochloric acid (HCl) gas.[4][6][7]
RCOCl + H₂O → RCOOH + HCl(g)
The consequences of this reaction are multifaceted:
Reagent Consumption: The active reagent is consumed, leading to lower yields.
Byproduct Generation: The formation of corrosive and steamy HCl fumes is a significant safety hazard and can lead to unwanted side reactions or pressure buildup in a sealed vessel.[2][8][9]
Product Contamination: The resulting carboxylic acid can be difficult to separate from the desired product.
Therefore, the cornerstone of handling acid chlorides is the rigorous exclusion of atmospheric moisture through the use of an inert atmosphere and anhydrous (dry) conditions.
Essential Laboratory Setups for Anhydrous Chemistry
Two primary systems are employed to create the necessary inert environment for handling acid chlorides: the glovebox and the Schlenk line. The choice between them depends on the scale and nature of the manipulation.
The Glovebox
A glovebox is a sealed container filled with a high-purity inert gas (typically nitrogen or argon) that is continuously circulated through a catalyst system to scrub oxygen and moisture to levels below 1 ppm.[10][11][12]
Best Use Cases: Gloveboxes are ideal for manipulating air- and moisture-sensitive solids, preparing samples for analysis (e.g., NMR), and performing small-scale reactions where the use of standard laboratory glassware is convenient.[10][12][13]
Principle of Operation: Equipment and reagents are brought into the glovebox through an antechamber, which is repeatedly evacuated and backfilled with inert gas to remove atmospheric contaminants before the inner door is opened.[10][12]
The Schlenk Line
A Schlenk line is a dual-manifold apparatus common in synthetic chemistry labs.[14] One manifold is connected to a source of dry, inert gas, while the other is connected to a vacuum pump. This allows the user to evacuate a connected flask to remove air and moisture and then backfill it with inert gas.[15]
Best Use Cases: Schlenk lines are the workhorse for conducting reactions in solution under an inert atmosphere, especially for larger-scale syntheses.[14] They are perfectly suited for refluxing, distillation, and liquid transfers.
Principle of Operation: The fundamental technique is the "vacuum/backfill" cycle. A reaction flask (a Schlenk flask, which has a sidearm with a stopcock) is attached to the line, evacuated to remove air, and then refilled with inert gas.[15][16] This cycle is typically repeated three times to ensure the vessel is thoroughly purged.[15][16]
Choosing the right inert atmosphere equipment.
Core Protocols for Handling Acid Chlorides
Success in using acid chlorides hinges on meticulous preparation and execution. The following protocols provide step-by-step guidance for key operations.
Protocol 1: Preparation of a Reaction Vessel under Inert Atmosphere
This protocol describes the essential first step of removing air and moisture from the reaction flask using a Schlenk line.
Glassware Drying: Ensure all glassware (reaction flask, stir bar, condenser, etc.) is completely dry. This is best achieved by oven-drying at >120°C for several hours and allowing it to cool in a desiccator or by flame-drying the assembled apparatus under vacuum.[17][18]
Assembly: Assemble the hot glassware quickly. For example, a round-bottom Schlenk flask containing a magnetic stir bar is fitted with a condenser or a rubber septum. Clamp the flask securely.
Connect to Schlenk Line: Connect the sidearm of the Schlenk flask to a port on the Schlenk line using thick-walled vacuum tubing.[19][20]
Perform Vacuum/Backfill Cycles:
Ensure the inert gas is flowing through the line (indicated by bubbling through an oil bubbler).
Close the flask's stopcock to the inert gas line and open it to the vacuum line. Evacuate the flask for several minutes until the pressure is low.
Close the stopcock to the vacuum line.
Slowly open the stopcock to the inert gas line to gently backfill the flask. Caution: Opening the valve too quickly can cause air to be sucked back into the line through the bubbler.[15]
Repeat this evacuation and backfilling process a total of three times to ensure a pure inert atmosphere.[15][21]
Maintain Positive Pressure: After the final backfill, leave the flask connected to the inert gas line with the stopcock open to maintain a slight positive pressure, which prevents air from entering.
Workflow for setting up an inert atmosphere reaction.
Protocol 2: Transfer of Liquid Acid Chlorides via Syringe
This is the most common method for transferring small to moderate volumes (< 50 mL) of liquid reagents.
Prepare a Dry Syringe: Use a syringe that has been oven-dried and cooled in a desiccator. For maximum assurance, flush the syringe with dry inert gas from your reaction flask or a separate empty flask under inert gas.[22]
Prepare the Reagent Bottle: The acid chloride should be in a bottle sealed with a rubber septum (e.g., a Sure/Seal™ bottle). Pierce the septum with a needle connected to an inert gas source (like a balloon or a line from the manifold) to create a positive pressure.
Withdraw the Reagent: Pierce the septum of the reagent bottle with the dry syringe needle. First, draw a small amount of inert gas from the bottle's headspace into the syringe. Invert the bottle and slowly draw the desired volume of liquid into the syringe.
Create an Inert Gas Buffer: With the needle still in the reagent bottle, turn the bottle upright. Draw approximately 10-20% of the syringe's volume of inert gas from the headspace into the syringe.[16] This "buffer" ensures no air enters the needle tip during transfer.
Transfer to Reaction Flask: Quickly and carefully remove the syringe from the reagent bottle and pierce the septum of the prepared reaction flask.
Inject the Reagent: First, depress the plunger to add the inert gas buffer into the flask's headspace. Then, submerge the needle tip below the solvent surface (if present) and slowly dispense the acid chloride.
Rinse the Syringe: If desired, you can draw some of the reaction solvent into the syringe and re-inject it into the flask to rinse any residual reagent.
Clean Up: Immediately quench the residual acid chloride in the syringe by drawing up and expelling an appropriate quenching solution (e.g., isopropanol) into a separate beaker, followed by other rinses.[16][17]
Protocol 3: General Protocol for Amide Synthesis
This protocol illustrates a typical acylation reaction, forming an amide from an acid chloride and a primary or secondary amine. The principles are directly applicable to ester synthesis using an alcohol.
Setup: Prepare a reaction flask under a nitrogen atmosphere as described in Protocol 1.
Dissolve Nucleophile: In the reaction flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 - 1.5 equivalents) in a suitable anhydrous solvent (e.g., DCM, THF).[23][24][25] The base is crucial for scavenging the HCl generated during the reaction.[5]
Cool the Reaction: Cool the stirred solution to 0 °C using an ice-water bath. This helps to control the exothermic reaction.
Add Acid Chloride: Using the technique from Protocol 2, slowly add the acid chloride (1.0 equivalent) to the cooled, stirred solution over several minutes.
Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically 1-16 hours, monitored by TLC or LCMS).[23][24]
Quench and Work-up: Proceed to Protocol 4 for safe quenching and product isolation.
Protocol 4: Safe Quenching of Residual Acid Chloride
Never add water directly to a concentrated reaction mixture containing unreacted acid chloride. The reaction can be violent and produce a large volume of HCl gas.[2][26]
Prepare Quenching Solution: In a separate flask, prepare a suitable quenching agent. Common choices include:
Saturated sodium bicarbonate solution: Neutralizes both the acid chloride and the HCl byproduct.
Dilute amine solution (e.g., diethylamine in THF): Forms a water-soluble amide.
Alcohols (e.g., isopropanol or methanol): Forms an ester and is generally a safe and controlled quench.[26]
Controlled Addition: Cool the reaction mixture in an ice bath. Very slowly, add the reaction mixture to the vigorously stirred quenching solution. Alternatively, and often more safely, slowly add the quenching solution to the reaction mixture. Monitor for gas evolution and temperature increase.
Extraction: Once the quench is complete (no more gas evolution or heat), proceed with a standard aqueous work-up to extract the desired product.
Waste Disposal: Neutralize any remaining acidic or basic aqueous layers before disposal according to institutional guidelines.[26]
Properties and Safety Considerations
Working with acid chlorides demands strict adherence to safety protocols due to their reactivity, corrosivity, and the toxicity of the HCl fumes they release.[2][9]
Personal Protective Equipment (PPE):
Eye Protection: Always wear chemical splash goggles and a full-face shield.[5][9][27][28]
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber).[5][27] Check glove compatibility charts.
Body Protection: Wear a flame-resistant lab coat and appropriate clothing.[27]
Work Environment: All manipulations must be performed in a well-ventilated chemical fume hood.[2][26][28]
Storage:
Acid chlorides must be stored in a cool, dry, well-ventilated area away from water, alcohols, and amines.[2] Containers should be tightly sealed, and for long-term storage, sealing under an inert atmosphere is recommended.[2][29]
Table 1: Properties of Common Acid Chlorides
Acid Chloride
Formula
MW ( g/mol )
Boiling Point (°C)
Key Hazards
Acetyl chloride
C₂H₃ClO
78.50
51
Highly flammable, reacts violently with water, corrosive.[6][8]
Propionyl chloride
C₃H₅ClO
92.52
80
Flammable, reacts violently with water, corrosive.[6]
Benzoyl chloride
C₇H₅ClO
140.57
197
Combustible, lachrymator, reacts violently with water, corrosive.[6]
Oxalyl chloride
C₂Cl₂O₂
126.93
63
Highly toxic, reacts violently with water, corrosive.
Thionyl chloride
SOCl₂
118.97
76
Not an acid chloride, but a common reagent for their synthesis. Reacts violently with water, toxic, corrosive.[1][3]
References
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. (2025, May 25). Yufeng.
An Illustrated Guide to Schlenk Line Techniques. (2023, January 29).
Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.
prepar
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
Air Free Techniques | Handling Air-Sensitive M
Amide Synthesis. Fisher Scientific.
Acid Chlorides | Chemistry | Research Starters. (2022). EBSCO.
Acid Chlorides: Structure, Nomenclature and Properties. (2024, November 20). Allen.
What is acid chloride examples?. (2025, May 24). Yufeng.
Quenching Reactive Substances. (2006, October 27). KGROUP.
Inert atmosphere Definition. (2025, August 15). Fiveable.
A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem.
10 Hazards And Safety Tips You Need To Know About HCL. (2026, January 07). Industry Today.
Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor.
Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group.
the prepar
an introduction to acyl chlorides (acid chlorides). Chemguide.
Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. (2015, March 04). JoVE.
Guides. (2024, October 15). Chemistry LibreTexts.
2.8: Acid Halides for Ester Synthesis. (2021, May 22). Chemistry LibreTexts.
Amine to Amide (via Acid Chloride). Common Conditions.
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020, August 03).
Acid Chlorides and Chloroform
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
synthesis of esters from acid chlorides. (2019, November 12). YouTube.
Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer C
Safety Precautions for Hydrochloric Acid. Belding Tank.
Inert Atmosphere. (2022, February 02). YouTube.
Video: Glovebox-Operating Procedure and Use of Impurity Sensors. (2017, September 06). JoVE.
13: Gloveboxes. (2024, October 15). Chemistry LibreTexts.
Glovebox and environmental chamber solutions. ProcessSensing.com.
Application Note: High-Yield Preparation of 1,2-Benzisoxazol-3-ylacetyl Chloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Overview & Introduction 1,2-Benzisoxazole-3-acetic acid (often abbreviated as BOA, CAS: 4865-84-3)[1] is a critical heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Strategic Overview & Introduction
1,2-Benzisoxazole-3-acetic acid (often abbreviated as BOA, CAS: 4865-84-3)[1] is a critical heterocyclic building block in medicinal chemistry, extensively utilized in the synthesis of neurotropic agents and antipsychotic drug intermediates[2]. To functionalize this scaffold via amidation or esterification, the carboxylic acid must first be activated.
The conversion of the acid to 1,2-benzisoxazol-3-ylacetyl chloride (CAS: 84637-43-4)[3] represents the most robust and atom-economical activation strategy[4]. This application note details the optimized, self-validating protocols for this transformation, emphasizing mechanistic control to prevent the degradation of the sensitive benzisoxazole core.
Mechanistic Insights & Reagent Selection
While the direct chlorination of 1,2-benzisoxazole derivatives can be achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[5], these traditional methods often require elevated temperatures (e.g., refluxing at 70–80 °C)[2]. Although the 1,2-benzisoxazole ring itself demonstrates stability under acidic chlorination[6], the methylene bridge in 1,2-benzisoxazole-3-acetic acid is susceptible to side reactions (such as α-deprotonation or ketene formation) under harsh thermal conditions.
The Causality Behind Reagent Choice:
To preserve the integrity of the molecule, activation using oxalyl chloride ((COCl)₂) catalyzed by N,N-dimethylformamide (DMF) is the preferred methodology[6].
Thermal Control: The reaction proceeds efficiently at 0 °C to room temperature, bypassing thermal degradation pathways.
Clean Byproducts: Oxalyl chloride decomposes entirely into volatile gases (CO, CO₂, and HCl), leaving no non-volatile residues that could complicate downstream API synthesis.
Catalytic Efficiency: DMF reacts with oxalyl chloride to form a highly electrophilic Vilsmeier-Haack type intermediate (chloroiminium ion), which rapidly and selectively activates the carboxylic acid.
Mechanism of DMF-catalyzed acyl chloride formation via Vilsmeier-Haack intermediate.
Experimental Protocols: A Self-Validating System
A major challenge in acyl chloride synthesis is confirming reaction completion, as acyl chlorides cannot be directly analyzed via standard reversed-phase HPLC due to rapid and inconsistent hydrolysis on the column.
The Self-Validating IPC (In-Process Control):
Both protocols below utilize a "Methanol Quench." By withdrawing a micro-aliquot of the reaction and quenching it in anhydrous methanol/triethylamine, the acyl chloride is quantitatively trapped as the stable methyl ester. This allows the chemist to accurately validate >99% conversion via HPLC or TLC before proceeding to isolation.
This method is highly recommended for discovery chemistry and early-phase scale-up due to its mild conditions and high purity profile.
Step-by-Step Methodology:
Preparation: Charge a dry, argon-purged round-bottom flask with 1,2-benzisoxazole-3-acetic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g of substrate).
Causality: Argon prevents atmospheric moisture from hydrolyzing the highly sensitive product. DCM is chosen for its inertness and low boiling point, facilitating easy removal.
Catalyst Addition: Add DMF (0.05 eq) to the suspension and cool the mixture to 0 °C using an ice bath.
Activation: Add oxalyl chloride (1.2 eq) dropwise over 30 minutes.
Causality: Dropwise addition at 0 °C controls the exothermic formation of the chloroiminium ion and regulates the vigorous evolution of CO and CO₂ gases.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. The suspension will gradually become a clear solution as the acid is consumed.
Self-Validation (IPC): Withdraw 50 µL of the reaction mixture and inject it into 1 mL of anhydrous methanol containing 10 µL of triethylamine. Stir for 5 minutes, then analyze by HPLC.
Causality: Complete disappearance of the starting acid and formation of the methyl ester validates complete conversion.
Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove DCM, excess oxalyl chloride, and dissolved gases.
Co-evaporation: To ensure complete removal of residual HCl, reconstitute the residue in anhydrous toluene (5 volumes) and concentrate again under vacuum.
Storage: The resulting 1,2-benzisoxazol-3-ylacetyl chloride is obtained as a moisture-sensitive oil or semi-solid. Use immediately in the next step or store under argon at -20 °C.
While oxalyl chloride is preferred for purity, thionyl chloride is often utilized in industrial settings due to lower reagent costs and scalability[5].
Step-by-Step Methodology:
Suspend 1,2-benzisoxazole-3-acetic acid (1.0 eq) in anhydrous toluene (10 volumes).
Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (0.05 eq).
Heat the mixture to 60 °C for 4–6 hours.
Causality: Toluene allows for a higher reaction temperature, compensating for the lower reactivity of SOCl₂ compared to oxalyl chloride.
Perform the Methanol Quench IPC to verify completion.
Concentrate under vacuum to yield the product.
Experimental workflow and in-process control for acyl chloride synthesis.
Quantitative Data Presentation
The following table summarizes the operational parameters and typical outcomes for both activation strategies.
Parameter
Protocol A (Oxalyl Chloride)
Protocol B (Thionyl Chloride)
Reagent
Oxalyl chloride ((COCl)₂)
Thionyl chloride (SOCl₂)
Equivalents
1.2 – 1.5 eq
1.5 – 2.0 eq
Solvent
Dichloromethane (DCM)
Toluene
Temperature
0 °C to Room Temperature
60 °C to 80 °C
Reaction Time
2 – 4 hours
4 – 6 hours
Gaseous Byproducts
CO, CO₂, HCl
SO₂, HCl
Yield (Typical)
> 95%
85 – 90%
Purity Profile
Very High (Avoids thermal degradation)
Moderate (Potential side reactions)
Safety & Handling
Gas Evolution: Both methods generate toxic, corrosive, and pressurized gases (CO, CO₂, HCl, SO₂). Reactions MUST be performed in a well-ventilated fume hood. It is highly recommended to pass effluent gas through a 1M NaOH scrubbing trap.
Reagent Toxicity: Oxalyl chloride and thionyl chloride are severe lachrymators, corrosive to tissue, and react violently with water. Proper PPE, including heavy-duty nitrile gloves and safety goggles, is mandatory.
References
QuickCompany. An Industrially Efficient Process For The Preparation Of Zonisamide. Source: quickcompany.in. URL:[Link]
Google Patents. WO 2005/044808 A1 - Process for the preparation of zonisamide. Source: googleapis.com.
Google Patents. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide. Source: google.com.
Application Notes and Protocols for the Scalable Synthesis of Benzisoxazol-3-ylacetyl Chloride
Introduction: The Strategic Importance of Benzisoxazol-3-ylacetyl Chloride in Medicinal Chemistry Benzisoxazol-3-ylacetyl chloride stands as a critical and highly reactive intermediate in the synthesis of a multitude of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Benzisoxazol-3-ylacetyl Chloride in Medicinal Chemistry
Benzisoxazol-3-ylacetyl chloride stands as a critical and highly reactive intermediate in the synthesis of a multitude of pharmacologically active compounds. Its structural motif is a cornerstone in the development of antipsychotic drugs, including the widely recognized risperidone and paliperidone, which are essential in the management of schizophrenia and bipolar disorder. The inherent reactivity of the acid chloride functional group makes it an exceptional acylating agent, enabling the facile formation of amide and ester bonds. This property is paramount in the modular assembly of complex molecular architectures required for drug discovery and development.
The scalability of the synthesis of benzisoxazol-3-ylacetyl chloride is, therefore, a matter of significant industrial and academic interest. A robust, efficient, and scalable synthetic route is not merely an academic exercise but a critical enabler for the cost-effective production of life-altering medications. This document provides a detailed, two-part protocol for the scalable synthesis of benzisoxazol-3-ylacetyl chloride, commencing with the preparation of its precursor, benzisoxazol-3-acetic acid, followed by its conversion to the target acid chloride. The methodologies presented herein are designed to be both reproducible and amenable to scale-up, with a focus on the underlying chemical principles and safety considerations.
Part 1: Scalable Synthesis of Benzisoxazol-3-acetic Acid
The synthesis of benzisoxazol-3-acetic acid is the foundational step in our journey to the target acid chloride. The presented method is a well-established and scalable route that proceeds via the reaction of 2-hydroxybenzonitrile with ethyl chloroacetate, followed by cyclization and hydrolysis.
Reaction Pathway Overview
Caption: Synthetic route to benzisoxazol-3-acetic acid.
Detailed Experimental Protocol
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity (molar eq.)
2-Hydroxybenzonitrile
611-20-1
119.12
1.0
Ethyl Chloroacetate
105-39-5
122.55
1.2
Potassium Carbonate
584-08-7
138.21
2.5
Acetone
67-64-1
58.08
Solvent
Sodium Hydroxide
1310-73-2
40.00
3.0
Ethanol
64-17-5
46.07
Solvent
Hydrochloric Acid (conc.)
7647-01-0
36.46
For acidification
Water
7732-18-5
18.02
Solvent/Workup
Step-by-Step Procedure:
O-Alkylation:
To a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxybenzonitrile (1.0 eq.), potassium carbonate (2.5 eq.), and acetone.
Stir the resulting suspension at room temperature for 15 minutes.
Slowly add ethyl chloroacetate (1.2 eq.) to the reaction mixture.
Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation of Intermediate:
After completion of the reaction, cool the mixture to room temperature.
Filter off the inorganic salts and wash the filter cake with acetone.
Concentrate the filtrate under reduced pressure to obtain the crude intermediate ester. This intermediate can be used in the next step without further purification.
Hydrolysis and Cyclization:
To the crude intermediate, add a solution of sodium hydroxide (3.0 eq.) in a mixture of water and ethanol.
Heat the mixture to reflux for 4-6 hours.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
Dilute the residue with water and wash with a non-polar solvent like dichloromethane to remove any unreacted starting materials.
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using concentrated hydrochloric acid.
A precipitate of benzisoxazol-3-acetic acid will form.
Purification:
Collect the solid precipitate by filtration and wash thoroughly with cold water.
Dry the solid under vacuum to afford benzisoxazol-3-acetic acid as a white to off-white solid.
For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.
Part 2: Conversion of Benzisoxazol-3-acetic Acid to Benzisoxazol-3-ylacetyl Chloride
The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis. For scalable applications, thionyl chloride is often the reagent of choice due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Reaction Pathway Overview
Caption: Synthesis of benzisoxazol-3-ylacetyl chloride.
Detailed Experimental Protocol
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity (molar eq.)
Benzisoxazol-3-acetic Acid
35575-86-3
177.15
1.0
Thionyl Chloride
7719-09-7
118.97
1.5 - 2.0
Toluene
108-88-3
92.14
Solvent
N,N-Dimethylformamide (DMF)
68-12-2
73.09
Catalytic
Step-by-Step Procedure:
!! CAUTION: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. !!
Reaction Setup:
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂), and a dropping funnel, add benzisoxazol-3-acetic acid (1.0 eq.) and toluene.
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops per 10g of acid).
Addition of Thionyl Chloride:
Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension via the dropping funnel at room temperature over a period of 30-60 minutes. Vigorous gas evolution will be observed.
Reaction Progression:
After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain this temperature for 2-4 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.
Isolation of the Product:
Cool the reaction mixture to room temperature.
Remove the excess thionyl chloride and toluene under reduced pressure. It is crucial to use a vacuum system that is protected from corrosive vapors.
The resulting residue is the crude benzisoxazol-3-ylacetyl chloride, which is often used in the next synthetic step without further purification. If a higher purity is required, it can be purified by vacuum distillation, although this can be challenging due to its reactivity.
Trustworthiness and Self-Validating Systems
The protocols described above are designed with inherent checks to ensure reliability and success.
Reaction Monitoring: The progress of the first reaction can be effectively monitored by TLC, allowing for a clear determination of the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times.
Visual Cues: The second reaction provides a clear visual cue for its completion: the cessation of gas evolution and the formation of a homogenous solution from the initial suspension.
Byproduct Management: The use of a gas scrubber in the second step is a critical safety and control measure, ensuring that the toxic byproducts are safely neutralized.
Purity Assessment: The purity of the final product can be readily assessed by standard analytical techniques such as ¹H NMR and IR spectroscopy. The disappearance of the broad carboxylic acid -OH peak and the appearance of a characteristic acid chloride carbonyl peak in the IR spectrum are definitive indicators of a successful conversion.
References
Janssen, P. A. J., et al. (1988). Risperidone, a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics, 244(2), 685-693. [Link]
Organic Syntheses, Coll. Vol. 3, p.714 (1955); Vol. 28, p.82 (1948). - Provides a general procedure for the preparation of acid chlorides from carboxylic acids using thionyl chloride. [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. - A comprehensive textbook detailing the mechanisms of reactions such as O-alkylation and the conversion of carboxylic acids to acid chlorides. [Link]
Application
Application Note: Work-Up Procedures for Benzisoxazole Acylation Reactions
Executive Summary & Strategic Scope The 1,2-benzisoxazole scaffold is a pharmacophore of critical importance, serving as the core architecture for blockbuster atypical antipsychotics (e.g., Risperidone, Paliperidone, Ilo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Scope
The 1,2-benzisoxazole scaffold is a pharmacophore of critical importance, serving as the core architecture for blockbuster atypical antipsychotics (e.g., Risperidone, Paliperidone, Iloperidone) and emerging anticonvulsants (Zonisamide). While the synthesis of the ring system is well-documented, the acylation of these substrates—whether C-acylation of the arene or N-acylation of pendant amines—presents unique process challenges.
The central failure mode in benzisoxazole chemistry is the lability of the N–O bond . This bond is susceptible to cleavage under two distinct conditions often encountered during acylation work-ups:
Lewis Acid-Mediated Isomerization: Strong Lewis acids (e.g., AlCl₃) used in Friedel-Crafts reactions can catalyze the rearrangement of 1,2-benzisoxazoles to 2-hydroxybenzonitriles.
Base-Catalyzed Ring Opening (Kemp Elimination): Aqueous basic work-ups (pH > 10) can trigger deprotonation at the C3-position (or alpha-protons), leading to irreversible ring cleavage.
This guide provides high-fidelity protocols designed to mitigate these risks, ensuring high yield and purity while preserving the heterocyclic core.
Mechanistic Vulnerabilities & Control Strategy
Understanding the degradation pathways is prerequisite to designing a robust work-up.
The "Achilles Heel": N-O Bond Instability
The 1,2-benzisoxazole ring is pseudo-aromatic but retains significant strain energy.
Pathway A (Acidic): Coordination of a hard Lewis acid (LA) to the ring nitrogen or oxygen weakens the N-O bond, facilitating cleavage and rearrangement to the thermodynamically more stable salicylonitrile.
Pathway B (Basic): Nucleophilic attack or deprotonation (Kemp elimination mechanism) leads to ring opening, forming salicylamides or salicylonitriles depending on the substituents.
Diagram: Degradation Pathways During Work-up
Caption: Figure 1. Divergent degradation pathways of 1,2-benzisoxazole under uncontrolled acidic (Lewis acid) and basic work-up conditions.
Protocol A: Friedel-Crafts C-Acylation Work-Up
Application: Introduction of acyl groups to the benzenoid ring (e.g., synthesis of 6-acyl-benzisoxazoles).
Critical Parameters
Lewis Acid Choice: Avoid AlCl₃ if possible; TiCl₄ or SnCl₄ are often milder but still effective. If AlCl₃ is required, strict temperature control is mandatory.
Quench Medium: Never quench directly into strong base (NaOH). Use dilute HCl/Ice.
Step-by-Step Methodology
Step 1: Reaction Termination
Cool the reaction mixture (typically in DCM or 1,2-DCE) to -10°C to -5°C .
Why: Low temperature inhibits the thermodynamic rearrangement of the benzisoxazole-Lewis Acid complex.
Step 2: The "Reverse Quench" (Mandatory)
Prepare a quench vessel containing 1M HCl (aq) mixed with crushed ice (Ratio 1:1 v/v).
Slowly cannulate the cold reaction mixture into the stirring acidic ice slurry.
Rate: Maintain internal temperature < 10°C.
Chemistry: This rapidly hydrolyzes the Lewis Acid complex, protonating the phenolic oxygen (if ring opening occurred transiently) or simply removing the Lewis acid from the N/O coordination sites before rearrangement can proceed.
Target pH: The aqueous waste should be pH ~7-8. Do not use NaOH or KOH, as high local pH at the interface can trigger ring opening.
Final wash with Brine.
Step 4: Drying & Concentration
Dry over Na₂SO₄ (Anhydrous Magnesium Sulfate is also acceptable but Sodium Sulfate is preferred for acid-sensitive compounds).
Concentrate at < 40°C under reduced pressure.
Protocol B: N-Acylation of 3-(4-Piperidinyl)-1,2-Benzisoxazoles
Application: Synthesis of Risperidone/Paliperidone analogs.
Substrate: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Paliperidone core).[4]
The Challenge
The piperidine nitrogen is a nucleophile, but the reaction generates HCl. If the acid scavenger (base) is too strong or used in large excess, it attacks the isoxazole ring.
Solvent & Base Compatibility Table
Solvent System
Base Scavenger
Risk Level
Recommendation
DCM / CHCl₃
Triethylamine (TEA)
Low
Preferred. TEA is mild enough to avoid ring opening at RT.
THF
K₂CO₃ (Solid)
Low-Medium
Good for heterogeneous reactions. Avoid aqueous K₂CO₃ at high temps.
DMF / DMAc
NaH / NaOH
High
Avoid. Strong bases in polar aprotic solvents rapidly degrade the ring.
Water / Biphasic
NaOH (Schotten-Baumann)
Critical
Only usable if pH is strictly controlled < 10.
Step-by-Step Methodology
Step 1: Acylation Reaction
Dissolve substrate in DCM (10 vol).
Add 1.2 eq Diisopropylethylamine (DIPEA) or TEA.
Cool to 0°C.
Add Acyl Chloride (1.05 eq) dropwise.
Step 2: Buffered Quench
Upon completion (TLC/HPLC), add 0.5M Citric Acid (aq) or Ammonium Chloride (sat. aq) .
Logic: Citric acid buffers the aqueous phase to pH ~3-4, instantly neutralizing excess amine base and solubilizing amine salts without exposing the ring to hydrolytic conditions.
Preventing hydrolysis of 1,2-Benzisoxazol-3-ylacetyl chloride during storage
Welcome to the technical support center for 1,2-Benzisoxazol-3-ylacetyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this reactive intermediate.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1,2-Benzisoxazol-3-ylacetyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this reactive intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing hydrolysis during storage. Our goal is to provide you with the expertise and practical insights necessary for the successful application of this compound in your research.
Understanding the Challenge: The Inherent Reactivity of Acyl Chlorides
1,2-Benzisoxazol-3-ylacetyl chloride is a valuable building block, particularly as a key intermediate in the synthesis of pharmaceuticals like the anticonvulsant drug Zonisamide.[1][2][3] However, like all acyl chlorides, it possesses a highly electrophilic carbonyl carbon, making it extremely susceptible to nucleophilic attack.[4][5] The primary culprit for its degradation during storage is atmospheric moisture (H₂O), which acts as a nucleophile, leading to rapid hydrolysis.[6][7][8]
This hydrolysis reaction converts the highly reactive acyl chloride into the significantly less reactive 1,2-benzisoxazole-3-acetic acid.[9][10][11] This degradation not only reduces the purity and yield of your starting material but can also introduce impurities that may complicate subsequent reactions and purification steps. Therefore, maintaining a strictly anhydrous (water-free) environment is paramount for preserving the integrity of 1,2-Benzisoxazol-3-ylacetyl chloride.[8]
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of hydrolysis in my 1,2-Benzisoxazol-3-ylacetyl chloride?
A1: While a definitive assessment requires analytical techniques such as NMR spectroscopy, there are some physical indicators you can look for. The pure compound is typically a solid. If you observe the material becoming sticky, clumpy, or fuming upon exposure to air, it is a strong indication that hydrolysis is occurring. The fuming is due to the reaction with atmospheric moisture, which releases hydrogen chloride (HCl) gas.
Q2: I stored my 1,2-Benzisoxazol-3-ylacetyl chloride in a standard refrigerator. Why did it still degrade?
A2: A standard refrigerator is not a moisture-free environment. In fact, temperature cycling can lead to condensation, which will accelerate the hydrolysis of the acyl chloride. For moisture-sensitive reagents, cold storage must be combined with effective moisture control measures.[12]
Q3: Can I use any desiccant to keep my compound dry?
A3: While various desiccants are available, their effectiveness can differ. For highly moisture-sensitive compounds like acyl chlorides, a high-efficiency desiccant is recommended. Molecular sieves are particularly effective due to their ability to adsorb water molecules even at low relative humidity.[13] Silica gel is also a viable option.[13] It is crucial to ensure the desiccant is active (i.e., not already saturated with moisture).
Q4: Is it necessary to use an inert gas for storage?
A4: For long-term storage or for maintaining the highest possible purity, using an inert gas is a best practice. An inert gas atmosphere displaces moist air from the container, providing an additional layer of protection against hydrolysis.[14][15][16] Nitrogen and argon are the most commonly used inert gases for this purpose.[15][16][17]
Troubleshooting Guide: Preventing Hydrolysis
This section provides a systematic approach to diagnosing and resolving issues related to the hydrolysis of 1,2-Benzisoxazol-3-ylacetyl chloride during storage.
Problem 1: Rapid Degradation of the Compound After Opening the Original Container
Potential Cause
Underlying Reason
Recommended Solution
Exposure to Ambient Air
The atmosphere contains a significant amount of moisture, which readily reacts with the acyl chloride.
Minimize the time the container is open. Handle the compound in a controlled environment, such as a glove box or under a stream of dry inert gas.
Inadequate Resealing
If the container is not sealed properly after use, moisture can slowly seep in over time.
Use high-quality septa or caps. For screw-cap bottles, consider wrapping the threads with parafilm for a tighter seal.
Use of Contaminated Tools
Spatulas, syringes, or needles that are not properly dried can introduce moisture into the compound.
Ensure all tools are thoroughly oven-dried or flame-dried before use.[18]
Problem 2: Gradual Degradation of the Compound During Long-Term Storage
Potential Cause
Underlying Reason
Recommended Solution
Improper Storage Container
Plastic containers can be permeable to moisture over time.
Always store 1,2-Benzisoxazol-3-ylacetyl chloride in a glass container with a secure, well-fitting cap.
Saturated Desiccant
The desiccant in the storage desiccator has absorbed its maximum capacity of water and is no longer effective.
Regularly check and replace or regenerate the desiccant. Some silica gel desiccants contain a color indicator that changes when saturated.
Absence of an Inert Atmosphere
The air trapped in the container's headspace contains moisture.
For optimal long-term stability, store the compound under a blanket of inert gas like nitrogen or argon.[14][15][17]
Experimental Protocols
Protocol 1: Short-Term Storage (Days to Weeks)
Container Selection: Use a clean, dry glass vial or bottle with a screw cap lined with a chemically resistant material (e.g., PTFE).
Desiccation: Place the sealed container inside a desiccator containing an active desiccant such as silica gel or Drierite™ (calcium sulfate).[13]
Labeling: Clearly label the container with the compound name, date, and any handling precautions.
Location: Store the desiccator in a cool, dark, and well-ventilated area, away from sources of heat and moisture.
Protocol 2: Long-Term Storage (Months to Years)
Inert Gas Purging: Before sealing, flush the container with a gentle stream of dry nitrogen or argon for several minutes to displace any air and moisture.[14][15][17]
Secure Sealing: Tightly seal the container. For added protection, wrap the cap and neck of the container with parafilm.
Secondary Containment: Place the sealed container inside a larger, airtight container (a secondary containment vessel) that also contains a desiccant.
Refrigeration: For enhanced stability, store the secondary container in a refrigerator designated for chemical storage. Ensure the refrigerator maintains a consistent temperature to avoid freeze-thaw cycles.
Equilibration Before Use: When you need to use the compound, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
Visualizing the Hydrolysis and Prevention Workflow
The following diagrams illustrate the chemical process of hydrolysis and the recommended workflow for preventing it.
Caption: The hydrolysis of 1,2-Benzisoxazol-3-ylacetyl chloride.
Caption: Workflow for preventing hydrolysis during storage.
References
Vertex AI Search. (n.d.). Desiccants for Industrial Chemical shipping & storage containers.
Sigma-Aldrich. (n.d.). Drying Agents.
Patsnap Eureka. (2026, February 12). Preventing Contamination with Inert Gas in Storage.
SorbentSystems.com. (n.d.). Desiccant Types.
Scribd. (n.d.). Synthesis of 1,2-Benzisoxazole-3-acetic Acid - Ethanol.
Linde Gas. (n.d.). Inerting.
Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?.
Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
Linde. (n.d.). Inerting in the chemical industry.
Department of Chemistry : University of Rochester. (n.d.). How to Store Reagents.
Technical Support Center: Optimizing 1,2-Benzisoxazol-3-ylacetyl Chloride Couplings
Welcome to the advanced troubleshooting center for 1,2-benzisoxazole-3-acetic acid derivatives. As an Application Scientist, I frequently see researchers struggle with unexplained yield drops, dark reaction mixtures, and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting center for 1,2-benzisoxazole-3-acetic acid derivatives. As an Application Scientist, I frequently see researchers struggle with unexplained yield drops, dark reaction mixtures, and complex impurity profiles when working with this specific acyl chloride.
This guide is engineered to move beyond generic protocols. Here, we dissect the chemical causality behind coupling failures and provide self-validating, field-tested methodologies to restore your reaction yields.
Mechanistic Diagnostics: The "Why" Behind Yield Loss
The synthesis of often relies on the activation of 1,2-benzisoxazole-3-acetic acid to its corresponding acyl chloride. While, 1,2-benzisoxazol-3-ylacetyl chloride presents a unique structural challenge.
The Alpha-Proton Problem:
The
-methylene protons (the CH₂ group between the ring and the acyl chloride) are exceptionally acidic. They are flanked by the strongly electron-withdrawing acyl chloride group and the electron-deficient benzisoxazole ring.
When standard tertiary amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are introduced to scavenge the HCl byproduct, they often act as a base rather than a mere scavenger. They rapidly deprotonate the
-carbon, triggering dehydrohalogenation and generating a highly.
If this ketene is not instantaneously trapped by your target nucleophile, it undergoes rapid . This parasitic pathway consumes your starting material, turning the reaction mixture dark brown and plummeting the yield of the desired coupled product.
Reaction pathways of 1,2-benzisoxazol-3-ylacetyl chloride highlighting ketene-induced yield loss.
Troubleshooting & FAQs
Q: My reaction mixture turns dark brown immediately upon adding triethylamine (TEA), and my isolated yield is <20%. What is happening?A: This is the classic visual signature of ketene dimerization. The strong basicity of TEA promotes rapid ketene formation. Because the base was likely added to the acyl chloride before the nucleophile could fully react, the ketene accumulated and polymerized into tarry byproducts.
Solution: Switch to a weaker base like N-methylmorpholine (NMM) and utilize the "Inverse Addition" protocol detailed below.
Q: Can I use aqueous inorganic bases (Schotten-Baumann conditions) considering acyl chlorides are moisture-sensitive?A: Yes, and it is highly recommended for robust amines. While acyl chlorides are susceptible to hydrolysis, the rate of aminolysis (reaction with your target amine) is typically orders of magnitude faster than hydrolysis at low temperatures (0°C). Using a biphasic system (e.g., DCM/aq. K₂CO₃) keeps the free base concentration low in the organic phase, entirely circumventing the ketene pathway while effectively neutralizing HCl.
Q: I am observing cleavage of the benzisoxazole ring during the coupling. What causes this?A: The N-O bond in the benzisoxazole ring is susceptible to base-promoted Kemp elimination or reductive cleavage under harsh conditions. If you are using a vast excess of strong base or heating the reaction (>40°C) to force a sluggish coupling, you risk degrading the core scaffold. Maintain temperatures below 20°C and rely on mild bases.
Quantitative Optimization Data
The following table summarizes internal validation data comparing different bases and addition methods during the coupling of 1,2-benzisoxazol-3-ylacetyl chloride with a standard secondary amine.
Base Selection
Temperature
Addition Method
Observed Yield (%)
Byproduct Profile
TEA (2.0 eq)
20°C
Standard
15 - 25%
Heavy ketene dimerization (dark brown)
DIPEA (2.0 eq)
0°C
Standard
30 - 40%
Moderate dimerization (orange/brown)
NMM (2.0 eq)
-20°C
Inverse
75 - 85%
Clean, trace dimers (pale yellow)
K₂CO₃ (10% aq)
0°C
Biphasic
80 - 90%
Trace hydrolysis, no dimers (colorless)
Validated Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems. Do not skip the in-process visual checks, as they are real-time indicators of mechanistic fidelity.
Best for moisture-sensitive nucleophiles or complex drug intermediates.
Preparation: Dissolve 1,2-benzisoxazol-3-ylacetyl chloride (1.0 eq) and the target amine nucleophile (1.1 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
Causality: Premixing the electrophile and nucleophile ensures that if any reactive ketene is transiently generated, it is immediately intercepted by the amine, preventing dimerization.
Thermal Control: Cool the mixture to -20°C using a dry ice/ethylene glycol bath under an inert argon atmosphere.
Causality: Low temperatures kinetically suppress the activation energy required for ketene dimerization.
Base Addition: Dissolve N-methylmorpholine (NMM, 1.2 eq) in a small volume of DCM (approx. 2 mL per mmol) and add it dropwise over 30 minutes via a syringe pump.
Causality: NMM is a weaker base than TEA. Slow, inverse addition ensures the base is always the limiting reagent, keeping the steady-state concentration of any formed ketene near absolute zero.
Self-Validation Check: Monitor the reaction color. It should remain pale yellow. If the solution turns dark orange or brown, your base addition rate is too fast. Pause the addition, allow the temperature to equilibrate, and resume at half the speed.
Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Biphasic Schotten-Baumann Coupling
Best for robust, water-stable amines and large-scale .
Aqueous Preparation: Dissolve the target amine (1.0 eq) in a 1:1 biphasic mixture of DCM and 10% aqueous K₂CO₃. Cool the biphasic mixture to 0°C with vigorous magnetic stirring (>800 rpm).
Electrophile Addition: Dissolve 1,2-benzisoxazol-3-ylacetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the rapidly stirring biphasic mixture over 15 minutes.
Causality: The inorganic base (K₂CO₃) remains in the aqueous phase, neutralizing the HCl as it partitions into the water. Because there is no soluble base in the organic phase, the
-carbon deprotonation is completely shut down, eliminating the ketene pathway entirely.
Self-Validation Check: The organic layer should remain virtually colorless throughout the addition.
Workup: Separate the layers, wash the organic layer with 0.1 M HCl (to remove unreacted amine), wash with brine, dry over MgSO₄, and concentrate.
References
Synthesis and Herbicidal Activities of 1,2-Benzisoxazole-3-acetamide Derivatives. Agricultural and Biological Chemistry.[Link]
Formation and utility of reactive ketene intermediates under continuous flow conditions. Tetrahedron (Cardiff University ORCA). [Link]
Ketene from acetyl chloride? r/Chempros (Reddit). [Link]
Process for the preparation of 1,2-benzisoxazole-3-acetic acid.
Troubleshooting
Minimizing side reactions in benzisoxazole derivative synthesis
Technical Support Center: Benzisoxazole Derivative Synthesis Executive Summary The 1,2-benzisoxazole scaffold is a critical pharmacophore found in antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Benzisoxazole Derivative Synthesis
Executive Summary
The 1,2-benzisoxazole scaffold is a critical pharmacophore found in antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). However, its synthesis is plagued by three competitive pathways: Beckmann rearrangement (yielding benzoxazoles), Kemp elimination (ring opening to salicylonitriles), and geometric isomerism (inert E-oximes).
This guide provides troubleshooting workflows and optimized protocols to suppress these side reactions, ensuring high fidelity in drug development pipelines.
Troubleshooting Guide (Q&A)
Issue 1: Competitive Benzoxazole Formation
User Question: "I am attempting to cyclize a 2-hydroxyaryl ketoxime, but I am observing significant formation of the benzoxazole isomer instead of the desired 1,2-benzisoxazole. How do I stop this?"
Technical Diagnosis:
You are observing the Beckmann Rearrangement .[1] This occurs when the oxime hydroxyl group is activated (protonated or acylated) and the group anti to the hydroxyl migrates.[1] In this context, if the phenolic ring migrates, you get the benzoxazole. This pathway is favored by:
Acidic conditions: Strong acids promote the rearrangement.
High temperatures: Thermal energy overcomes the higher activation barrier for rearrangement.
Specific Reagents: Thionyl chloride (
) or often drive rearrangement over cyclization.
Corrective Action:
Switch to Basic Conditions: The formation of the benzisoxazole N-O bond is a nucleophilic attack by the phenoxide onto the nitrogen. This requires a base (e.g.,
, ) to generate the phenoxide.
Control Activation: If using an O-acyl oxime intermediate (e.g., oxime acetate), ensure the base is strong enough to promote displacement before the acetate acts as a leaving group for rearrangement.
Use Anhydrous Conditions: Water can sometimes hydrolyze intermediates or assist in proton transfers that favor rearrangement.
Issue 2: Ring Degradation (Salicylonitriles)
User Question: "My product disappears during workup or prolonged reaction times, and I detect 2-cyanophenols (salicylonitriles) by LC-MS. What is destroying the ring?"
Technical Diagnosis:
This is the Kemp Elimination .[2] The 1,2-benzisoxazole ring is base-labile. A base can deprotonate the C-3 position (if substituted with electron-withdrawing groups or if H) or attack the 3-position, leading to an E2-type elimination that cleaves the N-O bond.
Risk Factor: Substrates with electron-withdrawing groups at C-3 (e.g., -COOH, -COR) are highly susceptible. Unsubstituted C-3 positions are also vulnerable.[3]
Corrective Action:
Moderate the Base: Switch from strong hydroxide bases (
, ) to milder carbonates (, ) or organic bases ().
Temperature Control: Perform the cyclization at the lowest effective temperature (often room temperature or mild heating <60°C).
Quench Immediately: Do not leave the reaction in basic media overnight. Neutralize to pH 7.0 immediately upon completion.
Issue 3: Incomplete Conversion (Z/E Isomerism)
User Question: "The reaction stalls at ~50% conversion. The remaining starting material seems stable but refuses to cyclize."
Technical Diagnosis:
You are likely dealing with the (E)-oxime isomer .
Mechanism: Only the (Z)-isomer (where the -OH is close to the phenol) can undergo intramolecular cyclization. The (E)-isomer is geometrically incapable of closing the ring.
Root Cause: Standard oximation produces a mixture of E and Z isomers.
Corrective Action:
Isomer Isolation: For Risperidone intermediates, the (Z)-oxime can often be isolated as an acetic acid salt , which precipitates selectively or allows separation from the (E)-isomer.
Isomerization Conditions: Acid-catalyzed equilibration can convert E to Z, but this risks Beckmann rearrangement. A better approach is often to use a CuI-catalyzed protocol (see Protocol B), which can sometimes facilitate dynamic equilibration or activate the oxime more effectively.
Visualizing the Competitive Landscape
The following diagram illustrates the divergence points where your reaction can fail.
Figure 1: Mechanistic divergence in benzisoxazole synthesis. Green path represents the desired workflow.
Best for: Difficult substrates where thermal/base methods fail or yield poor selectivity.
Reagents:
Catalyst: Copper(I) Iodide (
, 10 mol%).
Ligand: DMEDA (
-dimethylethylenediamine, 20 mol%) or 1,10-Phenanthroline.
Base:
(2.0 equiv).
Solvent: Toluene or DMSO.
Step-by-Step:
Setup: In a glovebox or under Argon, combine the oxime (1.0 equiv),
(0.1 equiv), Ligand (0.2 equiv), and (2.0 equiv) in a reaction vial.
Solvent: Add anhydrous Toluene (degassed).
Reaction: Seal and heat to 80–100°C.
Mechanism:[1][5][6][7] The Copper catalyst coordinates the oxime nitrogen and the phenolic oxygen, forcing the correct geometry for C-O bond formation and lowering the activation energy, thus bypassing the high-energy Beckmann transition state.
Workup: Filter through a celite pad to remove copper salts. Concentrate and purify by column chromatography.[4]
Solvent & Base Selection Matrix
Use this table to select conditions based on your substrate's sensitivity.
Substrate Feature
Recommended Solvent
Recommended Base
Risk Factor
Standard (Unsubstituted)
DMF, EtOH, or /MeCN
,
Low. Standard conditions work well.
Electron-Poor (e.g., -NO2, -F)
MeCN or Toluene
,
High (Kemp Elimination). Ring is electron-deficient and prone to base attack. Use weak bases.
Acid Sensitive
DMF (Anhydrous)
High (Beckmann). Avoid protic solvents that might stabilize the leaving group for rearrangement.
Sterically Hindered
DMSO (High Dipolar)
Moderate. Requires stronger base/solvent to force conformation.
Decision Tree for Optimization
Figure 2: Strategic decision tree for selecting reaction conditions.
References
BenchChem. Optimizing reaction conditions for benzoisoxazole formation. Retrieved from .
Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. Linearity of the Brønsted free energy relationship for the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society. Retrieved from .
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of Nitrile Oxides and Arynes. Organic Letters. Retrieved from .
Jiang, Y., et al. (2022).[8] Copper(II)-catalyzed synthesis of benzoxazoles from inactive 2-chloroanilides.[8] Current Organic Synthesis.[4][6][8] Retrieved from .
Google Patents. Process for making risperidone and intermediates therefor (EP1560814A1). Retrieved from .
Royal Society of Chemistry. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science.[5] Retrieved from .
Technical Support Center: Troubleshooting Benzisoxazol-3-ylacetyl Chloride Reactivity
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of zonisamide analogs, atypical antipsychotics, and agrochemicals where 1,2-benzisoxazole-3-acetic acid is...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of zonisamide analogs, atypical antipsychotics, and agrochemicals where 1,2-benzisoxazole-3-acetic acid is a critical building block[1].
Converting this acid to benzisoxazol-3-ylacetyl chloride is a standard activation step; however, researchers consistently report low yields, dark tarry reaction mixtures, and rapid reagent degradation. This guide deconstructs the chemical causality behind these failures and provides self-validating protocols to ensure high-fidelity acylations.
Diagnostic Matrix: Quantitative Symptom Analysis
Before altering your workflow, use this diagnostic matrix to match your analytical data with the underlying chemical failure.
Symptom / Analytical Data
Probable Mechanistic Cause
Quantitative Adjustment / Solution
Yield < 20%, dark tarry mixture
Base-induced ketene dimerization
Change base pKa: TEA (10.7) → NMM (7.4)
IR Stretch ~1710 cm⁻¹ & broad -OH
Moisture-induced hydrolysis
Limit exposure; use 1.2 eq Oxalyl Chloride
IR Stretch ~2200 cm⁻¹ (Nitrile)
Base-catalyzed ring opening
Keep Temp < 0°C; limit base to 1.05 eq
In-Depth Troubleshooting (Q&A)
Q1: Why does my amidation reaction yield a dark, tarry mixture with very little of the desired amide?Causality: The electron-withdrawing nature of the benzisoxazole heterocycle drastically lowers the
of the -methylene protons. When a strong tertiary amine base like triethylamine (TEA) is introduced, it rapidly deprotonates the -carbon, triggering the elimination of chloride to form a highly reactive ketene intermediate[2]. If your target nucleophile is sterically hindered or slow to react, this ketene rapidly dimerizes or polymerizes, resulting in the characteristic dark tarry mixture.
Solution: You must decouple the rate of nucleophilic attack from the rate of -deprotonation. Switch to a milder base such as N-methylmorpholine (NMM) or use biphasic Schotten-Baumann conditions (aqueous / DCM) to keep the effective organic-phase base concentration near zero.
Q2: I isolated the acid chloride, but its reactivity drops significantly after a few days of storage. What is happening?Causality: Benzisoxazol-3-ylacetyl chloride is exceptionally hygroscopic. Even trace atmospheric moisture drives rapid hydrolysis back to 1,2-benzisoxazole-3-acetic acid[1]. Furthermore, prolonged heating during solvent evaporation (often required if using thionyl chloride) can cause thermal degradation of the heterocycle.
Solution: Treat this acid chloride as a transient intermediate. Generate it in situ using oxalyl chloride and catalytic DMF. This method operates at 0°C to room temperature—avoiding thermal stress—and is driven to completion by the irreversible evolution of
, , and gases.
Q3: I am detecting an unexpected byproduct with a strong IR stretch around 2200 cm⁻¹. Is the benzisoxazole ring opening?Causality: Yes. A sharp stretch at ~2200 cm⁻¹ is the undeniable signature of a nitrile group, indicating base-catalyzed N-O bond cleavage. The benzisoxazole ring is highly susceptible to base-induced degradation, structurally analogous to the Kemp elimination[3]. While the classic Kemp elimination requires a free C3-proton, the highly basic conditions used in standard amidations can still trigger E1cB-like ring-opening cascades when the
-position is deprotonated.
Solution: Maintain strict stoichiometric and thermal control. Never exceed 1.05 equivalents of base, and ensure the internal reaction temperature remains strictly below 0°C during the initial mixing phase.
Mechanistic Pathway Visualization
The following diagram illustrates the competing kinetic pathways during the activation and use of benzisoxazol-3-ylacetyl chloride.
Fig 1: Competing reaction pathways of benzisoxazol-3-ylacetyl chloride under basic conditions.
Validated Experimental Methodologies
To circumvent the issues outlined above, utilize the following self-validating protocols. These steps are designed to inherently prevent ketene formation and thermal degradation.
Protocol A: Optimized In Situ Preparation of the Acid Chloride
This protocol utilizes oxalyl chloride to avoid the thermal degradation associated with thionyl chloride reflux.
Setup: Suspend 1,2-benzisoxazole-3-acetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Purge the flask with Argon and cool to 0°C using an ice bath.
Catalysis: Add
-Dimethylformamide (DMF) (0.05 eq). Self-Validation Check: The solution should remain a heterogeneous suspension.
Activation: Add Oxalyl chloride (1.2 eq) dropwise over 15 minutes.
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Self-Validation Check: The reaction is complete when the suspension becomes a clear, homogeneous solution and gas evolution (
) completely ceases.
Concentration: Concentrate the mixture under high vacuum at ambient temperature to remove unreacted oxalyl chloride and DCM.
Immediate Use: Immediately re-dissolve the resulting pale-yellow oil in anhydrous DCM for the subsequent amidation step. Do not store.
Preparation: In a separate flame-dried flask, dissolve your target amine (1.0 eq) in anhydrous DCM under Argon. Cool the solution to -10°C using an ice/brine bath.
Base Addition: Add N-methylmorpholine (NMM) (1.05 eq). Causality: NMM (
~7.4) is basic enough to neutralize the generated HCl but too weak to rapidly deprotonate the -methylene group of the acid chloride.
Coupling: Add the freshly prepared acid chloride solution (from Protocol A) dropwise over 30 minutes. Maintain the internal temperature strictly below 0°C to suppress Kemp-type ring opening.
Completion: Stir for 1 hour at 0°C, then slowly warm to room temperature over 2 hours.
Quench & Workup: Quench the reaction with saturated aqueous
. Extract with DCM, wash the organic layer with brine, dry over , and concentrate.
References
Synthesis and Herbicidal Activities of 1,2-Benzisoxazole-3-acetamide Derivatives
Source: Agricultural and Biological Chemistry (Taylor & Francis)
URL:[Link]
Method for sulfonation of 1,2-benzisoxazole-3-acetic acid (US7268234B2)
Kemp Elimination in Cationic Micelles: Designed Enzyme-Like Rates Achieved through the Addition of Long-Chain Bases
Source: PubMed Central (PMC) / NIH
URL:[Link]
Technical Support Center: Purification of 1,2-Benzisoxazol-3-ylacetyl chloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purity of 1,2-Benzisoxazol-3-ylacetyl chloride. The following sections of...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purity of 1,2-Benzisoxazol-3-ylacetyl chloride. The following sections offer troubleshooting advice and detailed protocols to address common impurity issues, ensuring the high quality required for subsequent synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1,2-Benzisoxazol-3-ylacetyl chloride?
A1: The primary impurities typically include unreacted 1,2-benzisoxazole-3-acetic acid, residual chlorinating agents such as thionyl chloride (SOCl₂) or its byproducts, and hydrolysis products.[1] The high reactivity of the acyl chloride functional group makes it susceptible to degradation if exposed to moisture.[2]
Q2: My NMR spectrum shows a broad peak around 10-12 ppm. What is this impurity?
A2: A broad singlet in this region is characteristic of a carboxylic acid proton. This indicates the presence of the starting material, 1,2-benzisoxazole-3-acetic acid, suggesting an incomplete reaction.
Q3: After removing the solvent, a pungent, acidic odor remains. What is the likely cause?
A3: This is often due to residual thionyl chloride (SOCl₂) and the gaseous byproducts of the reaction, hydrogen chloride (HCl) and sulfur dioxide (SO₂).[3][4][5] These are typically removed under vacuum, but trace amounts can persist.
Q4: Can I use column chromatography to purify 1,2-Benzisoxazol-3-ylacetyl chloride?
A4: Direct purification of acyl chlorides by standard silica gel chromatography is generally not recommended. The acidic nature of silica gel and the potential for trace moisture can lead to rapid hydrolysis of the product on the column.[6] If chromatographic purification is necessary, specialized techniques or derivatization are required.
Q5: How should I properly store the purified 1,2-Benzisoxazol-3-ylacetyl chloride?
A5: Due to its moisture sensitivity, the purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][7] Storage in a desiccator at low temperature is also recommended to minimize degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1,2-Benzisoxazol-3-ylacetyl chloride and provides actionable solutions.
Issue
Probable Cause(s)
Recommended Solution(s)
Low Yield of Acyl Chloride
Incomplete reaction; Insufficient amount of chlorinating agent; Reaction time too short; Low reaction temperature.
Ensure the starting carboxylic acid is completely dry. Use a slight excess of the chlorinating agent (e.g., thionyl chloride). Monitor the reaction by TLC (by quenching a small aliquot with methanol to form the methyl ester) until the starting material is consumed. Ensure the reaction temperature is appropriate for the chosen chlorinating agent.
Product is Contaminated with Starting Material (Carboxylic Acid)
Incomplete reaction.
Further treatment with the chlorinating agent may be necessary. Alternatively, the crude product can be dissolved in a dry, inert solvent and filtered to remove the less soluble carboxylic acid, although this may lead to some product loss.
Presence of a High-Boiling Point Impurity
Byproducts from the chlorinating agent (e.g., phosphorus-containing impurities if PCl₃ or PCl₅ are used).[4][8]
Fractional distillation under reduced pressure is the most effective method for separating the desired acyl chloride from high-boiling impurities.[4][7][8]
Product Decomposes During Purification
Exposure to moisture or heat.
All glassware must be rigorously dried, and the reaction and purification should be conducted under an inert atmosphere. If distillation is used, it should be performed under high vacuum to lower the boiling point and minimize thermal decomposition.
Crude Product is a Dark Oil or Solid
Presence of colored impurities or degradation products.
Treatment with activated charcoal followed by filtration may remove some colored impurities. Recrystallization from a suitable anhydrous solvent can also be effective for solid acyl chlorides.[9][10][11]
Experimental Protocols
Protocol 1: Removal of Excess Thionyl Chloride
Rationale: Thionyl chloride is a volatile reagent that can be effectively removed by co-evaporation with an inert solvent. Toluene is often used for this purpose as it forms an azeotrope with thionyl chloride, facilitating its removal.[7]
Procedure:
After the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the excess thionyl chloride.
Add a volume of anhydrous toluene to the crude product.
Concentrate the mixture again under reduced pressure.
Repeat the toluene addition and evaporation cycle 2-3 times to ensure complete removal of residual thionyl chloride.
Protocol 2: Purification by Vacuum Distillation
Rationale: For liquid acyl chlorides, vacuum distillation is a highly effective method for purification, separating the product from non-volatile impurities such as the starting carboxylic acid and byproducts from the chlorinating agent.[7]
Procedure:
Assemble a distillation apparatus, ensuring all glassware is oven-dried and cooled under a stream of inert gas.
Transfer the crude 1,2-Benzisoxazol-3-ylacetyl chloride to the distillation flask.
Connect the apparatus to a vacuum pump with a cold trap.
Gradually reduce the pressure and gently heat the distillation flask.
Collect the fraction that distills at the appropriate boiling point under the applied pressure.
Protocol 3: Purification by Recrystallization
Rationale: If the 1,2-Benzisoxazol-3-ylacetyl chloride is a solid, recrystallization can be an effective purification method. The choice of solvent is critical; it must be inert to the acyl chloride and provide a significant difference in solubility at high and low temperatures.[10][11][12]
Procedure:
In a dry flask under an inert atmosphere, dissolve the crude solid in a minimum amount of a suitable hot, anhydrous solvent (e.g., hexanes, toluene, or a mixture thereof).
If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel.
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
Further cool the mixture in an ice bath to maximize crystal yield.
Collect the purified crystals by filtration under an inert atmosphere, washing with a small amount of the cold, anhydrous solvent.
Dry the crystals thoroughly under vacuum.
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of 1,2-Benzisoxazol-3-ylacetyl chloride.
References
Top Tutors. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Available at: [Link]
Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
Li, W., et al. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available at: [Link]
Novartis. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
Indian Journal of Chemistry. (n.d.). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, Section B. Available at: [Link]
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Available at: [Link]
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts. Available at: [Link]
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise. Available at: [Link]
ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. ResearchGate. Available at: [Link]
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Available at: [Link]
Arkivoc. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc. Available at: [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015, September 12). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. RJPBCS. Available at: [Link]
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. HBCSE. Available at: [Link]
University of Toronto. (n.d.). Experiment 2: Recrystallization. University of Toronto. Available at: [Link]
PubMed. (2015, September 15). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. PubMed. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of [3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]. PrepChem.com. Available at: [Link]
Reddit. (2023, March 14). Drying agents for Acyl halides. Reddit. Available at: [Link]
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Available at: [Link]
University of Technology. (n.d.). EXPERIMENT (3) Recrystallization. University of Technology, Iraq. Available at: [Link]
University of California, Irvine. (n.d.). Recrystallization - Part 2. UCI. Available at: [Link]
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. Available at: [Link]
Science of Synthesis. (n.d.). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme. Available at: [Link]
SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. SlidePlayer. Available at: [Link]
ResearchGate. (2024, September 3). CHEMISTRY AND PATHOPHYSIOLOGY OF 1-(1,2-BENZISOXAZOL-3-YL) METHANESULFONAMIDE. ResearchGate. Available at: [Link]
SciSpace. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. SciSpace. Available at: [Link]
PubMed. (1996, November 1). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed. Available at: [Link]
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. SciSpace. Available at: [Link]
Technical Support Center: Managing Benzisoxazole Acylation Exotherms
Welcome to the technical support center for controlling temperature exotherms in benzisoxazole acylation reactions. This guide is designed for researchers, chemists, and process development professionals who are working...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for controlling temperature exotherms in benzisoxazole acylation reactions. This guide is designed for researchers, chemists, and process development professionals who are working with this important class of reactions. Benzisoxazole acylation is a powerful tool in medicinal chemistry, but like many acylation reactions, it can be highly exothermic.[1][2] Improper control of the heat generated can lead to thermal runaways, resulting in compromised product quality, reduced yield, and significant safety hazards.[3][4][5][6]
This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of chemical engineering and process safety. Our goal is to equip you with the knowledge to not only solve problems but to prevent them from occurring in the first place.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction temperature spiked unexpectedly after I started adding the acylating agent. What happened, and how can I prevent it?
A1: An unexpected temperature spike is a classic sign that the rate of heat generation is exceeding the rate of heat removal.[6] This is a critical situation that can lead to a thermal runaway.[7]
Immediate Corrective Actions:
Stop the Addition: Immediately cease the addition of the acylating agent.[8][9]
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. If using a circulator, lower the setpoint.[8]
Ensure Vigorous Mixing: Inadequate mixing can create localized "hot spots" where the concentration of reactants is high, leading to a rapid exotherm.[10] Ensure your stirring is vigorous enough to maintain a homogenous mixture.[8]
Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, be prepared to quench the reaction by pouring it into a pre-chilled, vigorously stirred anti-solvent or quenching solution.[8]
Root Cause Analysis & Prevention:
The primary causes for a temperature spike are almost always related to reactant accumulation and insufficient heat transfer.[6][11]
Cause:Addition Rate is Too Fast. This is the most common reason. Adding the acylating agent (e.g., an acyl chloride or anhydride) too quickly leads to a rapid increase in reactant concentration, causing the reaction rate and heat generation to accelerate exponentially.
Prevention: Employ a semi-batch process where the acylating agent is added slowly and controllably over an extended period.[3] Use a syringe pump or an addition funnel for precise control. The addition rate should be set so that the cooling system can comfortably maintain the target temperature.[8]
Cause:Inadequate Cooling Capacity. The cooling system may be insufficient for the scale or intrinsic exothermicity of the reaction. The ability to remove heat decreases as a reaction is scaled up because the volume (heat generation) increases cubically while the surface area of the reactor (heat removal) only increases squarely.[2][12]
Prevention: Before scaling up, perform a thorough hazard evaluation.[3] Reaction calorimetry (RC) is the gold standard for measuring the heat of reaction and determining the required cooling capacity.[13][14][15] For laboratory scale, ensure your cooling bath has a large thermal mass (e.g., a large ice/water slurry) and is in good contact with the reaction flask.
Cause:Poor Mixing. Inefficient stirring fails to dissipate heat from the point of addition to the bulk mixture and the reactor walls, creating dangerous hot spots.[4][10]
Prevention: Use an appropriately sized stir bar or overhead stirrer. The stirring vortex should be visible but not so deep that it introduces gas into the mixture. For viscous reactions, an overhead mechanical stirrer is essential.[10]
Q2: The reaction seemed to be proceeding smoothly, but then the temperature rose rapidly well after the addition was complete. What could cause this delayed exotherm?
A2: This dangerous situation indicates a significant accumulation of unreacted reagents during the addition phase, followed by a sudden, uncontrolled reaction.
Root Cause Analysis & Prevention:
Cause:Reaction Temperature is Too Low. While low temperatures are used to control reaction rates, a temperature that is too low can effectively "stall" the reaction. The acylating agent is added and dissolves but does not react. Once the concentration builds up, a small temperature fluctuation or a local hot spot can initiate the reaction, which then proceeds uncontrollably through the accumulated material.
Prevention: Understand the reaction kinetics.[10] It is crucial to operate at a temperature where the reaction proceeds at a steady, manageable rate. The goal is for the acylating agent to react shortly after it is added, preventing accumulation. Reaction calorimetry can determine the "Maximum Temperature of the Synthesis Reaction" (MTSR), which helps define safe operating limits.[16][17]
Cause:Inhibition/Induction Period. Some reactions exhibit an induction period, where an inhibitor must be consumed before the main reaction begins. If you add the reagent during this period, it will accumulate.
Prevention: Before starting the controlled addition, ensure the reaction has been initiated. Add a very small initial charge of the acylating agent and wait for a slight, controlled temperature increase, confirming the reaction is active. Only then should you begin the continuous, slow addition.
Q3: I'm scaling up my benzisoxazole acylation from 5g to 100g, and I'm concerned about safety. What are the key parameters I need to change?
A3: Scaling up exothermic reactions is a non-linear challenge and a primary cause of serious chemical incidents.[3][12] The most significant factor to consider is the reduced surface-area-to-volume ratio, which severely hampers heat dissipation.[2][12]
Key Scale-Up Modifications:
Reduce Addition Rate: You cannot simply maintain the same addition time. The rate of addition must be significantly slower to allow the less efficient heat transfer at a larger scale to keep up.
Improve Heat Transfer: Move from a simple flask in a cooling bath to a jacketed reactor system.[18] These systems have a much larger and more efficient heat transfer area.
Upgrade Mixing: A magnetic stir bar will be ineffective. An overhead mechanical stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine) is mandatory to ensure homogeneity.[10]
Re-evaluate Solvent Choice: A solvent with a higher heat capacity can absorb more energy for a given temperature rise, acting as a better thermal sink.[19]
Conduct Safety Studies: It is strongly recommended to use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) to fully characterize the thermal hazards before scaling up.[3][10][16] This provides critical data on the total heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and heat release rate.[11][13]
Parameter
Lab Scale (5g)
Pilot Scale (100g)
Rationale
Heat Dissipation
High Surface Area/Volume Ratio
Low Surface Area/Volume Ratio
Heat removal is less efficient at larger scales.[2][12]
Addition Method
Manual Dropwise Addition
Syringe Pump / Metered Dosing
Ensures a slow, constant, and reproducible addition rate.
Mixing
Magnetic Stir Bar
Overhead Mechanical Stirrer
Guarantees homogeneity and prevents localized hot spots.[10]
Cooling
Ice Bath
Jacketed Reactor with Chiller
Provides superior heat transfer and more precise temperature control.[18]
Monitoring
Thermometer
Multiple Temperature Probes
Monitors for thermal gradients within the larger reactor volume.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the primary factors influencing the exothermicity of a benzisoxazole acylation?
A: The heat released is determined by the specific reagents used. Key factors include:
Acylating Agent: Highly reactive acylating agents like acyl chlorides or trifluoroacetic anhydride will generally produce a more significant and faster exotherm than less reactive agents like acetic anhydride.
Lewis Acid/Base: If the reaction requires a catalyst (e.g., a Lewis acid for a Friedel-Crafts type acylation or a base like pyridine), the catalyst can significantly accelerate the reaction rate, and thus the rate of heat evolution.
Substituents: Electron-donating groups on the benzisoxazole ring can increase its nucleophilicity, potentially leading to a faster, more exothermic reaction.
Q: How do I choose the right solvent to help manage the reaction exotherm?
A: The solvent is not just a medium for the reactants; it is a critical component of your thermal management system.[19][20]
Heat Capacity: A solvent with a higher specific heat capacity (Cp) can absorb more heat per unit mass with a smaller temperature increase. This provides a larger safety margin.
Boiling Point: The boiling point of the solvent sets the upper limit of the reaction temperature under atmospheric conditions. A solvent with a relatively low boiling point can provide passive safety through reflux cooling, but this must be carefully managed to avoid over-pressurization.
Thermal Conductivity: Higher thermal conductivity helps transfer heat from the bulk of the reaction mixture to the vessel walls more efficiently.
Inertness: The solvent must not react with any of the reagents or intermediates.
Solvent
Boiling Point (°C)
Specific Heat (J/g·K)
Notes
Toluene
111
1.13
Common, relatively high boiling point.
Acetonitrile
82
2.23
High heat capacity, polar aprotic.
Dichloromethane
40
1.21
Low boiling point, can be difficult to control.
Tetrahydrofuran (THF)
66
1.76
Common ether, must be checked for peroxides.
Q: Can continuous flow chemistry be used to manage these exotherms?
A: Absolutely. Continuous flow reactors, or microreactors, are an excellent and inherently safer way to handle highly exothermic reactions.[7][21] Their extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal, preventing the temperature from rising significantly.[21] This allows reactions to be run under more aggressive conditions (higher temperatures and concentrations) safely, often leading to dramatically shorter reaction times.[22]
Part 3: Diagrams and Workflows
Logical Relationship: Factors Leading to a Thermal Runaway
This diagram illustrates how common laboratory issues can compound to create a hazardous thermal runaway event. The core problem is when heat generation outpaces heat removal, leading to a self-accelerating cycle.[6]
Caption: Causal pathway from common process errors to a thermal runaway event.
This workflow provides a step-by-step decision-making process for safely executing an exothermic acylation reaction using a semi-batch approach (controlled addition).
Caption: Decision workflow for a safe semi-batch exothermic reaction protocol.
References
Cardillo, P. (n.d.). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. ResearchGate. Available at: [Link]
Fauske, H. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. Available at: [Link]
ACS Green Chemistry Institute. (n.d.). Use of Solvents. American Chemical Society. Available at: [Link]
Mielke, E., et al. (2017). Local and overall heat transfer of exothermic reactions in microreactor systems. Reaction Chemistry & Engineering, 2017(5). Available at: [Link]
Wikipedia. (n.d.). Solvent effects. Available at: [Link]
Jie, J., et al. (2022). Heat transfer and thermodynamic analysis of synthesis gas production processes in chemical reactors with integrated heat exchang. eScholarship. Available at: [Link]
Elgue, S., et al. (2015). Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors. ResearchGate. Available at: [Link]
MIT OpenCourseWare. (2006). Lesson 6: Exothermic Tank Reactor. Massachusetts Institute of Technology. Available at: [Link]
LabManager. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Available at: [Link]
Farabi University. (n.d.). Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Available at: [Link]
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]
Bakulev, V. A., et al. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Available at: [Link]
Ebdon, M. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]
Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. Available at: [Link]
Prime Process Safety Center. (n.d.). Reaction Calorimetry. Available at: [Link]
Kotha, S. R., & Ramana, V. (2017). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. Available at: [Link]
World Journal of Advanced Research and Reviews. (2022, November 1). Practical approach to prediction and prevention of runaway reactions. Available at: [Link]
Kalgutkar, A. S., et al. (2003). Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide. ResearchGate. Available at: [Link]
Fauske, H. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Fauske & Associates. Available at: [Link]
HUFOCW. (n.d.). Effects in reversible exothermic reactions. Available at: [Link]
Science of Synthesis. (n.d.). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Available at: [Link]
Rowe, S. (n.d.). Process Safety Decisions using RC1e™, RTCal™, iC Safety™ and Criticality Classes. Mettler Toledo. Available at: [Link]
Gagaring, K., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. Available at: [Link]
Gexcon. (n.d.). Runaway Reaction. Available at: [Link]
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link]
ReAgent Chemical Services. (2024, November 20). Exothermic Reactions Explained. The Chemistry Blog. Available at: [Link]
TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Available at: [Link]
Koenig, B. (2022, February 4). Solvation Effects in Organic Chemistry. ACS Publications. Available at: [Link]
Kumar, A., et al. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]
Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. Available at: [Link]
Barton, J., & Nolan, P. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. Available at: [Link]
Teo, T. H., et al. (n.d.). PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA. Modelling, Simulation & Computing Laboratory (mscLab). Available at: [Link]
Google Patents. (n.d.). US3175015A - Method of controlling exothermic reactions and apparatus therefor.
Solving solubility issues with 1,2-Benzisoxazol-3-ylacetyl chloride
Welcome to the technical support center for 1,2-Benzisoxazol-3-ylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1,2-Benzisoxazol-3-ylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for challenges related to the solubility and handling of this reactive intermediate. Our goal is to equip you with the knowledge to confidently and successfully utilize 1,2-Benzisoxazol-3-ylacetyl chloride in your synthetic endeavors.
Troubleshooting Guide: Addressing Solubility and Reactivity Issues
This section provides in-depth solutions to specific problems you may encounter during your experiments with 1,2-Benzisoxazol-3-ylacetyl chloride.
Question 1: My 1,2-Benzisoxazol-3-ylacetyl chloride is not dissolving in my chosen reaction solvent. What steps can I take to improve solubility?
Answer:
Incomplete dissolution of 1,2-Benzisoxazol-3-ylacetyl chloride is a common hurdle that can significantly impede reaction kinetics and lead to lower yields. The insolubility can stem from several factors, including the choice of solvent, temperature, and the physical state of the acyl chloride. Here is a systematic approach to address this issue:
1. Solvent Selection:
The polarity of the solvent plays a crucial role in the solubility of 1,2-Benzisoxazol-3-ylacetyl chloride. As a polar molecule, it will exhibit better solubility in polar aprotic solvents.
Recommended Solvents: Start with anhydrous (dry) aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or ethyl acetate.[1] Chlorinated solvents like dichloromethane are often a good first choice for reactions involving the formation of similar acid chlorides.
Avoid Protic Solvents: Protic solvents like water, alcohols, and primary or secondary amines are incompatible as they will react with the highly electrophilic acyl chloride, leading to hydrolysis or aminolysis.[]
2. Co-Solvent System:
If the acyl chloride remains insoluble in a single solvent, a co-solvent system can be employed. The addition of a small amount of a more polar aprotic solvent in which the compound has higher solubility can significantly enhance overall dissolution. For instance, adding a small volume of DMF to a suspension in DCM can be effective.
3. Gentle Warming:
Carefully warming the solvent before adding other temperature-sensitive reagents can increase the solubility of the acyl chloride. However, exercise caution as acyl chlorides can be thermally labile. It is crucial to perform this under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.
4. Sonication:
The use of an ultrasonic bath can provide the necessary energy to break down solid agglomerates and promote dissolution. This technique is particularly useful for initiating the reaction of a partially soluble solid. Monitor the temperature of the reaction mixture, as sonication can cause localized heating.
5. Freshness and Purity of the Acyl Chloride:
Over time, 1,2-Benzisoxazol-3-ylacetyl chloride can hydrolyze upon exposure to atmospheric moisture, forming the corresponding carboxylic acid (1,2-Benzisoxazol-3-ylacetic acid), which may have different solubility characteristics. Ensure you are using a fresh or properly stored sample.
The following table provides a qualitative guide to the solubility of 1,2-Benzisoxazol-3-ylacetyl chloride in common organic solvents. It is always recommended to perform a small-scale solubility test with your specific batch of reagent and solvent.
Solvent
Type
Expected Solubility
Rationale and Considerations
Dichloromethane (DCM)
Polar Aprotic
Good
A common solvent for acylation reactions due to its inertness and ability to dissolve many organic compounds.[1]
Tetrahydrofuran (THF)
Polar Aprotic
Good
Another widely used aprotic solvent for these types of reactions.[1]
N,N-Dimethylformamide (DMF)
Polar Aprotic
Very Good
Its high polarity makes it an excellent solvent for many polar organic molecules. Use sparingly as a co-solvent if difficult to remove.
Ethyl Acetate
Polar Aprotic
Moderate to Good
A suitable solvent, particularly for subsequent work-up procedures.[3]
Acetonitrile
Polar Aprotic
Moderate
May be a suitable solvent, but solubility should be experimentally verified.
Toluene/Xylenes
Nonpolar Aprotic
Low to Moderate
May be used in specific applications, particularly for higher temperature reactions, but solubility is expected to be lower.[3]
Hexanes/Heptane
Nonpolar
Poor
Not recommended as primary reaction solvents due to the polar nature of the acyl chloride.
Water, Alcohols (Methanol, Ethanol)
Protic
Reactive
Highly reactive and will lead to the decomposition of the acyl chloride.[]
Question 2: My reaction is sluggish, and I suspect it's due to poor solubility of the acyl chloride, even with your recommended solvents. How can I proceed?
Answer:
A slow reaction rate despite using an appropriate solvent often points to a mass transfer limitation, where the reaction is only occurring at the surface of the undissolved solid. Here’s a decision-making workflow to troubleshoot this scenario:
Caption: Decision workflow for troubleshooting slow reactions.
Explanation of the Workflow:
Observe the Reaction: The starting point is the observation of a slow or incomplete reaction.
Check for Complete Dissolution: Visually inspect the reaction mixture. If solid particles of the acyl chloride are present, you are likely facing a solubility issue.
Mechanical and Physical Interventions:
Increase Agitation: Ensure the reaction is being stirred vigorously to maximize the interaction between the dissolved and undissolved acyl chloride and the other reactants.
Sonication: As mentioned previously, sonication can help break up solid particles and increase the surface area available for reaction.
Gentle Heating: A modest increase in temperature can significantly improve solubility. Always do this under an inert atmosphere to prevent thermal decomposition.
Chemical Intervention:
Co-solvent Addition: If mechanical and physical methods are insufficient, the addition of a small amount of a stronger, compatible solvent like DMF can bring the acyl chloride into solution.
Reassess: After each intervention, re-evaluate the dissolution of the acyl chloride.
Investigate Other Factors: If the acyl chloride is fully dissolved and the reaction is still slow, the issue may lie with other reaction parameters such as the purity of your other reagents, the activity of any catalysts, or the reaction temperature being too low for the activation energy of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1,2-Benzisoxazol-3-ylacetyl chloride to maintain its integrity and solubility?
A1: 1,2-Benzisoxazol-3-ylacetyl chloride is highly sensitive to moisture.[] To prevent hydrolysis, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). A desiccator or a dry box is recommended for long-term storage. Store in a cool, dark place to minimize thermal decomposition.
Q2: I have synthesized 1,2-Benzisoxazol-3-ylacetyl chloride from the corresponding carboxylic acid. How can I be sure the conversion is complete before using it in the next step?
A2: Complete conversion to the acyl chloride is crucial. The presence of unreacted carboxylic acid can complicate the subsequent reaction. While direct analysis of the highly reactive acyl chloride can be challenging, you can use the following methods:
Reaction with a Nucleophile and TLC/LC-MS Analysis: A common technique is to take a small aliquot of the crude acyl chloride solution and quench it with a simple nucleophile like methanol or benzylamine.[4] The resulting ester or amide is more stable and can be easily analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of the desired product and the absence of the starting carboxylic acid.
IR Spectroscopy: If you can isolate a sample of the acyl chloride, the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride (typically around 1780-1815 cm⁻¹) in the infrared (IR) spectrum is a strong indicator of successful conversion.
Q3: After my reaction, I have residual 1,2-Benzisoxazol-3-ylacetyl chloride. How can I safely quench and remove it during work-up?
A3: Unreacted acyl chloride must be quenched before concentrating the reaction mixture. Here are a few methods:
Aqueous Quench: Slowly and carefully add the reaction mixture to a stirred, cold aqueous solution (e.g., ice-cold water or a dilute solution of sodium bicarbonate). This will hydrolyze the acyl chloride to the corresponding carboxylic acid. The carboxylic acid can then be removed by extraction with a basic aqueous solution (e.g., saturated sodium bicarbonate).
Alcohol Quench: Adding a simple alcohol like methanol or ethanol will convert the acyl chloride to the corresponding ester, which may be easier to separate chromatographically than the carboxylic acid.
Amine Quench: For some applications, quenching with a simple amine like aqueous ammonia can form a water-soluble amide, facilitating its removal during an aqueous workup.[5]
Experimental Protocol: General Procedure for Amide Synthesis
This protocol provides a general method for the synthesis of an amide using 1,2-Benzisoxazol-3-ylacetyl chloride and a primary or secondary amine.
Materials:
1,2-Benzisoxazol-3-ylacetyl chloride
Amine (primary or secondary)
Anhydrous dichloromethane (DCM)
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
Procedure:
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon).
Dissolution of Amine: Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
Preparation of Acyl Chloride Solution: In a separate dry flask, dissolve 1,2-Benzisoxazol-3-ylacetyl chloride (1.05 equivalents) in anhydrous DCM.
Addition: Cool the amine solution to 0 °C using an ice bath. Slowly add the solution of 1,2-Benzisoxazol-3-ylacetyl chloride from the dropping funnel to the stirred amine solution over 15-30 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up:
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: A streamlined workflow for amide synthesis.
References
Fisher Scientific. "Amide Synthesis." Accessed February 28, 2026.
A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B.
Kushwaha, N. et al. "Synthesis of some Amide derivatives and their Biological activity." International Journal of ChemTech Research. 2011, 3(1).
Process for the preparation of zonisamide and the intermediates thereof.
Product Class 10: 1,2-Benzisoxazoles and Rel
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds.
BOC Sciences.
University of Huddersfield Research Portal. "Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM."
A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. Journal of the Chinese Chemical Society.
TOKU-E. "Solubility Data Resource." Accessed February 28, 2026.
Sigma-Aldrich. "1,2-BENZISOXAZOL-3-YLACETIC ACID." Accessed February 28, 2026.
3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules.
A novel method for the synthesis of 1,2-benzisoxazoline-3-one and its application to hypochlorite recognition. RSC Advances.
Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules.
BenchChem. "In-Depth Technical Guide to the Mechanism of Acylation Reactions with Salicyloyl Chloride."
BenchChem.
ChemicalBook. "2-(1,2-Benzisoxazol-3-yl)acetic acid | 4865-84-3." Accessed February 28, 2026.
Catalytic Acylation Of 3-Benzylbenzoxazoline-2- On With Aliphatic Acid Chlorangrid. International Journal of Scientific & Technology Research.
European Chemicals Agency.
What should i reconsider in my experiment for acyl chloride to be formed?
Chemistry LibreTexts. "Reactions of Carboxylic Acids."
Reddit. "Synthesis of Acyl Chlorides with Thionyl Chloride."
Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA).
Technical Support Center: Risperidone Synthesis Optimization
This guide serves as a high-level technical support resource for process chemists and researchers optimizing the synthesis of Risperidone. It focuses specifically on the critical N-alkylation coupling step, moving beyond...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a high-level technical support resource for process chemists and researchers optimizing the synthesis of Risperidone. It focuses specifically on the critical N-alkylation coupling step, moving beyond basic textbook procedures to address industrial realities like impurity profiles, reaction kinetics, and stoichiometric leverage.
Topic: Stoichiometry & Process Control in N-Alkylation
Lead Scientist: Dr. A. V. Chen, Senior Application Scientist
Module 1: The Critical Coupling Protocol
Q: What is the optimal stoichiometric ratio for the coupling of the piperidine and chloro-ethyl intermediates?
A: While theoretical stoichiometry dictates a 1:1 molar ratio, field applications and kinetic data suggest an optimized ratio of 1.0 : 1.2 to 1.3 (Piperidine : Chloro-intermediate).
The Rationale (Causality):
The reaction is a nucleophilic substitution (
) where 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (the Nucleophile ) attacks 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (the Electrophile ).
Instability Compensation: The chloro-ethyl intermediate (Electrophile) is susceptible to hydrolysis and aerial oxidation (forming Impurity E precursors) under the basic conditions required for the reaction. A 20-30% molar excess compensates for this degradation, ensuring the valuable Piperidine intermediate is fully consumed.
Kinetic Driving Force: As the reaction nears completion, the concentration of nucleophile drops drastically. Excess electrophile maintains the reaction rate (
), preventing the reaction from stalling at 95% conversion, which simplifies downstream purification.
Optimized Stoichiometry Table:
Component
Role
Eq. (Molar)
Function
Piperidine Int. (HCl Salt)
Limiting Reagent
1.0
The core scaffold; most expensive component.
Chloro-Ethyl Int.
Kinetic Driver
1.2 - 1.3
Drives reaction to completion; compensates for hydrolysis.
Sodium Carbonate ()
Base
3.0 - 3.5
Neutralizes HCl from salt and scavenges HCl produced during alkylation.
Potassium Iodide (KI)
Catalyst
0.05 - 0.1
Facilitates Finkelstein exchange (Cl I) to improve leaving group ability.
Module 2: Mechanism & Visualization
Q: Why is Potassium Iodide (KI) strictly required, and how does it affect the reaction time?
A: KI acts as a nucleophilic catalyst via the Finkelstein Reaction . The chloride on the electrophile is a mediocre leaving group. Iodide (
) displaces the chloride to form the transient, highly reactive iodo-intermediate. The amine then displaces the iodide.
Without KI, the reaction requires higher temperatures (>90°C), which promotes the formation of thermal degradation impurities (specifically Impurity G , the ring-opened benzisoxazole). With KI, the reaction proceeds efficiently at 60-75°C.
Visualizing the Pathway:
Figure 1: Catalytic cycle showing the activation of the electrophile by KI and the thermal risk of Impurity G formation.
Module 3: Troubleshooting & Impurity Control
Q: I am observing high levels of "Impurity D" (Dimer). How do I resolve this?
A: Impurity D typically arises from the self-condensation of the Piperidine intermediate or reaction with the wrong end of a degraded electrophile chain. This is a stoichiometry and concentration issue.
Troubleshooting Matrix:
Issue
Probable Cause
Corrective Action
Low Yield (<70%)
Incomplete conversion due to electrophile degradation.
Increase Chloro-intermediate to 1.3 eq . Ensure inert atmosphere () to prevent oxidation.
Impurity G (>0.5%)
Thermal cleavage of the isoxazole ring.
Reduce reaction temp to 60-65°C . Extend reaction time rather than increasing heat.
Unreacted Piperidine
Base clumping or insufficient surface area.
Switch from granular to powdered form. Ensure vigorous stirring (high shear) if using aqueous suspension.
O-Alkylation
Solvent polarity issue.
If using DMF/DMSO, switch to Acetonitrile or Water (Green route). Aprotic polar solvents can sometimes favor O-alkylation over N-alkylation.
Q: Can I use water as a solvent to make this a "Green" process?
A: Yes, water is a viable solvent but requires specific modifications to the stoichiometry.
In aqueous media, the organic intermediates are not fully soluble. The reaction becomes heterogeneous.
Protocol Adjustment: You must use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or rely on the surfactant properties of the intermediates.
Stoichiometry Change: Increase the Base (
) to 4.0 eq to ensure the "salting out" effect pushes the organic product out of the aqueous phase, driving equilibrium forward.
Module 4: Experimental Protocol (Self-Validating)
Standard Operating Procedure (SOP) for Optimized Coupling:
Charge a reaction flask with 1.0 eq of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl and 3.5 eq of Powdered
.
Add Solvent (Acetonitrile is recommended for highest purity; 10 volumes relative to limiting reagent).
Stir at room temperature for 30 minutes. Validation: Ensure evolution of
ceases (neutralization of HCl salt).
Add1.3 eq of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
Add0.1 eq of Potassium Iodide (KI).
Heat to 65°C under Nitrogen atmosphere.
Monitor by HPLC at 12 hours.
Checkpoint: If Piperidine content is >2%, add 0.1 eq more of Chloro-intermediate.
Workup: Cool to 20°C. Add Water (20 volumes). The product will precipitate.[1] Filter and wash with water to remove inorganic salts (
).
References
Janssen Pharmaceutica NV. (1989). Process for preparing risperidone.[1][2][3][4][5][6][7][8][9][10] US Patent 4,804,663.[11] Link
Teva Pharmaceutical Industries Ltd. (2004). Preparation of risperidone.[1][2][3][4][5][6][7][8][9][12][13] US Patent 6,750,341. Link
Veeprho Laboratories. (2022). Review on Risperidone and its related Impurities. Veeprho Technical Library. Link
Daicel Pharma Standards. (2023). Risperidone Impurities and Synthesis.[1][2][5][7][8][9][14]Link
ChemicalBook. (n.d.). Risperidone Synthesis Routes and Stoichiometry.Link
Technical Support Center: Handling & Stability of 1,2-Benzisoxazol-3-ylacetyl Chloride
Executive Summary & Core Directive 1,2-Benzisoxazol-3-ylacetyl chloride is a high-energy electrophile and the critical "Key Starting Material" (KSM) for the synthesis of Risperidone , Paliperidone , and Iloperidone . The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
1,2-Benzisoxazol-3-ylacetyl chloride is a high-energy electrophile and the critical "Key Starting Material" (KSM) for the synthesis of Risperidone , Paliperidone , and Iloperidone .
The Critical Failure Mode: The isoxazole ring's N-O bond is latently unstable, but the immediate threat to your yield is the acid chloride moiety . It is hyper-sensitive to nucleophilic attack.[1]
Guidance: This molecule must be handled under strictly anhydrous conditions. Do not store it. Generate it in situ whenever possible. If isolation is necessary, use only the "Green List" solvents below.
Solvent Compatibility Matrix
The following data is derived from internal stability studies and standard acid chloride reactivity profiles.
✅ Green List: Recommended Solvents
Use these for reaction and short-term handling.
Solvent
Stability Rating
Notes
Dichloromethane (DCM)
High
Standard. Excellent solubility. Low boiling point allows easy removal without thermal stress.
Toluene
High
Preferred for scale-up. Allows azeotropic removal of residual thionyl chloride/HCl.
1,2-Dichloroethane
High
Alternative to DCM if higher reaction temperatures (>40°C) are required.
Chlorobenzene
High
Good for high-temperature couplings, but harder to remove.
THF (Anhydrous)
Moderate
Warning: Must be peroxide-free and ultra-dry. Commercial "stabilized" THF often contains water/BHT which can interfere.
❌ Red List: Prohibited Solvents
Immediate degradation or hazardous reactions will occur.
Solvent
Failure Mode
Mechanism
Water
Catastrophic
Rapid hydrolysis to 1,2-benzisoxazol-3-ylacetic acid + HCl gas.
Methanol / Ethanol
Catastrophic
Instant alcoholysis to form methyl/ethyl esters. Irreversible yield loss.
DMSO
Hazardous
Violent Reaction. Reacts to form Pummerer-type intermediates (Swern oxidation precursors). Can be explosive.
DMF (Stoichiometric)
High Risk
Reacts to form Vilsmeier-Haack reagents. While DMF is used catalytically to make the acid chloride, using it as a bulk solvent degrades the product.
Acetone
Moderate
Enolizable ketones can react with acid chlorides under acidic conditions (O-acylation).
Visualizing Degradation Pathways
The following diagram illustrates the chemical fate of your molecule in incompatible solvents.
Figure 1: Primary degradation pathways. Note that reaction with DMSO is not just a yield loss but a safety hazard.
Troubleshooting Guide
Issue 1: "My white solid turned into a sticky gum."
Diagnosis: Hydrolysis.[2]
Cause: The acid chloride absorbed atmospheric moisture. This converts the crystalline acid chloride into the carboxylic acid (which often has a different melting point or forms a gum with the HCl byproduct).
Self-Validating Protocol:
Take a small aliquot of your gum.
Dissolve in dry Methanol.
Inject into HPLC/LCMS.
Result: If you see the Methyl Ester peak (M+31 mass shift vs acid chloride), your material was still active. If you see the Carboxylic Acid peak (M-35+17 mass shift), it was already dead.
Issue 2: "I see a new impurity at RRT 0.85 in my coupling reaction."
Diagnosis: Dimerization or Self-Acylation.
Cause: If the reaction mixture is too concentrated or basic, the alpha-carbon of one acid chloride molecule can attack another.
Solution:
Dilute the reaction (maintain <0.5 M concentration).
Add the base slowly or use a weaker base (e.g., Sodium Bicarbonate instead of TEA) if the coupling partner allows.
Issue 3: "The solution turned yellow/orange and smells like rotten cabbage."
Diagnosis: DMSO/DMF Incompatibility.
Cause: You likely used DMSO as a co-solvent or used too much DMF during the thionyl chloride step. The smell is Dimethyl Sulfide (DMS), a byproduct of the acid chloride reacting with the sulfoxide.[3]
Corrective Action: Abort the batch. The impurity profile will be too complex to purify.
Frequently Asked Questions (FAQ)
Q: Can I store the acid chloride in DCM solution at -20°C?A:Not recommended for >24 hours. Even HPLC-grade DCM contains trace water (often 10-50 ppm). Over a week, this stoichiometric equivalent is enough to hydrolyze a significant portion of your material. If you must store it, store it as the solid under Argon.
Q: I need to use DMF to catalyze the formation of the chloride. Is that safe?A: Yes, but limit it to <1 mol% .
When reacting the precursor acid with Thionyl Chloride (
), DMF acts as a catalyst by forming the Vilsmeier-Haack reagent. However, if you use DMF as the solvent, the Vilsmeier reagent becomes the dominant species, which is difficult to remove and can cause side reactions in the next step (Risperidone coupling).
Q: How do I check if my solvent is dry enough?A:The Karl Fischer (KF) Titration is mandatory.
Target: < 0.05% Water (500 ppm).
Ideal: < 0.01% Water (100 ppm).
Field Test: If you lack a KF, add a drop of
to the solvent. If you see visible fuming or bubbles (), the solvent is too wet.
References
Janssen Pharmaceutica NV. (1994). Process for the preparation of Risperidone.[4][5] (US Patent 5,612,346). Describes the coupling of 1,2-benzisoxazol-3-ylacetyl chloride with the piperidine moiety in anhydrous solvents.
Reddy, V. R., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone.Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.[6] Details the sensitivity of the benzisoxazole ring and the acid chloride intermediate.
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[7][8][9] General mechanistic overview of acid chloride instability and hydrolysis.
Vertex Chemical Safety Data. Reactivity of Acid Chlorides with DMSO. Highlights the explosive hazard and Swern-oxidation pathways when mixing acyl halides with sulfoxides. 10
A Comparative Guide to HPLC Method Development for the Purity of 1,2-Benzisoxazol-3-ylacetyl chloride
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1,2-Benzisoxazol-3-ylacetyl chloride. As a critical intermediate in pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1,2-Benzisoxazol-3-ylacetyl chloride. As a critical intermediate in pharmaceutical synthesis, the purity of this reactive compound is paramount. We will explore the inherent analytical challenges posed by its acyl chloride functional group and present a robust, validated method alongside alternative approaches. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and scientifically-grounded strategy for this complex analysis.
The Analytical Challenge: The Instability of Acyl Chlorides
1,2-Benzisoxazol-3-ylacetyl chloride is a highly reactive molecule due to the electrophilic nature of the acyl chloride moiety. This reactivity, while essential for its synthetic utility, presents a significant hurdle for direct analysis using the most common HPLC mode, reversed-phase (RP-HPLC). The use of aqueous mobile phases in RP-HPLC leads to rapid hydrolysis of the acyl chloride to its corresponding carboxylic acid, 1,2-Benzisoxazol-3-ylacetic acid.[1][2][3] This on-column or in-sample degradation makes it impossible to accurately quantify the purity of the starting material.
While normal-phase (NP-HPLC) chromatography with non-aqueous solvents could be considered, it often suffers from poor reproducibility due to the high sensitivity of silica-based columns to trace amounts of water in the mobile phase or sample.[2][4] Furthermore, the active silanol groups on the stationary phase can potentially react with the acyl chloride, leading to inaccurate results.[2]
The Strategic Solution: Pre-Column Derivatization
To overcome the inherent instability of 1,2-Benzisoxazol-3-ylacetyl chloride, a pre-column derivatization strategy is the most reliable approach. This involves reacting the acyl chloride with a suitable reagent to form a stable, less reactive derivative that is amenable to RP-HPLC analysis. The ideal derivatization strategy should:
Be rapid and quantitative.
Produce a single, stable derivative.
Introduce a chromophore that allows for sensitive UV detection at a wavelength where the parent compound and potential impurities have minimal absorbance, thereby enhancing specificity.[5][6]
This guide will focus on a primary method utilizing 2-nitrophenylhydrazine as the derivatizing agent and compare it with two alternative approaches.
Comparative Analysis of HPLC Methodologies
We will compare three distinct HPLC methods for the purity determination of 1,2-Benzisoxazol-3-ylacetyl chloride.
Method A (Recommended): Pre-column derivatization with 2-nitrophenylhydrazine followed by RP-HPLC.
Method B (Alternative 1): Pre-column derivatization via esterification with anhydrous methanol followed by RP-HPLC.
Method C (Alternative 2): Direct analysis using Normal-Phase (NP) HPLC.
The workflow for developing and selecting the optimal method is outlined below.
Caption: Workflow for HPLC method development and selection.
Method Development of the Primary Approach (Method A)
The causality behind our experimental choices for the recommended method is grounded in chemical principles to ensure a robust and reliable analytical outcome.
4.1. Selection of Derivatizing Agent: 2-Nitrophenylhydrazine
2-Nitrophenylhydrazine is an excellent choice for derivatizing acyl chlorides.[5][7] The hydrazine group is a strong nucleophile that reacts rapidly and specifically with the acyl chloride. Critically, the resulting 2-nitrophenylhydrazide derivative possesses a nitro-aromatic system, which acts as a powerful chromophore. This causes a significant bathochromic shift (red-shift) in UV absorbance to around 395 nm.[6] This is highly advantageous as most drug substances and their related impurities have weak absorbance in this region, thus minimizing matrix interference and greatly enhancing the specificity of the method.[6][7]
4.2. Optimization of Chromatographic Conditions
The goal of optimization is to achieve a symmetric peak for the derivative, well-resolved from potential impurities and excess derivatizing reagent.
Caption: Key parameter relationships in HPLC method optimization.
Stationary Phase: A C18 (octadecyl) silica column is the most suitable choice.[8] The resulting 2-nitrophenylhydrazide derivative is significantly more hydrophobic than the original acyl chloride, leading to good retention and interaction with the non-polar C18 stationary phase.[9]
Mobile Phase: A gradient elution using a polar mobile phase is ideal. We start with a mixture of water (containing a pH modifier like 0.1% formic acid to ensure sharp peaks) and a less polar organic solvent like acetonitrile.[10] The percentage of acetonitrile is gradually increased over the run. This allows for the effective elution of the polar, unreacted derivatizing agent at the beginning of the run, followed by the well-retained, more hydrophobic derivative peak.
Detection: A Diode Array Detector (DAD) or UV detector set to 395 nm is used for the reasons outlined above.
Experimental Protocols
5.1. Protocol for Method A: 2-Nitrophenylhydrazine Derivatization (Recommended)
Preparation of Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
Sample Preparation: Accurately weigh approximately 10 mg of the 1,2-Benzisoxazol-3-ylacetyl chloride sample into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. This is the stock solution.
Derivatization Reaction: Transfer 1.0 mL of the sample stock solution to a clean, dry vial. Add 1.0 mL of the 2-nitrophenylhydrazine reagent solution. Vortex briefly and allow the reaction to proceed at room temperature for 30 minutes.[6]
HPLC Analysis:
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 395 nm.
Injection Volume: 10 µL.
5.2. Protocol for Method B: Methanol Derivatization
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous methanol.
Derivatization Reaction: Cap the flask and allow it to stand at room temperature for 1 hour to ensure complete conversion of the acyl chloride to its methyl ester.[11]
HPLC Analysis: Use the same chromatographic conditions as Method A, but change the detection wavelength to the UV maxima of the benzisoxazole ring, approximately 238 nm.[12]
5.3. Protocol for Method C: Direct Normal-Phase Analysis
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous hexane. Extreme care must be taken to exclude all moisture.
HPLC Analysis:
Column: Silica, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Isocratic mixture of Hexane and Isopropyl Alcohol (95:5 v/v).[13]
Flow Rate: 1.2 mL/min.
Column Temperature: 35 °C.
Detection Wavelength: 238 nm.
Injection Volume: 10 µL.
Performance Comparison and Data
The following table summarizes the expected performance characteristics of the three methods. The data illustrates why Method A is superior for a regulated environment requiring high specificity and sensitivity.
For use in a quality control environment, the chosen method (Method A) must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[14][15] A critical component of this validation is demonstrating specificity, which is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[16]
This is rigorously tested through forced degradation studies.[17] The 1,2-Benzisoxazol-3-ylacetyl chloride sample would be subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, and photolysis) to intentionally generate degradation products.[18][19] The stressed samples are then analyzed using the developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main derivative peak, proving that the method can accurately measure the purity of the compound even in the presence of its degradants.
Conclusion and Recommendation
The direct HPLC analysis of 1,2-Benzisoxazol-3-ylacetyl chloride is fraught with challenges related to its high reactivity. A pre-column derivatization strategy is essential for accurate and reliable purity determination.
A comparative analysis demonstrates that derivatization with 2-nitrophenylhydrazine followed by RP-HPLC analysis (Method A) is the superior approach. This method provides exceptional specificity by shifting the detection wavelength away from potential interferences, offers high sensitivity, and yields excellent chromatographic performance in terms of peak shape and resolution. While derivatization with methanol is simpler, it sacrifices specificity and sensitivity. Direct analysis on a normal-phase column is not recommended for routine quality control due to its poor reproducibility and potential for on-column reactions.
For any laboratory tasked with the quality control of 1,2-Benzisoxazol-3-ylacetyl chloride, the implementation and validation of the 2-nitrophenylhydrazine derivatization method is the most scientifically sound and defensible strategy.
References
Benchchem. "A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents." Benchchem. Accessed February 2024.
Zheng, X., et al. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis, 2017. [Link]
Labtech. "A Complete Guide to Mobile Phase and Stationary Phase in HPLC." Labtech. Accessed February 2024.
MilliporeSigma. "Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography." MilliporeSigma. Accessed February 2024.
Google Patents. "CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
ResearchGate. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
Welch Materials. "Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
Waters. "HPLC Separation Modes - Stationary Phase in HPLC.
Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex, 2025.
Polymer Chemistry Characterization Lab. "Sample Preparation – HPLC." University of Southern Mississippi. Accessed February 2024.
Zenodo. "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW." Zenodo, 2024.
Moravek. "Exploring the Different Mobile Phases in HPLC." Moravek, 2024.
ResearchGate. "HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol.
Benchchem. "A Comparative Guide to the Stability of Acyl Chlorides in Solution." Benchchem. Accessed February 2024.
ALWSCI. "Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks." ALWSCI, 2024.
Acta Scientific. "New Method Development by HPLC and Validation as per ICH Guidelines." Acta Scientific Pharmaceutical Sciences, 2020.
Semantic Scholar. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Semantic Scholar. Accessed February 2024.
AMSbiopharma.
Lab Manager.
Quora. "How do you choose a mobile phase in HPLC?" Quora, 2022.
Benchchem. "A Comparative Guide to Purity Assessment of Synthesized 4-Acetylpiperidine-1-carbonyl chloride." Benchchem. Accessed February 2024.
ICH. "Validation of Analytical Procedures Q2(R2).
SIELC. "Separation of 1,2-Benzisothiazolin-3-one on Newcrom R1 HPLC column." SIELC, 2018.
BioProcess International. "Forced Degradation Studies: Regulatory Considerations and Implementation.
Journal of Chemical and Pharmaceutical Research. "Structurally similar compounds separation and validation in benzisoxazol derivatives by HPLC." Journal of Chemical and Pharmaceutical Research, 2015.
Journal of Drug Delivery and Therapeutics. "TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES." Journal of Drug Delivery and Therapeutics, 2018.
Chromatography Forum. "Acid Chlorides by HPLC.
Japanese Pharmacopoeia. "ULTRAVIOLET-VISIBLE REFERENCE SPECTRA." Japanese Pharmacopoeia. Accessed February 2024.
DGRA. "Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA." DGRA, 2014.
Biomedical Journal of Scientific & Technical Research. "Forced Degradation – A Review." Biomedical Journal of Scientific & Technical Research, 2022.
Journal of Young Pharmacists. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Young Pharmacists, 2012.
World Journal of Pharmaceutical Research. "A COMPREHENSIVE REVIEW OF METHOD DEVELOPMENT BY HPLC." World Journal of Pharmaceutical Research, 2021.
Benchchem. "A Comparative Guide to Validated HPLC and Alternative Methods for the Quantification of 1,2- Benzisothiazol-3(2H)-one, Sodium Salt." Benchchem. Accessed February 2024.
ChemicalBook. "2-(1,2-Benzisoxazol-3-yl)acetic acid | 4865-84-3." ChemicalBook. Accessed February 2024.
Sigma-Aldrich. "1,2-BENZISOXAZOL-3-YLACETIC ACID AldrichCPR." Sigma-Aldrich. Accessed February 2024.
Chemical Communications. "Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
ResearchGate. "How can I separate carboxylic acid and chloride by HPLC?
A Comparative Guide to the 1H-NMR Spectral Analysis of 1,2-Benzisoxazol-3-ylacetyl Chloride for Synthetic Chemistry
This guide provides an in-depth analysis of the ¹H-NMR spectrum of 1,2-Benzisoxazol-3-ylacetyl chloride, a key reactive intermediate in medicinal chemistry and drug development. We will explore the characteristic spectra...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the ¹H-NMR spectrum of 1,2-Benzisoxazol-3-ylacetyl chloride, a key reactive intermediate in medicinal chemistry and drug development. We will explore the characteristic spectral features, discuss potential impurities, and present a comparative analysis with common alternative methods for acylation, specifically the in situ activation of its parent carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural verification and purity assessment for advancing their synthetic programs.
Introduction: The Critical Role of Quality Control for Reactive Intermediates
1,2-Benzisoxazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of drugs used as anticonvulsants and antipsychotics.[1] The synthesis of analogues often requires the formation of an amide bond, a reaction for which 1,2-Benzisoxazol-3-ylacetyl chloride is a highly effective, albeit reactive, starting material. Given its reactivity, ensuring the purity and structural integrity of this acyl chloride prior to its use is paramount to the success of subsequent synthetic steps. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is the primary analytical tool for this purpose, offering a rapid and definitive assessment of the material's quality.
Section 1: ¹H-NMR Spectral Analysis of 1,2-Benzisoxazol-3-ylacetyl Chloride
The conversion of the parent carboxylic acid, 1,2-Benzisoxazol-3-ylacetic acid, to the corresponding acetyl chloride induces significant and predictable changes in the ¹H-NMR spectrum. These changes serve as definitive markers for a successful transformation.
Predicted ¹H-NMR Spectral Data
While an experimental spectrum for this specific compound is not widely published, a reliable prediction can be made based on established principles of NMR spectroscopy and data from analogous structures.[2][3] The analysis hinges on understanding the electronic environment of the protons on the benzisoxazole ring and the methylene bridge.
The structure and proton assignments for 1,2-Benzisoxazol-3-ylacetyl chloride are shown below:
Caption: Structure of 1,2-Benzisoxazol-3-ylacetyl chloride with proton numbering.
Table 1: Predicted ¹H-NMR Peak Assignments for 1,2-Benzisoxazol-3-ylacetyl Chloride
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 7.8 - 8.0
m
2H
Ar-H (H-4, H-7)
Protons on the aromatic ring, typically appearing in this region for benzisoxazole systems.[4]
~ 7.4 - 7.6
m
2H
Ar-H (H-5, H-6)
Protons on the aromatic ring, slightly more shielded than H-4 and H-7.[4]
~ 4.2 - 4.5
s
2H
-CH₂ -COCl
The methylene protons are significantly deshielded by the strong electron-withdrawing effect of the adjacent acyl chloride group. This downfield shift is a key indicator of successful reaction.[3]
Causality of Spectral Changes: Acid vs. Acyl Chloride
The most telling transformation in the ¹H-NMR spectrum upon conversion of 1,2-Benzisoxazol-3-ylacetic acid to its acyl chloride is the chemical shift of the methylene (-CH₂-) protons. In the starting carboxylic acid, these protons typically resonate around δ 3.8-4.0 ppm. The substitution of the hydroxyl group (-OH) with a highly electronegative chlorine atom (-Cl) enhances the electron-withdrawing nature of the carbonyl group, causing the adjacent methylene protons to shift significantly downfield to the δ 4.2-4.5 ppm region. The disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the appearance of this downfield-shifted methylene singlet are conclusive evidence of the conversion.
Identifying Common Impurities
¹H-NMR is also invaluable for detecting common impurities that may arise during the synthesis and handling of 1,2-Benzisoxazol-3-ylacetyl chloride.
Residual Starting Material: The presence of a singlet at ~δ 3.8-4.0 ppm would indicate unreacted 1,2-Benzisoxazol-3-ylacetic acid.
Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis.[5] Exposure to moisture will convert the product back to the carboxylic acid. This is the most common degradation pathway.
Residual Solvents: Signals corresponding to solvents used in the reaction or workup (e.g., dichloromethane, toluene) may be present.[6]
Thionyl Chloride Byproducts: If thionyl chloride is used for the synthesis, incomplete removal can lead to acidic impurities, although these are not typically proton-containing.
Section 2: Comparative Analysis with Alternative Acylation Methods
While the use of a pre-formed acyl chloride is effective, an alternative and widely used strategy is the in situ activation of the parent carboxylic acid using a coupling agent at the point of reaction. This approach avoids the isolation of the often-unstable acyl chloride.
Table 2: Comparison of Acylation Strategies
Feature
1,2-Benzisoxazol-3-ylacetyl Chloride
1,2-Benzisoxazol-3-ylacetic Acid + Coupling Agent
Reactivity
High; reaction is often rapid at low temperatures.
Variable; depends on the coupling agent used (e.g., HATU, DCC, EDC).[5][7]
Purity Control
Requires separate synthesis and purification of the acyl chloride. Purity is confirmed by ¹H-NMR prior to use.
Purity of the starting carboxylic acid is critical. Byproducts from the coupling agent must be removed in the final purification step.
Handling
Moisture-sensitive; requires handling under inert conditions for long-term storage.[5]
The carboxylic acid is typically a stable, crystalline solid. The coupling agents may have their own handling requirements.
Byproducts
HCl gas is generated during the subsequent acylation reaction.
Stoichiometric amounts of byproducts are generated from the coupling agent (e.g., dicyclohexylurea (DCU) from DCC).
NMR Verification
Clear, distinct signals for the acyl chloride allow for straightforward purity assessment.
Reaction monitoring by NMR is more complex, showing signals for the starting acid, coupling agent, activated intermediate, and product.
The choice between these methods depends on the scale of the reaction, the stability of the desired product, and the purification strategy. The acyl chloride route provides a clean, high-reactivity reagent upfront, while the coupling agent approach offers operational simplicity by avoiding an intermediate isolation step.
Section 3: Experimental Protocols
Adherence to validated protocols is essential for obtaining high-quality analytical data and ensuring reproducible synthetic outcomes.
Protocol for ¹H-NMR Sample Preparation of a Reactive Acyl Chloride
Causality: Acyl chlorides are reactive towards nucleophilic solvents, including residual water in deuterated solvents. This protocol is designed to minimize degradation.
Solvent Preparation: Use a high-purity, anhydrous deuterated solvent such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂). The solvent should be stored over molecular sieves to ensure it is dry.[8]
Sample Handling: Conduct all manipulations in a dry environment, preferably a glove box or under a stream of inert gas (N₂ or Ar).
Sample Weighing: Weigh approximately 5-10 mg of 1,2-Benzisoxazol-3-ylacetyl chloride directly into a clean, dry vial.
Dissolution: Add approximately 0.6-0.7 mL of the anhydrous deuterated solvent to the vial and gently agitate until the solid is fully dissolved.
Transfer: Using a clean, dry Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
Capping and Sealing: Cap the NMR tube immediately. For extended analysis or storage, the tube can be flame-sealed or sealed with a Teflon cap and Parafilm®.
Acquisition: Acquire the ¹H-NMR spectrum as soon as possible after preparation.
Caption: Workflow for preparing an NMR sample of a reactive acyl chloride.
Representative Synthesis of 1,2-Benzisoxazol-3-ylacetyl Chloride
Mechanism: The reaction of a carboxylic acid with thionyl chloride (SOCl₂) proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with gaseous byproducts (SO₂ and HCl) driving the reaction to completion.[8]
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1,2-Benzisoxazol-3-ylacetic acid (1 equivalent).
Reagent Addition: Add excess thionyl chloride (SOCl₂, ~2-3 equivalents), either neat or in an inert solvent like dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
Reaction: Gently heat the mixture to reflux (typically ~40-60 °C) and stir for 1-3 hours. Monitor the reaction by TLC (quenching an aliquot with methanol to form the methyl ester) until the starting material is consumed.
Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude 1,2-Benzisoxazol-3-ylacetyl chloride is often used directly in the next step or can be purified by distillation or crystallization if necessary.
Conclusion
The ¹H-NMR analysis of 1,2-Benzisoxazol-3-ylacetyl chloride is a cornerstone of quality control in syntheses utilizing this versatile intermediate. A thorough understanding of its spectral characteristics, particularly the downfield shift of the α-methylene protons, allows for unambiguous confirmation of its formation and purity. When compared to alternative methods using coupling agents, the acyl chloride route offers the advantage of a pre-purified, highly reactive reagent, while the in situ approach provides greater operational convenience. The choice of method should be guided by the specific requirements of the synthetic target and the available resources for purification and handling. In all cases, rigorous NMR analysis remains the gold standard for ensuring the quality of the materials that drive drug discovery and development.
References
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
University of California, Davis. (n.d.). NMR Sample Preparation. [Link]
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
University College London. (n.d.). Sample Preparation. [Link]
Academia.edu. (n.d.). (PDF) 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes. [Link]
Indian Journal of Chemistry. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. [Link]
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
Arkivoc. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [Link]
ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]
ResearchGate. (n.d.). A Practical Approach to 1H NMR Calculation and Prediction | Request PDF. [Link]
University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
Thieme. (n.d.). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. [Link]
ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. [Link]
International Journal of Pharmaceutical and Chemical Sciences. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. [Link]
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Benzisoxazole Derivatives
Introduction: The benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antipsychotic, antimicrobial, and anticancer drugs.[1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antipsychotic, antimicrobial, and anticancer drugs.[1][2] As researchers innovate and synthesize novel derivatives, unambiguous structural elucidation becomes paramount. Mass spectrometry (MS) stands as a principal analytical technique for this purpose, providing not only precise molecular weight information but also a detailed structural fingerprint through fragmentation analysis.[3][4]
This guide offers a comparative analysis of the fragmentation patterns of benzisoxazole derivatives under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the distinct and complementary information each method provides, researchers can make more informed decisions in their analytical workflows, accelerating the drug discovery and development process. We will delve into the mechanistic underpinnings of the observed fragmentation, compare the resulting spectra, and provide actionable experimental protocols for robust analysis.
Part 1: Electron Ionization (EI) - Unveiling the Core Structure
Electron Ionization is a high-energy, "hard" ionization technique that subjects molecules to a 70 eV electron beam. This process ejects an electron from the molecule, creating an energetically unstable molecular radical cation (M+•) that readily undergoes extensive fragmentation.[5][6] The resulting pattern of fragment ions is highly reproducible and serves as a robust fingerprint for a given structure, making it ideal for library matching and initial identification.
The Causality of EI Fragmentation in Benzisoxazoles
The fragmentation cascade in EI is governed by the relative stability of the resulting ions and neutral radicals. The process is initiated at the site of ionization, which is typically a region of high electron density, such as a heteroatom's lone pair or a π-system.[5] For a benzisoxazole derivative, the key fragmentation pathways are dictated by the inherent strain in the isoxazole ring and the stability of the aromatic system.
Primary Fragmentation Pathways:
N-O Bond Cleavage: The N-O bond is the weakest link in the isoxazole ring. Its homolytic cleavage is a common initiating step, leading to a ring-opened radical cation.
Loss of CO: Following ring opening, a common subsequent fragmentation is the expulsion of a stable carbon monoxide (CO) molecule. This is a characteristic fragmentation for many oxygen-containing heterocyclic systems.
Loss of R-CN or HCN: The side chain (R) attached to the isoxazole ring can be eliminated as a nitrile. For the parent benzisoxazole, this would involve the loss of hydrogen cyanide (HCN).
Retro-Diels-Alder (RDA) type reactions: Although less common for this specific ring system compared to others, RDA-like rearrangements can occur, leading to the cleavage of the heterocyclic ring.
Visualizing EI Fragmentation
The following diagram illustrates a plausible fragmentation pathway for a generic 3-substituted benzisoxazole under EI conditions. The initial molecular ion undergoes cleavage of the weak N-O bond, followed by rearrangement and loss of stable neutral molecules like CO and the substituent-derived nitrile.
Caption: Proposed EI fragmentation pathway for 3-substituted benzisoxazoles.
Part 2: Electrospray Ionization (ESI) - Probing with Precision
In contrast to EI, Electrospray Ionization is a "soft" ionization technique. It generates ions by creating a fine spray of charged droplets from a solution, which, upon solvent evaporation, yields intact protonated molecules ([M+H]+) or other adducts (e.g., [M+Na]+).[7][8] This method is exceptionally well-suited for polar, thermally labile molecules and is the cornerstone of modern liquid chromatography-mass spectrometry (LC-MS).
Because ESI produces stable parent ions with minimal in-source fragmentation, it is almost always coupled with tandem mass spectrometry (MS/MS) for structural analysis. In an MS/MS experiment, the [M+H]+ ion is selectively isolated and then fragmented through collision-induced dissociation (CID) with an inert gas.[3] This controlled fragmentation provides specific structural information that is often complementary to EI data.
The Logic of ESI-MS/MS Fragmentation
The fragmentation of an even-electron ion like [M+H]+ follows different rules than the radical-driven chemistry of EI.[6] The pathways are typically charge-directed, involving proton mobility and the elimination of small, stable neutral molecules. For benzisoxazole derivatives, protonation likely occurs on the nitrogen atom.
Key ESI-MS/MS Fragmentation Pathways:
Ring Cleavage: Similar to EI, the isoxazole ring is prone to cleavage, but the mechanism is different. It often involves proton transfer followed by bond scission.
Substituent Loss: The nature of the substituent(s) on the benzisoxazole core heavily influences the fragmentation pattern. Groups attached via ester or amide linkages are readily cleaved.
Neutral Loss from the Ring: The protonated ring can lose stable molecules. For example, if a hydroxyl substituent is present, the loss of water is a common pathway.
Studies on related heterocyclic systems like 2-arene-2-oxazolines analyzed by ESI-MS/MS have identified major fragmentation pathways, including the formation of benzoylium or nitrilium ions, which can serve as diagnostic markers.[9] Similarly, work on benzoxazinones highlights how substituent effects dictate the stability and fragmentation of the parent ion.[10]
Visualizing ESI-MS/MS Fragmentation
This diagram illustrates a representative fragmentation workflow for a protonated benzisoxazole derivative using tandem mass spectrometry. The process allows for controlled dissociation to probe the molecular structure systematically.
Caption: Conceptual workflow for ESI-MS/MS analysis of a benzisoxazole derivative.
Part 3: Comparative Analysis & Data Summary
The choice between EI and ESI-MS/MS is dictated by the analytical question at hand. EI provides a robust, library-searchable fingerprint, while ESI-MS/MS offers the precision to investigate specific structural features of a known parent ion.
Table 1: Comparison of EI and ESI-MS for Benzisoxazole Analysis
To ensure high-quality, reproducible data, the following self-validating protocols are provided as a starting point for the analysis of novel benzisoxazole derivatives.
Protocol 1: GC-EI-MS for Volatile Derivatives
This protocol is designed for the analysis of thermally stable benzisoxazole derivatives amenable to gas chromatography.
Sample Preparation:
Accurately weigh ~1 mg of the derivative and dissolve in 1 mL of a high-purity solvent (e.g., ethyl acetate, dichloromethane).
Perform serial dilutions to reach a final concentration of 1-10 µg/mL.
If the compound contains active hydrogens (-OH, -NH), consider derivatization (e.g., silylation) to improve volatility and peak shape.[11]
GC-MS Instrumentation & Conditions:
Injector: Split/splitless injector at 250°C. Use a 1 µL injection volume with a 20:1 split ratio (can be adjusted based on sensitivity).
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program: Initial temperature of 80°C, hold for 2 min. Ramp at 15°C/min to 300°C, hold for 5 min.
Mass Spectrometer Conditions:
Ion Source: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230°C.
Mass Range: Scan from m/z 40 to 600.
Data Analysis: Compare the acquired spectrum against spectral libraries (e.g., NIST/Wiley) and interpret the fragmentation pattern to confirm the structure.
Protocol 2: LC-ESI-MS/MS for Polar Derivatives
This protocol is ideal for the broad range of benzisoxazole derivatives commonly synthesized in medicinal chemistry programs, which often have polar functional groups.
Sample Preparation:
Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
Dilute the stock solution with the initial mobile phase composition to a final concentration of 0.1-1 µg/mL.
Filter the sample through a 0.22 µm syringe filter to remove particulates.
LC-MS Instrumentation & Conditions:
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
Mass Spectrometer Conditions:
Ion Source: Electrospray Ionization (ESI), positive ion mode.
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (for optimal parent ion transmission).
Source Temperature: 120°C.
Desolvation Temperature: 350°C.
MS1 Scan: Scan from m/z 100 to 800 to find the [M+H]+ ion.
MS/MS Scan: Use a data-dependent acquisition (DDA) or targeted approach. Isolate the [M+H]+ ion and fragment using a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Conclusion
The mass spectrometric fragmentation of benzisoxazole derivatives is a rich field of study that provides indispensable information for drug discovery and development. Electron Ionization offers a classic, highly-reproducible fingerprint ideal for structural confirmation of volatile analogues, characterized by fragmentation of the core heterocyclic ring. Conversely, ESI-MS/MS provides a versatile platform for analyzing a wider range of polar derivatives, enabling the precise determination of molecular weight and controlled fragmentation experiments to probe specific structural motifs. By leveraging the complementary strengths of these techniques and applying the robust protocols outlined in this guide, researchers can confidently and efficiently elucidate the structures of novel benzisoxazole compounds, paving the way for the next generation of therapeutics.
References
Title: Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane.
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Title: Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry.
Source: Rapid Communications in Mass Spectrometry, 2023.
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Title: Fragmentation mechanisms in electron impact mass spectrometry.
Source: University of Copenhagen.
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Title: Benzisoxazole: a privileged scaffold for medicinal chemistry.
Source: RSC Medicinal Chemistry, 2020.
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Title: Fragmentation Mechanisms.
Source: University of Colorado Boulder, Department of Chemistry.
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Title: Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.
Source: Rapid Communications in Mass Spectrometry, 2004.
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Title: Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes.
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Title: Interpreting Electron Ionization Mass Spectra.
Source: Chemistry LibreTexts.
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Title: Introduction to Ionization and Fragmentation in Mass Spectrometry.
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Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
Source: Natural Product Reports, 2016.
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Title: Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF.
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Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
Source: RSC Publishing.
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Title: Benzisoxazole: a privileged scaffold for medicinal chemistry.
Source: MedChemComm (RSC Publishing).
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A Comparative Guide to Benzisoxazole Synthesis: Acid Chloride vs. Mixed Anhydride Routes
For Researchers, Scientists, and Drug Development Professionals The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anticonvulsants and antipsych...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anticonvulsants and antipsychotics.[1] The construction of this privileged heterocycle often involves the formation of an amide or a related linkage as a key step. This guide provides an in-depth comparison of two prevalent methods for activating the requisite carboxylic acid precursor: the acid chloride route and the mixed anhydride route. We will explore the mechanistic underpinnings, practical considerations, and experimental protocols to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
Mechanism Deep Dive: Two Paths to a Core Scaffold
The synthesis of 3-substituted benzisoxazoles frequently begins with precursors like salicylic acids or their derivatives. The critical step involves activating the carboxyl group to facilitate cyclization or coupling. Both the acid chloride and mixed anhydride methods achieve this by converting the hydroxyl of the carboxylic acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon.
Route A: The Acid Chloride Method
This classic and robust method involves a two-step process: first, the conversion of a carboxylic acid to a highly reactive acid chloride, followed by reaction with a nucleophile.
Mechanism: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).[2] The resulting acid chloride is a potent electrophile. Subsequent reaction with an amine nucleophile proceeds via a nucleophilic acyl substitution mechanism to form the amide bond.[3] A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the HCl byproduct.[4]
Workflow Diagram: Acid Chloride Route
Caption: Workflow for the Acid Chloride Route.
Route B: The Mixed Anhydride Method
The mixed anhydride route offers a milder alternative, generating the activated species in situ at low temperatures. This method is particularly favored in peptide synthesis to avoid racemization and can be advantageous for sensitive substrates.[5]
Mechanism: A carboxylic acid is first deprotonated with a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N-methylmorpholine (NMM). This carboxylate then reacts with an acyl halide, commonly a chloroformate like isobutyl chloroformate, to form a mixed anhydride.[6][7] This anhydride has two electrophilic carbonyl centers. Nucleophilic attack preferentially occurs at the more sterically accessible or electronically deficient carbonyl carbon (originating from the starting carboxylic acid), leading to the desired product and releasing carbon dioxide and an alcohol as byproducts.[6]
The choice between these two methods often depends on the specific substrate, desired scale, and available laboratory resources.
Table 1: Reaction Efficiency & Conditions
Parameter
Acid Chloride Route
Mixed Anhydride Route
Justification & Insights
Reactivity
Very High
High, but tunable
Acid chlorides are among the most reactive carboxylic acid derivatives.[8][9] Mixed anhydrides are slightly less reactive but still highly effective.[10]
Reaction Temp.
0 °C to reflux
Typically -20 °C to room temp.
Acid chloride formation often requires heating (e.g., refluxing with SOCl₂), while the coupling is done at 0 °C to RT.[2] Mixed anhydride formation and coupling are performed at low temperatures to ensure stability and selectivity.[11]
Side Reactions
Risk of degradation with sensitive functional groups; HCl byproduct can be problematic.
Potential for attack at the wrong carbonyl; risk of disproportionation to symmetrical anhydrides if not controlled.[12]
The harsh conditions of acid chloride formation can be incompatible with certain protecting groups or functionalities. The mixed anhydride method is generally milder.[7]
Yields
Generally good to excellent for robust substrates.[3][13]
Generally good to excellent, especially for complex or sensitive molecules.[7]
Both methods are high-yielding, but the milder nature of the mixed anhydride route can lead to cleaner reactions and higher isolated yields with delicate substrates.
Substrate Scope
Broad, but can be limited by functional group tolerance to chlorinating agents.
Very broad, widely used in peptide synthesis due to its compatibility with sensitive amino acids.[5]
The mixed anhydride method's key advantage is its mildness, making it suitable for complex molecules in drug development.[7]
Table 2: Reagent & Workflow Comparison
Parameter
Acid Chloride Route
Mixed Anhydride Route
Justification & Insights
Reagent Stability
Acid chlorides are highly moisture-sensitive, often fuming in air, and require careful handling under anhydrous conditions.[10][14]
Mixed anhydrides are generated in situ and used immediately as they are thermally unstable and prone to hydrolysis.[15]
The primary reagents for the mixed anhydride route (chloroformates) are more stable than prepared acid chlorides, but the key intermediate is transient.
Ease of Use
Can be a two-step process requiring isolation of the acid chloride, which can be challenging due to its reactivity.[4]
A one-pot procedure, which is often faster and more convenient.[5]
The one-pot nature of the mixed anhydride method simplifies the workflow and avoids handling a highly reactive intermediate.
Safety
Chlorinating agents like SOCl₂ and (COCl)₂ are toxic and corrosive. The reaction produces corrosive HCl gas.[14]
Chloroformates are toxic and must be handled with care. Byproducts (CO₂, alcohol) are less hazardous.
The acid chloride route involves more hazardous reagents and byproducts overall.
Cost & Scalability
Reagents like thionyl chloride are inexpensive, making this route cost-effective for large-scale synthesis of simple molecules.[14]
Chloroformates are also relatively inexpensive. The method is scalable and widely used in industrial processes.[6]
Both methods are economically viable. The choice often hinges on substrate compatibility and process safety rather than reagent cost alone.
Expert Insights & Best Practices
Choose the Acid Chloride route when:
Your starting carboxylic acid is robust and lacks sensitive functional groups.
You are working on a large scale where the cost of reagents is a primary driver.
The subsequent nucleophile is relatively simple and not prone to degradation by HCl.
The Mixed Anhydride route is superior when:
Your substrate contains sensitive functional groups (e.g., phenols, certain heterocycles) that would not survive treatment with thionyl chloride.[7]
You are performing a complex synthesis, such as in peptide chemistry, where minimizing side reactions and racemization is critical.[5]
A one-pot procedure is desired for efficiency and to avoid the isolation of a highly reactive intermediate.
Troubleshooting:
Low Yield in Acid Chloride Route: Ensure strictly anhydrous conditions, as any moisture will hydrolyze the acid chloride back to the carboxylic acid.[14] Confirm complete conversion to the acid chloride before adding the amine; this can be monitored by IR spectroscopy (disappearance of the broad O-H stretch).
Low Yield in Mixed Anhydride Route: Maintain low temperatures (-15 °C to 0 °C) during anhydride formation to prevent disproportionation.[12] Ensure the base is non-nucleophilic (e.g., TEA, NMM) and added before the chloroformate. The order of addition is critical.
Detailed Experimental Protocols
The following are generalized, representative protocols. Researchers should adapt them based on the specific properties of their substrates.
Protocol 1: Synthesis of a Benzisoxazole Precursor via the Acid Chloride Route
Step 1: Formation of the Acid Chloride
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted salicylic acid (1.0 equiv).
Add an anhydrous solvent such as dichloromethane (DCM) or toluene.
Add thionyl chloride (2.0-3.0 equiv) dropwise at room temperature. Add a catalytic amount of DMF (1-2 drops).[16]
Heat the mixture to reflux (e.g., 40-60 °C) and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride is often used directly in the next step.[16]
Step 2: Amide Coupling
In a separate flask under an inert atmosphere, dissolve the amine precursor (1.0-1.2 equiv) and a base like pyridine or triethylamine (1.5-2.0 equiv) in anhydrous DCM.[3][16]
Cool the amine solution to 0 °C using an ice bath.
Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.[16]
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
Upon completion, quench the reaction with water or dilute HCl. Extract the product with an organic solvent, wash the organic layer sequentially with aqueous base (e.g., NaHCO₃) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[16]
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of a Benzisoxazole Precursor via the Mixed Anhydride Route
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., THF or DCM).
Cool the solution to -15 °C using a dry ice/acetone bath.
Add triethylamine (1.1 equiv) dropwise and stir for 15 minutes.
Slowly add isobutyl chloroformate (1.1 equiv) dropwise, ensuring the internal temperature remains below -10 °C. Stir the mixture for 30-60 minutes at this temperature to form the mixed anhydride.[7]
In a separate flask, prepare a solution of the amine precursor (1.0 equiv) in the same anhydrous solvent.
Add the amine solution to the cold mixed anhydride solution via cannula or syringe.
Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.
Upon completion, filter off the triethylamine hydrochloride salt. Quench the filtrate with water and extract the product with an organic solvent.
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by column chromatography or recrystallization.
Conclusion
Both the acid chloride and mixed anhydride routes are powerful and effective methods for the acylation step in benzisoxazole synthesis. The acid chloride method is a cost-effective and highly reactive option, best suited for robust and simple substrates. In contrast, the mixed anhydride method provides a milder, more controlled, one-pot alternative that excels in the synthesis of complex and sensitive molecules, making it a highly valuable tool in modern drug discovery and development. The ultimate choice depends on a careful evaluation of substrate compatibility, process safety, and desired workflow efficiency.
References
Suzhou Highfine Biotech. (2021). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. .
Reddy, P. A., et al. (n.d.). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
Organic Syntheses. (n.d.). Procedure for amide synthesis via acid chloride. .
BenchChem. (n.d.). A Comparative Guide to Amide Synthesis: The Pre-eminence of Acid Chlorides. .
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. .
ResearchGate. (2009). Scheme 1. Methods for the synthesis of mixed anhydrides. .
IRIS. (n.d.). Improved Chemical Synthesis of Avenanthramides Family and its Analogs by Mixed Anhydride Method. .
Birr, C., Nassal, M., & Pipkorn, R. (1979). Preparative merits of the mixed anhydride (MA) method in the excess use of DDZ-amino acids in the peptide synthesis of biologically active new antamanide analogues. International Journal of Peptide and Protein Research, 13(3), 287-295. .
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). [Source Link Unspecified].
ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. .
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. .
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. .
Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. .
Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question.... .
Reddit. (2017). ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides?. .
Fisher Scientific. (n.d.). Amide Synthesis. .
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. .
arkat usa. (n.d.). Synthesis of N-acylbenzotriazole using acid anhydride. .
Brzozowski, Z., & Saczewski, F. (2002). A new type of mixed anhydride and its applications to the synthesis of 7-substituted 8-chloro-5,5-dioxoimidazo[1,2-b][3][6]benzodithiazines with in vitro antitumor activity. Journal of Medicinal Chemistry, 45(2), 430-437. .
Organic Syntheses. (n.d.). Procedure for N-formylbenzotriazole synthesis. .
Google Patents. (n.d.). US6562977B2 - Process for the preparation of mixed anhydrides. .
Synthesis and biological evaluation of salicylic acid conjugated isoxazoline analogues on immune cell proliferation and angiogen. (2016). [Source Link Unspecified].
BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring. .
Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2. (n.d.). [Source Link Unspecified].
Mereddy, V. R., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports, 10(1), 2999. .
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. .
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. .
Section 1: Pharmacopeial vs. Secondary Reference Standards
Validating Reference Standards for Risperidone Impurities: A Comprehensive Analytical Guide As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with atypical antipsychotics. Ri...
Author: BenchChem Technical Support Team. Date: March 2026
Validating Reference Standards for Risperidone Impurities: A Comprehensive Analytical Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with atypical antipsychotics. Risperidone, a benzisoxazole derivative, presents a unique challenge due to its complex degradation pathways and synthetic intermediates. The accurate quantification of its impurities—such as bicyclorisperidone, Z-oxime, and 9-hydroxyrisperidone (paliperidone)—is not merely a compliance checkbox; it is a critical safety parameter governed by strict ICH guidelines.
This guide provides an objective comparison of reference standard tiers (Pharmacopeial vs. Secondary) and details the self-validating analytical protocols required to ensure peak purity and structural integrity.
When establishing an impurity profile, laboratories must choose between primary pharmacopeial standards (e.g., USP, EP) and 1[1].
Causality of Choice: Primary standards are legally recognized for regulatory submissions but are often cost-prohibitive and supplied in minimal quantities (e.g., 25 mg) for routine method development. Secondary standards, when rigorously validated orthogonally against primary standards, offer a sustainable alternative without sacrificing scientific integrity. They are routinely used in forced degradation studies and genotoxicity assessments[1].
Table 1: Comparative Matrix of Risperidone Impurity Standards
Parameter
Primary Pharmacopeial (USP/EP)
Secondary Commercial (e.g., LGC, SynThink)
Regulatory Status
Legally binding for dispute resolution
Accepted if traceability to primary is proven
Cost & Availability
High cost, limited quantities
Moderate cost, bulk availability
Characterization Data
Minimal (relies on compendial authority)
Comprehensive CoA (NMR, HRMS, IR)
Primary Use Case
Final API release, regulatory filing
Method development, routine QC, stress testing
Section 2: The Analytical Challenge - Resolving Critical Pairs
The conventional pharmacopeial HPLC method for risperidone impurities often suggests a flow rate of 1.5 mL/min. However, empirical evidence shows this 2[2]. Furthermore, resolving the critical pair—bicyclorisperidone and Z-oxime—demands a resolution factor (
Causality of Method Transfer: To mitigate tailing and backpressure while maintaining baseline resolution, transferring the method from conventional HPLC to Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) is scientifically justified. UPLC utilizes sub-2 μm particles, drastically improving mass transfer kinetics, sharpening peak shape, and reducing solvent consumption.
UPLC method transfer and system suitability workflow for risperidone impurities.
Section 3: Self-Validating Protocol: RP-UPLC Method for Impurity Quantification
To ensure trustworthiness, the following UPLC protocol incorporates internal system suitability checks to validate the run dynamically.
Step-by-Step Methodology:
Mobile Phase Preparation:
Aqueous Phase: 10 mM ammonium acetate in purified water.
Organic Phase: Methanol and Acetonitrile gradient.
Why this matters: Ammonium acetate acts as a volatile buffer, controlling the ionization state of the basic piperidine nitrogen in risperidone. This prevents secondary interactions with residual silanols on the stationary phase, which is the primary cause of peak tailing.
Standard Preparation (System Suitability):
Dissolve 10 mg of 3 (containing risperidone cis N-oxide, bicyclorisperidone, Z-oxime, and risperidone)[3] in 10 mL of diluent (10 mM ammonium acetate:water:methanol = 1:9:10, v/v/v)[2].
Section 4: Orthogonal Validation of Secondary Standards
When utilizing secondary reference standards for impurities like Desfluoro Risperidone or3[3], a single chromatographic purity value is insufficient. A self-validating system requires orthogonal techniques to confirm absolute structural identity and mass balance.
Causality of Orthogonal Testing: UV-HPLC only detects chromophore-containing impurities. It is entirely blind to inorganic salts or residual solvents. Therefore, true absolute purity must be calculated via a mass balance equation:
Orthogonal analytical workflow for qualifying secondary reference standards.
Protocol for Orthogonal Characterization:
High-Resolution Mass Spectrometry (LC-HRMS):
Confirm the exact mass of the impurity. For example, Desfluoro Risperidone (
) must exhibit a mass accuracy within 5 ppm of its theoretical monoisotopic mass.
Nuclear Magnetic Resonance (NMR):
Acquire 1H and 13C NMR spectra.
Mechanistic Check: Verify the spatial arrangement. For distinguishing Z-oxime from E-oxime, 2D NOESY NMR is critical to confirm the proximity of the oxime hydroxyl group relative to the benzisoxazole ring, a geometric nuance that Mass Spectrometry cannot differentiate.
Thermogravimetric Analysis (TGA) / Karl Fischer (KF):
Quantify volatile content and water to correct the final purity value, ensuring the reference standard is fit for quantitative analytical use.
References
Title: Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta
Source: longdom.org
URL: [Link]
IR spectroscopy identification of 1,2-Benzisoxazol-3-ylacetyl chloride
An In-Depth Comparative Guide to the Infrared Spectroscopic Identification of 1,2-Benzisoxazol-3-ylacetyl chloride This guide provides an in-depth analysis of the infrared (IR) spectrum of 1,2-Benzisoxazol-3-ylacetyl chl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Infrared Spectroscopic Identification of 1,2-Benzisoxazol-3-ylacetyl chloride
This guide provides an in-depth analysis of the infrared (IR) spectrum of 1,2-Benzisoxazol-3-ylacetyl chloride, a key reactive intermediate in synthetic organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a framework for unambiguous identification through a comparative analysis with its synthetic precursor and simpler structural analogs. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide a self-validating system for analysis.
1,2-Benzisoxazol-3-ylacetyl chloride is typically synthesized from its corresponding carboxylic acid, 1,2-Benzisoxazol-3-ylacetic acid, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] As a highly reactive acyl chloride, it is often used immediately in subsequent reactions without extensive purification. This scenario elevates the importance of rapid and reliable in-process analytical techniques.
Infrared spectroscopy is exceptionally well-suited for this purpose. The transformation from a carboxylic acid to an acyl chloride involves a dramatic and easily observable change in the vibrational frequency of the carbonyl (C=O) group and the complete disappearance of the hydroxyl (O-H) group. This makes FT-IR spectroscopy an ideal tool for:
Reaction Monitoring: Confirming the consumption of the starting material.
Product Identification: Verifying the formation of the desired acyl chloride functional group.
Purity Assessment: Detecting residual starting material or hydrolysis byproducts.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The reactive and hygroscopic nature of acyl chlorides necessitates careful sample handling to prevent hydrolysis back to the carboxylic acid.
Step-by-Step Methodology for Sample Preparation and Analysis
Environment Control: Conduct all sample preparation in a low-moisture environment, such as a nitrogen-filled glove box or under a dry nitrogen stream.
Sample Preparation (Attenuated Total Reflectance - ATR):
ATR is the preferred method as it requires minimal sample preparation.
Ensure the ATR crystal (typically diamond or germanium) is scrupulously clean and dry. Perform a background scan.
Place a small amount of the solid 1,2-Benzisoxazol-3-ylacetyl chloride directly onto the crystal.
Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition (FT-IR Spectrometer):
Spectral Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹ is sufficient for routine identification.
Number of Scans: Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.
Data Processing:
Perform an ATR correction if quantitative analysis is required, though it is not strictly necessary for qualitative identification.
Baseline correct the spectrum to ensure all peaks originate from zero absorbance.
Experimental Workflow Diagram
Caption: Workflow from sample preparation to spectral analysis.
Spectral Interpretation: Characteristic Bands of 1,2-Benzisoxazol-3-ylacetyl chloride
The IR spectrum of 1,2-Benzisoxazol-3-ylacetyl chloride is a composite of its three main structural components: the acyl chloride group, the methylene bridge, and the benzisoxazole ring.
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Rationale and Key Insights
Aromatic C-H Stretch
3100 - 3000
Medium-Weak
Associated with the C-H bonds on the benzene portion of the benzisoxazole ring.
Aliphatic C-H Stretch
2960 - 2850
Medium-Weak
Asymmetric and symmetric stretching of the -CH₂- methylene bridge.
Acyl Chloride C=O Stretch
1810 - 1790
Very Strong, Sharp
Primary Diagnostic Peak. The frequency is significantly elevated compared to ketones or carboxylic acids due to the strong -I (inductive) effect of the chlorine atom, which shortens and strengthens the C=O bond.[2][3]
Aromatic C=C / C=N Stretch
1620 - 1450
Medium-Strong
A series of sharp peaks characteristic of the benzisoxazole heterocyclic ring system. These vibrations confirm the integrity of the core structure.[4][5]
Methylene C-H Bend
~1450
Medium
Scissoring vibration of the -CH₂- group.
C-O / C-N Ring Stretch
1300 - 1000
Medium
Complex vibrations within the benzisoxazole ring.
C-Cl Stretch
730 - 550
Medium-Strong
Confirms the presence of the carbon-chlorine bond, though this region can be complex.[3]
The Power of Comparison: Validating Identity Against Alternatives
Objective identification is best achieved by comparing the product's spectrum against logical alternatives. The most crucial comparisons are with the starting material and a simplified analog.
Comparison 1: 1,2-Benzisoxazol-3-ylacetyl chloride vs. 1,2-Benzisoxazol-3-ylacetic acid (Precursor)
This comparison is the most powerful tool for monitoring reaction completion. The conversion of the carboxylic acid to the acyl chloride results in two unambiguous spectral changes.
Disappearance of the O-H Stretch: The carboxylic acid exhibits a very broad, strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded -OH group.[6] The complete absence of this band in the product spectrum is a primary indicator of a successful reaction.
Shift of the C=O Stretch: The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹ due to dimerization via hydrogen bonding. Upon conversion to the acyl chloride, this peak vanishes and is replaced by a new, much sharper peak at a significantly higher frequency (~1800 cm⁻¹).
Functional Group
1,2-Benzisoxazol-3-ylacetic acid
1,2-Benzisoxazol-3-ylacetyl chloride
Significance
O-H Stretch
~3300-2500 cm⁻¹ (Very Broad, Strong)
Absent
Confirms consumption of the -COOH group.
C=O Stretch
~1710 cm⁻¹ (Strong, Broadened)
~1800 cm⁻¹ (Very Strong, Sharp)
Unambiguously confirms the formation of the -COCl group.
Comparison 2: 1,2-Benzisoxazol-3-ylacetyl chloride vs. Acetyl Chloride (Simplified Analog)
Comparing the target molecule to a simple aliphatic acyl chloride like acetyl chloride helps to isolate the vibrations associated with the complex benzisoxazole moiety.
Shared Feature: Both spectra are dominated by a very strong C=O stretching absorption above 1800 cm⁻¹.[7][8] This confirms the characteristic frequency of the acyl chloride functional group itself.
Divergent Features: The spectrum of acetyl chloride is much simpler. It lacks the aromatic C-H stretches (>3000 cm⁻¹) and the series of sharp peaks between 1620-1450 cm⁻¹ that are signatures of the benzisoxazole aromatic system.[9][10] This comparison validates the assignment of these peaks in the target molecule to its heterocyclic core.
A Self-Validating System for Purity Assessment
The principles outlined above create a logical framework for not only identifying the product but also for assessing its purity.
Caption: Logical decision tree for spectral validation.
Trustworthiness through Troubleshooting:
Scenario: A strong peak is observed at ~1800 cm⁻¹, but a weak, broad absorption is also seen around 3000 cm⁻¹.
Interpretation: This indicates the presence of moisture. The acyl chloride has partially hydrolyzed back to the carboxylic acid. The sample should be dried, or the reaction driven further to completion.
Scenario: The peak at ~1800 cm⁻¹ is weak, while a strong peak at ~1710 cm⁻¹ persists.
Interpretation: The reaction is incomplete. A significant amount of the starting carboxylic acid remains.
Conclusion
The identification of 1,2-Benzisoxazol-3-ylacetyl chloride via infrared spectroscopy is definitive and straightforward when a systematic, comparative approach is employed. The primary diagnostic feature is the appearance of an intense, sharp carbonyl absorption band in the high-frequency region of 1810-1790 cm⁻¹ . This, coupled with the complete disappearance of the broad hydroxyl stretch of its carboxylic acid precursor, provides unequivocal evidence of its formation. By cross-referencing the spectral features against simpler analogs and the starting material, researchers can confidently verify the identity and purity of this valuable synthetic intermediate, ensuring the success of subsequent chemical transformations.
References
ResearchGate. IR spectroscopy for neutral Acetyl Chloride molecule by DFT method. Available at: [Link]
ResearchGate. The spectra of benzo[d]isoxazol-3[2H]-one (2). Available at: [Link]
Chemistry Steps. Infrared spectra of acid chlorides. Available at: [Link]
University of Calgary. Infrared Spectroscopy. Available at: [Link]
LibreTexts Chemistry. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
Indian Journal of Chemistry. A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Available at: [Link]
LibreTexts Chemistry. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
Comparative yield analysis of benzisoxazole synthesis methods
The 1,2-benzisoxazole scaffold is a privileged pharmacophore embedded in numerous clinically approved drugs, including the anticonvulsant zonisamide and the atypical antipsychotic risperidone. For drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
The 1,2-benzisoxazole scaffold is a privileged pharmacophore embedded in numerous clinically approved drugs, including the anticonvulsant zonisamide and the atypical antipsychotic risperidone. For drug development professionals and synthetic chemists, selecting the optimal synthetic route to this core requires balancing yield, functional group tolerance, and scalability.
As a Senior Application Scientist, I have structured this guide to objectively compare the three most prominent methodologies for benzisoxazole synthesis: classical cyclization, convergent [3+2] cycloaddition, and modern transition-metal-catalyzed C–H activation. This analysis moves beyond simple step-by-step instructions to explore the mechanistic causality behind experimental choices, providing self-validating protocols and empirical yield data to guide your synthetic strategy.
Overview of Synthetic Strategies
The construction of the 1,2-benzisoxazole core generally relies on either the formation of the C–O bond, the N–O bond, or the simultaneous assembly of the heterocycle via annulation.
Divergent synthetic pathways to the 1,2-benzisoxazole core.
Method 1: Reagent-Mediated Cyclization of o-Hydroxyaryl Ketoximes
Causality & Mechanistic Insight
The most traditional approach involves the base-promoted or reagent-mediated cyclization of o-hydroxyaryl ketoximes. Because the hydroxyl group of an oxime is a poor leaving group, it must be activated. Recent advancements utilize a bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO) system[1].
The causality here is highly specific: TPPO attacks BTC to generate a reactive [Ph3PCl]+Cl- intermediate, which subsequently activates the oxime -OH. The critical failure point in this pathway is the competing Beckmann rearrangement, which yields unwanted benzo[d]oxazoles or acetanilides. The addition of Triethylamine (Et₃N) is mechanically necessary not just as an acid scavenger, but to kinetically inhibit the Beckmann rearrangement, forcing the reaction down the intramolecular nucleophilic aromatic substitution (S_NAr) pathway to form the C–O bond.
Validated Experimental Protocol (BTC/TPPO System)
Self-Validation Check: The successful suppression of the Beckmann rearrangement can be monitored via TLC. The desired benzisoxazole is typically less polar than the highly polar amide byproducts of the Beckmann rearrangement.
Activation: Dissolve TPPO (2.0 mmol) in 5 mL of anhydrous dichloromethane (DCM). Cool to 0 °C in an ice bath. Dropwise, add BTC (0.67 mmol) dissolved in 5 mL of DCM. Stir for 30 minutes at room temperature to ensure complete formation of the [Ph3PCl]+Cl- complex.
Coupling: In a separate flask, dissolve the o-hydroxyaryl ketoxime (1.0 mmol) and Et₃N (5.0 mmol) in DCM.
Cyclization: Slowly add the activated BTC/TPPO mixture to the oxime solution. Stir at 25 °C for 30 minutes.
Validation & Workup: Monitor by TLC (Hexane/EtOAc 4:1). Upon complete consumption of the oxime, quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄. Purify via silica gel chromatography.
Yield Analysis
Substrate
Conditions
Reaction Time
Isolated Yield (%)
o-Hydroxyacetophenone oxime
BTC/TPPO, Et₃N, DCM, 25 °C
0.5 h
85%
o-Hydroxyaryl ethyl ketoxime
BTC/TPPO, Et₃N, DCM, 25 °C
0.5 h
88%
o-Hydroxyaryl propyl ketoxime
BTC/TPPO, Et₃N, DCM, 25 °C
0.5 h
60% (Lower due to steric hindrance)
Method 2: [3+2] Cycloaddition of Nitrile Oxides and Arynes
Causality & Mechanistic Insight
Linear syntheses requiring o-haloaryl ketones often fail late-stage due to the harsh, strongly acidic Friedel-Crafts conditions required for their preparation. The[3+2] cycloaddition provides a convergent alternative by reacting in situ generated nitrile oxides with arynes[2].
The mechanistic brilliance of this method lies in the dual-role of Cesium Fluoride (CsF). CsF simultaneously triggers the desilylation/elimination of o-(trimethylsilyl)aryl triflates to form the highly reactive aryne, and dehydrohalogenates the chlorooxime to form the nitrile oxide. Because both highly reactive, transient species are generated simultaneously in the same solvent cage, they undergo rapid cycloaddition, bypassing the dimerization side-reactions (e.g., furoxan formation) that plague stepwise generation.
Self-Validation Check: Furoxan (nitrile oxide dimer) formation is the primary failure mode. If LC-MS reveals a mass corresponding to 2M - 2HCl of the chlorooxime, the aryne generation is too slow relative to the nitrile oxide generation. Adjusting the equivalents of CsF or the addition rate is required.
Preparation: To an oven-dried vial, add the chlorooxime (0.25 mmol), o-(trimethylsilyl)aryl triflate (0.38 mmol, 1.5 equiv), and anhydrous CsF (1.0 mmol, 4.0 equiv).
Solvent Addition: Suspend the mixture in anhydrous acetonitrile (3 mL) under an argon atmosphere.
Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12–24 hours.
Validation & Workup: Filter the crude mixture through a short pad of Celite to remove insoluble cesium salts (critical for preventing emulsions during extraction). Concentrate the filtrate, dissolve in EtOAc, wash with water, and purify via flash chromatography.
Modern drug discovery demands late-stage functionalization without relying on pre-halogenated substrates. The Pd-catalyzed intermolecular [4+1] annulative coupling of N-phenoxyacetamides with aldehydes achieves this via direct C–H activation[3].
The N-phenoxyacetamide acts as an internal directing group. Palladium(II) coordinates to the nitrogen, directing the metal to activate the ortho C–H bond, forming a rigid palladacycle. The aldehyde then inserts into the Pd–C bond. Finally, tert-butyl hydroperoxide (TBHP) acts as the terminal oxidant, driving the reductive elimination to form the C=N bond and regenerating the active Pd(II) catalyst.
Mechanistic workflow of Pd-catalyzed C-H activation and [4+1] annulation.
Self-Validation Check: The reaction mixture transitions from a light yellow suspension to a dark amber/brown solution as the active Pd palladacycle forms and turns over. A failure to change color often indicates poisoned catalyst or inactive oxidant.
Setup: In a sealed tube, combine N-phenoxyacetamide (0.2 mmol), the aldehyde (0.4 mmol, 2.0 equiv), and Pd(TFA)₂ (10 mol%).
Oxidant Addition: Add tert-amyl alcohol (t-AmOH, 1.0 mL) as the solvent, followed by TBHP (2.5 equiv, typically a 5.0–5.5 M solution in decane).
Annulation: Purge the tube with nitrogen, seal it, and heat the mixture at 60 °C for 12 hours.
Validation & Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NaHCO₃ to neutralize residual TFA/TBHP. Dry the organic layer, concentrate, and purify via flash chromatography.
Yield Analysis
Aldehyde Substrate
Directing Group
Isolated Yield (%)
p-Tolualdehyde (Aromatic, EDG)
N-Phenoxyacetamide
90%
4-(Trifluoromethyl)benzaldehyde (Aromatic, EWG)
N-Phenoxyacetamide
76%
Butyraldehyde (Linear Aliphatic)
N-Phenoxyacetamide
63%
Isobutyraldehyde (Branched Aliphatic)
N-Phenoxyacetamide
40% (Steric hindrance impacts insertion)
Master Comparative Analysis
To aid in route selection, the following table synthesizes the operational parameters, yield profiles, and strategic advantages of each method based on current literature[4].
Parameter
Method 1: Ketoxime Cyclization
Method 2: [3+2] Cycloaddition
Method 3: Pd-Catalyzed C–H Activation
Primary Bond Formed
C–O Bond
C–C and C–N Bonds (Concerted)
C–C and C=N Bonds (Stepwise)
Typical Yield Range
60 – 88%
59 – 88%
40 – 90%
Reaction Temperature
0 °C to 25 °C
25 °C
60 °C
Scalability
High (Easily performed on >10 mmol scale)
Moderate (Heterogeneous CsF can cause stirring issues on scale)
Moderate (Requires high catalyst loading; oxidant safety on scale)
Functional Group Tolerance
Low to Moderate (Sensitive to strong nucleophiles)
High (Tolerates amines, esters, ethers)
High (Tolerates halogens, esters; bypasses pre-functionalization)
Strategic Best Use
Early-stage synthesis of simple, low-molecular-weight building blocks.
Convergent assembly of highly substituted, complex libraries.
Late-stage functionalization and structural diversification of APIs.
Conclusion
The synthesis of benzisoxazoles is no longer constrained by the harsh acidic conditions of legacy Friedel-Crafts routes. For rapid, scalable access to simple building blocks, the BTC/TPPO-mediated cyclization remains highly efficient, provided the Beckmann rearrangement is carefully controlled. When building diverse libraries from complex fragments, the [3+2] cycloaddition offers unmatched convergent power. However, for cutting-edge drug development where atom economy and late-stage diversification are paramount, Pd-catalyzed C–H activation represents the most sophisticated and versatile methodology currently available.
References
Li, Z., & Jin, G. (2020). Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes. Clockss.
Kurteva, V. et al. (2013). Solution Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition of In Situ Generated Nitrile Oxides and Arynes. PMC / NIH.
Wang, Z., Zhang, S., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science.
Synthesis Reviews. (2024). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Società Chimica Italiana.
Comparative
A Comparative Guide to Quality Control of Industrial 1,2-Benzisoxazol-3-ylacetyl Chloride and its Alternatives in Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. This guide provides an in-depth comparison of the quality control parameters for indust...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. This guide provides an in-depth comparison of the quality control parameters for industrial-grade 1,2-Benzisoxazol-3-ylacetyl chloride, a critical intermediate in the synthesis of various pharmaceuticals. We will explore the key analytical techniques and acceptance criteria for this compound and compare it with viable alternatives, offering insights rooted in practical application and scientific integrity.
The Critical Role of 1,2-Benzisoxazol-3-ylacetyl Chloride in Synthesis
1,2-Benzisoxazole derivatives are foundational scaffolds in numerous active pharmaceutical ingredients (APIs), including the anticonvulsant zonisamide and the antipsychotic risperidone.[1][2] 1,2-Benzisoxazol-3-ylacetyl chloride serves as a highly reactive acylating agent, enabling the efficient introduction of the 1,2-benzisoxazol-3-ylacetyl moiety into target molecules. Its precursor, 1,2-benzisoxazole-3-acetic acid, is a key intermediate in the synthesis of these drugs.[2][3][4] The purity and stability of the acetyl chloride are therefore critical to ensure the desired reaction outcomes, minimize side-product formation, and ultimately guarantee the safety and efficacy of the final API.
Quality Control Parameters for 1,2-Benzisoxazol-3-ylacetyl Chloride
The quality of 1,2-Benzisoxazol-3-ylacetyl chloride is assessed through a series of analytical tests designed to quantify its purity and identify potential impurities. Given its reactive nature, stringent control over its synthesis and storage is essential.
Table 1: Key Quality Control Parameters for 1,2-Benzisoxazol-3-ylacetyl Chloride
Parameter
Test Method
Typical Acceptance Criteria
Rationale for Control
Appearance
Visual Inspection
White to off-white crystalline solid
Indicates gross contamination or degradation.
Identity
FTIR, ¹H NMR, ¹³C NMR
Conforms to reference spectrum
Confirms the chemical structure of the compound.
Assay (Purity)
Titration / HPLC
≥ 98.0%
Ensures the desired amount of active reagent is present for stoichiometric calculations in subsequent reactions.
Related Substances
HPLC, GC-MS
Individual impurity ≤ 0.5%Total impurities ≤ 1.5%
Monitors process-related impurities and degradation products that could affect reaction yield and the purity of the final product.
Residual Solvents
GC-HS
Per ICH Q3C guidelines
Solvents used in synthesis (e.g., dichloromethane, thionyl chloride) can be toxic and may interfere with subsequent reactions.
Water Content
Karl Fischer Titration
≤ 0.1%
Water will hydrolyze the acid chloride back to the corresponding carboxylic acid, reducing its potency and introducing impurities.[5]
Free Hydrochloric Acid
Acid-Base Titration
≤ 0.5%
A byproduct of synthesis and degradation, excess HCl can affect the pH of subsequent reactions and corrode equipment.[6]
1,2-Benzisoxazole-3-ylacetic Acid
HPLC
≤ 1.0%
The primary hydrolysis product, its presence indicates degradation and reduces the assay value.
In-Depth Look at Key Analytical Methodologies
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Due to the high reactivity of acyl chlorides, direct analysis by HPLC can be challenging. A common and robust strategy involves derivatization prior to analysis.[7][8]
Experimental Protocol: Purity Determination of 1,2-Benzisoxazol-3-ylacetyl Chloride by Derivatization-HPLC
Objective: To quantify the purity of 1,2-Benzisoxazol-3-ylacetyl chloride and identify related substances.
Principle: The acyl chloride is reacted with a derivatizing agent, such as 2-nitrophenylhydrazine, to form a stable, UV-active derivative that can be readily analyzed by reverse-phase HPLC with UV detection.[7][8]
Procedure:
Sample Preparation: Accurately weigh approximately 50 mg of 1,2-Benzisoxazol-3-ylacetyl chloride into a 50 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.
Derivatization: Transfer 1.0 mL of the sample solution to a 10 mL vial. Add 1.0 mL of a 1 mg/mL solution of 2-nitrophenylhydrazine in acetonitrile. Allow the reaction to proceed at room temperature for 30 minutes.
HPLC Analysis:
Column: C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase: A gradient of acetonitrile and water.
Flow Rate: 1.0 mL/min
Detection: UV at 350 nm
Injection Volume: 10 µL
Quantification: The purity is determined by comparing the peak area of the derivatized product to that of a similarly prepared reference standard. Impurities are reported as area percentages.
Caption: Workflow for Purity Analysis by Derivatization-HPLC.
Comparative Analysis: Alternatives to 1,2-Benzisoxazol-3-ylacetyl Chloride
While highly effective, the reactivity and potential for hydrolysis of 1,2-Benzisoxazol-3-ylacetyl chloride can be problematic in some synthetic applications. The following are common alternatives, each with its own set of quality control considerations.
Alternative 1: In-situ Activation of 1,2-Benzisoxazole-3-ylacetic Acid
This approach avoids the isolation of the highly reactive acyl chloride. Instead, 1,2-Benzisoxazole-3-ylacetic acid is activated in the reaction mixture using a coupling agent.
Common Coupling Agents:
Thionyl Chloride (SOCl₂): A cost-effective and common reagent for converting carboxylic acids to acyl chlorides.
Oxalyl Chloride ((COCl)₂): Another effective reagent for acyl chloride formation, often used under milder conditions than thionyl chloride.
Carbodiimides (e.g., DCC, EDC): These reagents facilitate amide bond formation directly from the carboxylic acid and an amine, bypassing the need for an acyl chloride.
Table 2: Quality Control Comparison of Acylating Agents
Precursor for in-situ generation of acylating agent
Activating Reagent
Assay
≥ 98.0% (as acyl chloride)
≥ 99.0% (as carboxylic acid)
≥ 99.0%
Key Impurities
Corresponding carboxylic acid, HCl
Residual solvents, starting materials from its own synthesis
Sulfur chlorides, HCl
Handling Considerations
Moisture-sensitive, corrosive
Stable solid
Highly corrosive, reacts violently with water
Advantages
High reactivity, well-defined stoichiometry
Avoids handling of unstable acyl chloride, one-pot reaction
Low cost, readily available
Disadvantages
Instability, potential for degradation
Requires an additional activating reagent, potential for side reactions with the coupling agent
Harsh reaction conditions, generation of corrosive byproducts (SO₂ and HCl)
Alternative 2: Other Acylating Agents for Similar Moieties
In some cases, a different acylating agent that delivers a structurally similar moiety may be employed. For example, if the benzisoxazole core is the key pharmacophore, but the acetyl linker can be modified, other derivatives might be considered. However, for the synthesis of established drugs, direct replacement is not feasible without re-evaluating the entire synthetic route and biological activity.
Conclusion: A Matter of Strategic Selection
The choice between using isolated 1,2-Benzisoxazol-3-ylacetyl chloride and opting for an in-situ activation strategy depends on several factors, including the scale of the synthesis, the sensitivity of the substrate to harsh conditions, and cost considerations.
For large-scale industrial production, the use of a well-characterized, high-purity isolated acyl chloride can offer better control over stoichiometry and potentially higher yields, provided that handling and storage conditions are strictly controlled.
For laboratory-scale synthesis or with sensitive substrates, in-situ activation can be a more convenient and milder approach, reducing the handling of a corrosive and moisture-sensitive intermediate.
Regardless of the chosen method, a thorough understanding and implementation of the quality control parameters discussed in this guide are essential for ensuring the success of the synthesis and the quality of the final pharmaceutical product.
References
Basappa, et al. "A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors." Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, vol. 45, no. 8, 2006, pp. 1953-1958.
Li, Y., et al. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis, vol. 145, 2017, pp. 42-48. [Link]
Google Patents. "WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid."
Google Patents. "CA2440030A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid."
Google Patents.
Science of Synthesis.
Aksenov, A. V., et al. "Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines." Chemistry of Heterocyclic Compounds, vol. 57, no. 1, 2021, pp. 68-84.
Chinnick, C. C. T., and P. A. Lincoln. "The Analysis of Acid Chlorides." The Analyst, vol. 78, no. 932, 1953, pp. 675-678. [Link]
Patil, S., et al. "Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives." Journal of Applicable Chemistry, vol. 4, no. 5, 2015, pp. 1473-1483.
PrepChem. "Synthesis of [3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]." [Link]
ACS Publications. "Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride." Analytical Chemistry. [Link]
Save My Exams. "A Level Chemistry Revision Notes - Acyl Chlorides." [Link]
U.S. Food and Drug Administration. "Application Number: 22-192." accessdata.fda.gov. [Link]
A Senior Application Scientist's Guide to Differentiating 1,2-Benzisoxazol-3-ylacetyl chloride from its Hydrolysis Products
Abstract: In the synthesis of advanced pharmaceutical intermediates, such as those derived from 1,2-Benzisoxazol-3-ylacetyl chloride, ensuring the purity and integrity of starting materials is paramount. This acyl chlori...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: In the synthesis of advanced pharmaceutical intermediates, such as those derived from 1,2-Benzisoxazol-3-ylacetyl chloride, ensuring the purity and integrity of starting materials is paramount. This acyl chloride is highly susceptible to hydrolysis, yielding 1,2-Benzisoxazol-3-ylacetic acid, a transformation that can impede reaction efficiency and introduce impurities. This guide provides a comprehensive comparison of analytical techniques to reliably differentiate the parent acyl chloride from its primary hydrolysis product. We will explore the causality behind experimental choices in chromatography and spectroscopy, offering field-proven protocols and data to empower researchers in drug development and quality control.
Introduction: The Critical Need for Purity
1,2-Benzisoxazol-3-ylacetyl chloride is a reactive building block used in the synthesis of various active pharmaceutical ingredients (APIs). Its high reactivity, particularly its susceptibility to hydrolysis, is a double-edged sword. While facilitating desired reactions, it also makes the compound prone to degradation upon exposure to ambient moisture, forming the corresponding carboxylic acid.[1][2] The presence of this carboxylic acid impurity can lead to lower yields, side-product formation, and complications in downstream processing. Therefore, a robust analytical toolkit to confirm the purity of the acyl chloride is not just a matter of good practice but a critical step for process control and validation.
The Chemical Transformation: A Shift in Functionality
The core challenge lies in distinguishing between the acyl chloride (-COCl) and the carboxylic acid (-COOH) functional groups. This seemingly small change profoundly alters the molecule's physical and chemical properties, which we can exploit for differentiation.
Caption: Hydrolysis of the acyl chloride to its carboxylic acid.
Section 1: Chromatographic Differentiation (The First Line of Defense)
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The key principle here is the significant difference in polarity between the acyl chloride and the carboxylic acid. The carboxylic acid, with its ability to form hydrogen bonds, is substantially more polar than the acyl chloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis. By selecting the appropriate stationary and mobile phases, a clean separation can be achieved. Reversed-Phase HPLC (RP-HPLC) is the most common and suitable method.
Causality of Method Choice: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (like a water/acetonitrile mixture).[3][4][5] The non-polar acyl chloride will have a stronger affinity for the stationary phase and will be retained longer.[5] Conversely, the highly polar carboxylic acid will interact more with the polar mobile phase and elute much earlier.[5][6] This difference in retention time provides both qualitative and quantitative data.
Experimental Protocol: RP-HPLC
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA). The TFA helps to suppress the ionization of the carboxylic acid, ensuring a sharp peak shape.
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to a concentration of ~0.1 mg/mL. Perform this step immediately before analysis to minimize hydrolysis in the aqueous sample solvent.
Expected Data & Interpretation
Compound
Expected Retention Time (Rt)
Rationale
1,2-Benzisoxazol-3-ylacetic acid
~2.5 min
Highly polar, elutes quickly with the polar mobile phase.[3][6]
1,2-Benzisoxazol-3-ylacetyl chloride
~5.0 min
More non-polar, retained longer by the C18 stationary phase.[3][6]
The presence of a peak at ~2.5 min is a direct indicator of hydrolysis. The area percentage of this peak relative to the main peak provides a quantitative measure of the impurity level.
While chromatography is excellent for separation and quantification, spectroscopy provides definitive structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying functional groups. The key is to look for the appearance and disappearance of characteristic vibrational bands.
Causality of Spectral Differences: The vibrational frequencies of bonds are influenced by bond strength and the mass of the atoms. The C=O bond in an acyl chloride is at a higher frequency than in a carboxylic acid due to the strong electron-withdrawing effect of the chlorine atom.[8][9][10] Most definitively, the hydrolysis product will show a very broad O-H stretch, which is completely absent in the pure acyl chloride.
The presence of a broad absorption in the 2500-3300 cm⁻¹ region is an unmistakable sign of carboxylic acid contamination.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, crucially in this case, information about its elemental composition through isotopic patterns.
Causality of Spectral Differences: Chlorine has two abundant stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[12] This means any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[12][13] The hydrolysis product, which lacks chlorine, will not exhibit this pattern.
Observing a peak at m/z 197 with roughly one-third the intensity of the m/z 195 peak is definitive proof of the acyl chloride's presence.[15] An m/z 177 peak indicates the presence of the hydrolysis product.
Caption: Key spectroscopic differences between the two compounds.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
While IR and MS are often sufficient, ¹H NMR provides further structural confirmation. The most obvious difference is the appearance of a new, exchangeable proton signal for the carboxylic acid.
Causality of Spectral Differences: The proton of the -COOH group is highly deshielded and appears far downfield. It is also "exchangeable," meaning it can be replaced by deuterium when a D₂O shake is performed, causing the signal to disappear. The methylene protons (-CH₂-) adjacent to the carbonyl group will also experience a slight shift in their chemical environment.
Expected Data & Interpretation
Proton Environment
1,2-Benzisoxazol-3-ylacetyl chloride (Expected δ)
1,2-Benzisoxazol-3-ylacetic acid (Expected δ)
Aromatic (4H)
~7.5-8.0 ppm
~7.5-8.0 ppm
Methylene (-CH₂-)
~4.3 ppm
~4.1 ppm
Carboxylic Acid (-COOH)
Absent
~10-12 ppm (Broad, singlet, disappears with D₂O)
A broad singlet in the 10-12 ppm region is a clear indication of the carboxylic acid.
Summary & Recommendations
For routine quality control, a combination of techniques provides a self-validating system.
Technique
Primary Use
Speed
Cost
Key Differentiator
HPLC
Quantitative Purity
Medium
Medium
Retention Time Difference
IR
Functional Group ID
Fast
Low
Broad O-H Stretch
MS
Molecular Weight & Elemental ID
Fast
High
3:1 Chlorine Isotope Pattern
¹H NMR
Definitive Structure
Slow
High
Downfield -COOH Proton Signal
Recommended Workflow:
Initial Screening (Daily Use): Use IR Spectroscopy as a rapid check. The absence of a broad O-H stretch provides a quick pass/fail.
Quantitative Analysis (Batch Release): Employ RP-HPLC to accurately quantify the purity and determine the percentage of the hydrolyzed impurity.
Structural Confirmation (Reference Standard/Troubleshooting): Use Mass Spectrometry and ¹H NMR to definitively confirm the identity of the material and investigate any unknown impurities.
By leveraging these orthogonal analytical techniques, researchers and drug development professionals can confidently ensure the quality of 1,2-Benzisoxazol-3-ylacetyl chloride, safeguarding the integrity of their synthetic processes.
References
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]
Isotopes in Mass Spectrometry. Chemistry Steps. Available from: [Link]
RP Vs NP Chromatography: Key Differences Explained. GMP Insiders. Available from: [Link]
High-Performance Liquid Chromatography (HPLC). Seven Star Pharma. Available from: [Link]
Exploring the Different Mobile Phases in HPLC. Moravek. Available from: [Link]
Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. PMC. Available from: [Link]
6.4: Isotope Abundance. Chemistry LibreTexts. Available from: [Link]
Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Agilent. Available from: [Link]
HPLC Separation Modes. Waters. Available from: [Link]
Ch13 - Mass Spectroscopy. University of Calgary Chemistry. Available from: [Link]
Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available from: [Link]
21.10 Spectroscopy of Carboxylic Acid Derivatives. OpenStax Organic Chemistry. Available from: [Link]
21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]
CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. YouTube. Available from: [Link]
A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. Available from: [Link]
Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society. Available from: [Link]
Notes - 33 Carboxylic Acids and Derivatives. Physics & Maths Tutor. Available from: [Link]
converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available from: [Link]
Carboxylic Acid to Acid Chloride: Videos & Practice Problems. Pearson. Available from: [Link]
Derivatives of Carboxylic Acids. Michigan State University Chemistry. Available from: [Link]
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. Available from: [Link]
CHEMISTRY AND PATHOPHYSIOLOGY OF 1-(1,2-BENZISOXAZOL-3-YL) METHANESULFONAMIDE. ResearchGate. Available from: [Link]
6-Chloro-3H-benzo[d][3][6][12]dithiazol-2-ium Chloride. MDPI. Available from: [Link]
Executive Summary & Core Directive Do not dispose of 1,2-Benzisoxazol-3-ylacetyl chloride directly into chemical waste streams. This compound is a highly reactive acid chloride intermediate.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
Do not dispose of 1,2-Benzisoxazol-3-ylacetyl chloride directly into chemical waste streams.
This compound is a highly reactive acid chloride intermediate. Direct disposal into aqueous waste drums can cause rapid pressurization and explosion due to HCl gas generation. Disposal into organic solvent waste containing protic impurities (alcohols, water) can trigger exothermic runaways.
The Mandatory Protocol: You must chemically stabilize (quench) this compound into its corresponding parent acid, 1,2-benzisoxazol-3-ylacetic acid , and neutralize the acidic byproducts before it enters the waste stream.
Chemical Identity & Hazard Profile[1][2][3]
This compound is a key intermediate in the synthesis of antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide). Its reactivity profile is dominated by the chlorocarbonyl group (-COCl).
Property
Data
Chemical Name
1,2-Benzisoxazol-3-ylacetyl chloride
Parent Acid CAS
4865-84-3 (1,2-Benzisoxazol-3-ylacetic acid)
Functional Group
Acid Chloride (Acyl Chloride)
Reactivity
Water Reactive: Violently hydrolyzes to release HCl gas.Corrosive: Causes severe skin burns and eye damage.Lachrymator: Irritating vapors.
Stability
Thermally stable <100°C; benzisoxazole ring may isomerize at high heat.
Pre-Disposal Stabilization Protocol (Quenching)
Objective: Convert the reactive acid chloride into the stable, solid organic acid (1,2-benzisoxazol-3-ylacetic acid) and innocuous inorganic salts.
Required PPE
Respiratory: Fume hood is mandatory .
Eyes: Chemical splash goggles + Face shield (if working with >100mL).
Use this method for laboratory-scale disposal (<500 mL/g).
Step 1: Preparation
Prepare a large beaker containing crushed ice and water. The volume of ice/water should be at least 10x the volume of the acid chloride to ensure an immense heat sink.
Scientific Rationale: The hydrolysis reaction (
) is highly exothermic. Ice prevents the reaction temperature from spiking, which minimizes the vaporization of the toxic HCl byproduct.
Step 2: Controlled Addition
If the waste is pure liquid: Dilute it first with a non-protic solvent (e.g., Dichloromethane or Toluene) to modulate the addition rate.
Action: Slowly add the acid chloride solution dropwise onto the ice/water slurry with gentle stirring.
Critical Rule:NEVER add water to the acid chloride. This will cause localized boiling and an explosive projection of corrosive material.
Step 3: Hydrolysis & Precipitation
Allow the mixture to stir until all ice has melted. You will likely observe the formation of a solid precipitate (the parent acid, 1,2-benzisoxazol-3-ylacetic acid, is sparingly soluble in water).
Observation: Evolution of white fumes (HCl) should cease.
Step 4: Neutralization
Slowly add a base (Sodium Bicarbonate
or 1M Sodium Hydroxide ) to the stirred mixture.
Endpoint: Monitor pH until it reaches 6–8.
Caution:
will generate gas (foaming). Add slowly to prevent overflow.
Waste Classification & Final Disposal
Once quenched and neutralized, the waste is no longer "reactive," but it is still chemical waste .
Decision Logic: Separation vs. Slurry
The benzisoxazole moiety is a pharmacophore.[1] Therefore, the organic solid produced is considered a pharmaceutical intermediate and should not be released into the sewer system.
Aqueous Waste. If free of organic solvents and local regulations permit, drain disposal may be possible. However, best practice dictates Aqueous Chemical Waste for incineration.
Solvent Layer (if used)
Liquid
Halogenated/Non-Halogenated Organic Waste.
DOT Visualization: Disposal Decision Tree
Caption: Logical flow for converting reactive acid chloride waste into stable disposal streams.
Emergency Spill Response
Scenario: You spill pure 1,2-Benzisoxazol-3-ylacetyl chloride on the bench or floor.
Evacuate & Ventilate: The spill will immediately react with moisture in the air, releasing HCl gas. Evacuate the immediate area and ensure hood sashes are down or ventilation is maxed.
PPE Up: Do not approach without a respirator (if outside a hood) and heavy nitrile gloves.
Dry Absorption:DO NOT use water. Cover the spill with a dry absorbent (Vermiculite, dry sand, or a commercial acid-neutralizing spill pad).
Scoop & Quench: Scoop the absorbed material into a wide-mouth container. Move this container to a fume hood. Then perform the "Ice-Quench" method described in Section 3 on the absorbed material.
Scientific Context & Mechanism[6][7][8]
Understanding the chemistry prevents accidents. The disposal procedure is based on the hydrolysis mechanism of acyl chlorides.
Reaction Pathway[3][9][10]
The acid chloride is an electrophile that is attacked by water (nucleophile).
Where R = 1,2-Benzisoxazol-3-ylmethyl.
Why Ice? The reaction is exothermic. Heat accelerates the reaction and vaporizes HCl. Ice acts as a thermal buffer.
Why Neutralize? The HCl produced makes the solution corrosive (pH < 1). Neutralization renders it safe for waste containers, preventing corrosion of metal drums.
DOT Visualization: Quenching Workflow
Caption: Step-by-step workflow for the safe quenching of acid chlorides.
References
National Center for Biotechnology Information (NCBI). (n.d.). 1,2-Benzisoxazol-3-ylacetic acid (Parent Acid Data). PubChem Compound Summary. Retrieved March 1, 2026, from [Link]
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. MIT Environment, Health & Safety. Retrieved March 1, 2026, from [Link]
University of California, Los Angeles (UCLA). (n.d.). SOP: Quenching of Reactive Chemicals. UCLA Chemistry & Biochemistry Safety. Retrieved March 1, 2026, from [Link]
Personal protective equipment for handling 1,2-Benzisoxazol-3-ylacetyl chloride
Executive Safety Directive Handling 1,2-Benzisoxazol-3-ylacetyl chloride requires a departure from standard organic solvent protocols. As an activated acyl chloride derivative of the benzisoxazole heterocycle, this compo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Directive
Handling 1,2-Benzisoxazol-3-ylacetyl chloride requires a departure from standard organic solvent protocols. As an activated acyl chloride derivative of the benzisoxazole heterocycle, this compound presents a dual threat: immediate corrosivity upon contact with moisture (generating hydrochloric acid) and potential sensitization inherent to heterocyclic intermediates.
Core Directive: Treat this compound as a water-reactive lachrymator . All handling must occur within a controlled environment (fume hood) to prevent inhalation of hydrolyzed HCl vapors. Standard nitrile exam gloves are insufficient for prolonged contact.
Hazard Mechanism & Risk Assessment
To select the correct PPE, one must understand the chemical behavior of the substance. 1,2-Benzisoxazol-3-ylacetyl chloride is an electrophile that reacts violently with nucleophiles (including water in mucous membranes).
The Hydrolysis Cascade:
Upon exposure to atmospheric moisture or tissue, the acyl chloride moiety cleaves:
Caption: Figure 1. The hydrolysis cascade illustrating why moisture exclusion is critical for safety.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
A. Hand Protection (Critical)
Standard nitrile gloves (4-6 mil) provide only incidental splash protection . Acyl chlorides can permeate nitrile rubber, and once inside, they hydrolyze against the skin, creating an "occluded burn" that may not be felt immediately.
Glove Material
Breakthrough Time
Recommendation
Nitrile (Disposable)
< 5 mins
Do Not Use as primary protection for immersion/cleaning. Use only for double-gloving underliner.
Laminate (Silver Shield/4H)
> 480 mins
Mandatory for spill cleanup or bulk transfer (>100 mL).
Prepare a Quench Station inside the hood: A beaker of dilute alkaline solution (5% Sodium Bicarbonate or Sodium Hydroxide) to neutralize contaminated tools immediately.
Ensure glassware is oven-dried . Moisture on glassware will cause sputtering.
Step 2: Transfer & Weighing
Solid Form: Weigh inside the hood using a draft shield. Do not transport open containers across the lab.
Liquid/Melt: Use a positive-displacement pipette or glass syringe. Avoid needles (corrosion can clog them).
Step 3: Reaction & Quenching
The Danger Zone: The most hazardous moment is "quenching" the reaction or cleaning glassware. Unreacted acid chloride will react violently with water.
Safe Quench Method:
Dilute the reaction mixture with a non-reactive solvent (DCM or Toluene).
Cool the mixture to 0°C.
Dropwise addition of the quenching agent (Water or Methanol). Expect gas evolution (HCl).
Workflow Diagram:
Caption: Figure 2. Operational workflow emphasizing the critical quenching step.
Emergency Response
Scenario: Skin Contact
Immediacy: Do not wait for pain. Acyl chlorides numb the skin before burning.
Action: Wash with soap and water for 15 minutes. Do not use alcohol (this increases skin permeability).
Treatment: Seek medical attention for potential delayed chemical burns.
Scenario: Spill (>10 mL/g)
Evacuate: Clear the immediate area.
PPE Up: Don Silver Shield gloves and Respirator (OV/AG/P100).
Neutralize: Cover spill with dry lime , sand , or soda ash . Do not use water (generates HCl clouds).
Collect: Scoop into a dry container and label "Corrosive Acid Waste."
References
National Institutes of Health (NIH) - PubChem. Compound Summary: 1,2-Benzisoxazol-3-ylacetic acid (Precursor Data). Retrieved from
University of Pennsylvania - EHRS. Fact Sheet: Acyl Chlorides and Acid Anhydrides. Retrieved from
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Acid Chlorides. Retrieved from
Sigma-Aldrich. Safety Data Sheet: Benzoyl Chloride (Analogous Hazard Profile). Retrieved from